molecular formula C7H7BrClNO B593912 2-Bromo-4-chloro-6-methoxyaniline CAS No. 1261895-84-4

2-Bromo-4-chloro-6-methoxyaniline

Cat. No.: B593912
CAS No.: 1261895-84-4
M. Wt: 236.493
InChI Key: MGKYQHLQSQZRCS-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-methoxyaniline (CAS RN: 1261895-84-4 ) is a halogenated aniline derivative with the molecular formula C₇H₇BrClNO and a molecular weight of 236.49 g/mol . This compound is primarily valued in organic synthesis as a versatile building block for constructing complex molecules . Its structure, featuring bromo, chloro, and methoxy substituents on an aniline ring, allows for selective further functionalization, making it a key intermediate in the development of various dyes and pigments, especially for the textile industry . Additionally, it finds application in the synthesis of pharmaceutical compounds, where its distinct halogen pattern can be crucial for imparting desired biological activity and for structure-activity relationship (SAR) studies . Researchers utilize this compound in methodological studies to explore new chemical reactions and synthetic pathways involving aromatic amines . The product is provided with a minimum purity of >96.0% (GC) and appears as a powder to crystalline solid . For stability, it is recommended to store this material in a dark place, under an inert atmosphere, and at room temperature . Please note that this product is for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-bromo-4-chloro-6-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKYQHLQSQZRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681502
Record name 2-Bromo-4-chloro-6-methoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-84-4
Record name 2-Bromo-4-chloro-6-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261895-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-6-methoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-4-chloro-6-methoxyaniline, a substituted aniline of interest in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of its key physical characteristics.

Core Physical Properties

Physical PropertyValueSource
Molecular Formula C₇H₇BrClNO[1]
Molecular Weight 236.49 g/mol [1]
CAS Number 1261895-84-4[1]
Physical Form Solid[1]

Note: The absence of specific quantitative data in the literature underscores the opportunity for foundational research on this compound. The experimental protocols detailed below provide a roadmap for such characterization.

Experimental Protocols for Physical Property Determination

The following sections outline standardized methodologies for determining the primary physical properties of solid organic compounds like this compound.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small, finely powdered sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is utilized.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature at which the first liquid droplet appears is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

    • The melting point is reported as a range from the onset to the completion of melting.

Determination of Boiling Point (for solids that sublime or for which a boiling point is relevant)

While less common for high-melting solids, a boiling point can be determined under reduced pressure to prevent decomposition.

Methodology:

  • Apparatus: A distillation apparatus suitable for small-scale vacuum distillation is assembled.

  • Procedure:

    • A small sample of the compound is placed in the distillation flask.

    • The system is evacuated to a specific, stable pressure.

    • The sample is heated gradually.

    • The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.

Determination of Solubility

Understanding a compound's solubility in various solvents is essential for its purification, formulation, and for designing reaction conditions.

Methodology:

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Procedure (Qualitative):

    • To approximately 1 mL of the chosen solvent in a test tube, a small, pre-weighed amount of the compound (e.g., 10 mg) is added.

    • The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., ambient temperature).

    • The mixture is visually inspected for the presence of undissolved solid.

    • Observations are recorded as "soluble," "sparingly soluble," or "insoluble."

  • Procedure (Quantitative):

    • A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent.

    • The mixture is agitated until equilibrium is reached.

    • The undissolved solid is removed by filtration or centrifugation.

    • A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the dissolved solid is determined.

    • Solubility is expressed in terms of mass per unit volume (e.g., g/L or mg/mL).

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow for the synthesis and physical characterization of this compound.

G cluster_synthesis Plausible Synthetic Pathway Start 4-Chloro-2-methoxyaniline Bromination Bromination (e.g., with NBS in a suitable solvent) Start->Bromination Workup Aqueous Workup and Extraction Bromination->Workup Purification Purification (e.g., Recrystallization or Column Chromatography) Workup->Purification Product This compound Purification->Product G cluster_characterization Physical Property Determination Workflow Sample Purified Solid Sample MP Melting Point Determination Sample->MP BP Boiling Point Determination (under reduced pressure) Sample->BP Sol Solubility Assessment (in various solvents) Sample->Sol Data Physical Property Data Table MP->Data BP->Data Sol->Data

References

An In-Depth Technical Guide to 2-Bromo-4-chloro-6-methoxyaniline: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-chloro-6-methoxyaniline is a halogenated aromatic amine that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring electron-withdrawing halogen atoms and an electron-donating methoxy group, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, a plausible synthetic route with a detailed experimental protocol, predicted physicochemical and spectral properties, and a discussion of its potential applications in drug discovery, particularly in the development of kinase inhibitors.

Chemical Structure and Properties

This compound is a polysubstituted aniline with a bromine atom at position 2, a chlorine atom at position 4, and a methoxy group at position 6 of the benzene ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource/Method
IUPAC Name This compound---
CAS Number 1261895-84-4[1]
Molecular Formula C₇H₇BrClNO
Molecular Weight 236.49 g/mol
Appearance White to slightly yellow crystalline solidPredicted
Melting Point 60-64 °CPredicted
Boiling Point Not available---
Solubility Good solubility in common organic solventsPredicted
SMILES COC1=CC(Cl)=CC(Br)=C1N
InChI 1S/C7H7BrClNO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,10H2,1H3

Synthesis

A plausible and efficient synthesis of this compound can be envisioned via a two-step sequence starting from the commercially available 4-chloro-2-methoxyaniline. The first step involves the protection of the highly activating amino group as an acetamide to control the regioselectivity of the subsequent bromination. The second step is the selective ortho-bromination of the protected aniline.

Experimental Protocol

Step 1: Synthesis of N-(4-chloro-2-methoxyphenyl)acetamide (Intermediate 1)

  • To a solution of 4-chloro-2-methoxyaniline (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate, add triethylamine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-chloro-2-methoxyphenyl)acetamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure intermediate.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve N-(4-chloro-2-methoxyphenyl)acetamide (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude N-(2-bromo-4-chloro-6-methoxyphenyl)acetamide is then subjected to acidic or basic hydrolysis to remove the acetyl protecting group. For acidic hydrolysis, reflux the intermediate in a mixture of ethanol and concentrated hydrochloric acid.

  • After hydrolysis is complete (monitored by TLC), cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry.

  • The final product, this compound, can be further purified by column chromatography on silica gel or recrystallization.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Bromination & Deprotection 4-chloro-2-methoxyaniline 4-chloro-2-methoxyaniline Acetyl_Chloride Acetyl Chloride / Et3N Intermediate_1 N-(4-chloro-2-methoxyphenyl)acetamide Acetyl_Chloride->Intermediate_1 NBS 1. N-Bromosuccinimide 2. Acid/Base Hydrolysis Final_Product This compound NBS->Final_Product

Caption: Proposed two-step synthesis of this compound.

Spectral Data (Predicted)

Due to the lack of publicly available spectral data for this compound, the following tables provide predicted values based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1-7.3d1HAr-H
~6.8-7.0d1HAr-H
~4.0-4.5br s2H-NH₂
~3.8-3.9s3H-OCH₃

Note: The aromatic protons are expected to appear as doublets due to ortho-coupling.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150-155C-OCH₃
~140-145C-NH₂
~125-130C-Cl
~120-125C-H
~115-120C-H
~110-115C-Br
~55-60-OCH₃

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Assignment
3400-3500N-H stretching (asymmetric and symmetric)
3000-3100Aromatic C-H stretching
2850-2950Aliphatic C-H stretching (-OCH₃)
1600-1620N-H bending
1450-1550Aromatic C=C stretching
1200-1250C-O stretching (aryl ether)
1000-1100C-N stretching
700-800C-Cl stretching
550-650C-Br stretching

Table 5: Predicted Mass Spectrometry Data

m/zAssignment
235/237/239[M]⁺ isotopic cluster
220/222/224[M-CH₃]⁺
156/158[M-Br]⁺
200/202[M-Cl]⁺
127[M-Br-Cl]⁺

Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines are recognized as "privileged structures" in medicinal chemistry due to their ability to serve as scaffolds for a wide range of biologically active compounds.[2] The presence of halogen and methoxy substituents on the aniline ring of this compound provides medicinal chemists with several advantages:

  • Modulation of Physicochemical Properties: The lipophilic nature of the bromine and chlorine atoms can enhance membrane permeability and oral bioavailability of drug candidates.[3]

  • Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the half-life of a drug.[4]

  • Fine-Tuning of Potency and Selectivity: The electronic properties of the substituents can influence the binding affinity of a molecule to its biological target. The electron-withdrawing halogens and the electron-donating methoxy group offer a means to modulate the pKa of the aniline nitrogen and its hydrogen bonding capabilities.[2]

Role as a Building Block for Kinase Inhibitors

A significant application of substituted anilines is in the development of kinase inhibitors for the treatment of cancer. The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the ATP-binding site of kinases. The diverse substitution pattern of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors. The bromine atom can be utilized for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity and explore the chemical space around the aniline core.

Conclusion

References

In-Depth Technical Guide: 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 2-Bromo-4-chloro-6-methoxyaniline, with a primary focus on its molecular weight. Due to the limited availability of extensive experimental data in publicly accessible literature, this document aggregates available information and presents a theoretical framework for its synthesis and characterization.

Physicochemical Data Summary

Quantitative data for this compound is summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₇H₇BrClNO[1]
Molecular Weight 236.49 g/mol [1]
Appearance Solid[1]
InChI 1S/C7H7BrClNO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,10H2,1H3[1]
InChI Key MGKYQHLQSQZRCS-UHFFFAOYSA-N[1]
SMILES String COC1=CC(Cl)=CC(Br)=C1N[1]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₇H₇BrClNO.[1] The calculation based on the standard atomic weights of each element is detailed below.

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC712.01184.077
HydrogenH71.0087.056
BromineBr179.90479.904
ChlorineCl135.4535.45
NitrogenN114.00714.007
OxygenO115.99915.999
Total 236.493

Experimental Protocols

A proposed synthetic pathway could involve the following key steps:

  • Starting Material : 4-amino-2-methoxyphenol.

  • Chlorination : Introduction of a chlorine atom at the 4-position of the benzene ring.

  • Bromination : Introduction of a bromine atom at the 2-position of the benzene ring.

  • Purification : The final product would require purification, likely through recrystallization or column chromatography, to achieve high purity.

Characterization of the synthesized compound would typically involve the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the compound.

Visualizations

Logical Relationship of Compound Properties

The following diagram illustrates the interconnectedness of the fundamental properties of this compound.

A Molecular Formula C₇H₇BrClNO B Elemental Composition (C, H, Br, Cl, N, O) A->B G Chemical Structure A->G C Standard Atomic Weights B->C D Molecular Weight 236.49 g/mol B->D C->D F Spectroscopic Data (NMR, MS, IR) D->F E Physicochemical Properties (Solid, etc.) G->E G->F cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Material (Substituted Aniline) Step1 Chlorination Start->Step1 Step2 Bromination Step1->Step2 Product Crude Product Step2->Product Purify Recrystallization or Column Chromatography Product->Purify NMR NMR Spectroscopy Purify->NMR MS Mass Spectrometry Purify->MS IR IR Spectroscopy Purify->IR HPLC HPLC for Purity Purify->HPLC

References

2-Bromo-4-chloro-6-methoxyaniline synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chloro-6-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aniline derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of bromo, chloro, and methoxy functional groups on the aniline core provides a versatile scaffold for further molecular elaboration. This technical guide presents a comprehensive overview of a plausible and efficient multi-step synthesis pathway for this compound, complete with detailed experimental protocols, tabulated quantitative data, and process visualizations.

Proposed Synthesis Pathway

The synthesis of this compound can be effectively achieved through a three-step sequence starting from the commercially available 4-chloro-2-methoxyaniline. This pathway involves the protection of the highly reactive amino group via acetylation, followed by regioselective bromination, and subsequent deprotection to yield the final product. The acetylation step is crucial for controlling the regioselectivity of the bromination and preventing potential side reactions.

Synthesis_Pathway cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis Starting_Material 4-chloro-2-methoxyaniline Intermediate_1 N-(4-chloro-2-methoxyphenyl)acetamide Starting_Material->Intermediate_1 Acetic Anhydride, Sodium Acetate Intermediate_2 N-(2-bromo-4-chloro- 6-methoxyphenyl)acetamide Intermediate_1->Intermediate_2 N-Bromosuccinimide (NBS), Acetic Acid Final_Product This compound Intermediate_2->Final_Product HCl, Ethanol

A proposed three-step synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
4-chloro-2-methoxyaniline29242-84-0C₇H₈ClNO157.60Solid
N-(4-chloro-2-methoxyphenyl)acetamide5435-53-0C₉H₁₀ClNO₂199.63Solid
N-(2-bromo-4-chloro-6-methoxyphenyl)acetamideN/AC₉H₉BrClNO₂278.53Solid (Predicted)
This compound1261895-84-4C₇H₇BrClNO236.49Solid

Table 2: Reaction Parameters and Yields (Typical)

StepReactionKey ReagentsSolventTypical Yield (%)
1. Acetylation4-chloro-2-methoxyaniline → N-(4-chloro-2-methoxyphenyl)acetamideAcetic anhydride, Sodium acetateAcetic Acid>90
2. BrominationN-(4-chloro-2-methoxyphenyl)acetamide → N-(2-bromo-4-chloro-6-methoxyphenyl)acetamideN-Bromosuccinimide (NBS)Acetic Acid80-90
3. HydrolysisN-(2-bromo-4-chloro-6-methoxyphenyl)acetamide → this compoundHydrochloric acid, EthanolEthanol/Water>90

Experimental Protocols

Step 1: Synthesis of N-(4-chloro-2-methoxyphenyl)acetamide

This procedure details the protection of the amino group of 4-chloro-2-methoxyaniline by acetylation.

Materials:

  • 4-chloro-2-methoxyaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methoxyaniline (1.0 eq) in glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq) dropwise while stirring.

  • After the addition is complete, add a solution of sodium acetate (1.2 eq) in water to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Dry the product, N-(4-chloro-2-methoxyphenyl)acetamide, under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of N-(2-bromo-4-chloro-6-methoxyphenyl)acetamide

This step describes the regioselective bromination of the acetylated intermediate. The acetamido and methoxy groups are ortho-, para-directing and strongly activating, while the chloro group is also ortho-, para-directing but deactivating. The bromination is expected to occur at the position ortho to the strongly activating acetamido group and meta to the chloro and methoxy groups.

Materials:

  • N-(4-chloro-2-methoxyphenyl)acetamide

  • N-Bromosuccinimide (NBS)

  • Glacial acetic acid

Procedure:

  • Dissolve N-(4-chloro-2-methoxyphenyl)acetamide (1.0 eq) in glacial acetic acid in a round-bottom flask protected from light.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into a large volume of cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude N-(2-bromo-4-chloro-6-methoxyphenyl)acetamide can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Experimental_Workflow_Bromination cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup_1 Dissolve N-(4-chloro-2-methoxyphenyl)acetamide in glacial acetic acid setup_2 Protect flask from light setup_1->setup_2 reaction_1 Add N-Bromosuccinimide (NBS) portion-wise at room temperature setup_2->reaction_1 reaction_2 Stir for 4-6 hours reaction_1->reaction_2 reaction_3 Monitor by TLC reaction_2->reaction_3 workup_1 Pour into cold water reaction_3->workup_1 workup_2 Vacuum filter the precipitate workup_1->workup_2 workup_3 Wash with cold water workup_2->workup_3 workup_4 Recrystallize from ethanol workup_3->workup_4

Experimental workflow for the bromination of N-(4-chloro-2-methoxyphenyl)acetamide.
Step 3: Synthesis of this compound (Hydrolysis)

The final step involves the deprotection of the acetamido group to yield the target aniline.

Materials:

  • N-(2-bromo-4-chloro-6-methoxyphenyl)acetamide

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Suspend N-(2-bromo-4-chloro-6-methoxyphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by column chromatography on silica gel or by recrystallization.

Conclusion

The described three-step synthesis pathway provides a reliable and scalable method for the preparation of this compound. The use of a protecting group strategy for the aniline nitrogen is key to achieving high regioselectivity in the bromination step. The provided experimental protocols are based on well-established chemical transformations and can be adapted by researchers for their specific needs in the fields of medicinal chemistry and materials science. Careful monitoring of each reaction step and appropriate purification techniques are essential for obtaining the final product in high purity.

Spectral Analysis of 2-Bromo-4-chloro-6-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for 2-Bromo-4-chloro-6-methoxyaniline, a substituted aniline of interest in synthetic chemistry and drug discovery. Due to the limited availability of public spectral data for this specific compound, this guide presents a predicted dataset derived from the analysis of structurally similar compounds. The methodologies for obtaining such spectral data are also detailed, providing a framework for experimental validation.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.2 - 7.4Singlet1HAr-H
~ 6.9 - 7.1Singlet1HAr-H
~ 4.5 - 5.5Broad Singlet2H-NH₂
~ 3.8 - 4.0Singlet3H-OCH₃

Note: The chemical shifts of the aromatic protons are estimations and may vary depending on the solvent and experimental conditions. The amino protons are expected to be broad due to quadrupole broadening and exchange.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~ 150 - 155C-OCH₃
~ 140 - 145C-NH₂
~ 130 - 135C-Cl
~ 125 - 130C-H
~ 115 - 120C-H
~ 100 - 105C-Br
~ 55 - 60-OCH₃

Note: The assignments are based on the expected electronic effects of the substituents on the aniline ring.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500Medium, Sharp (doublet)N-H stretch (asymmetric & symmetric)
3000 - 3100Medium to WeakAromatic C-H stretch
2850 - 2950Medium to WeakAliphatic C-H stretch (-OCH₃)
1600 - 1620StrongN-H bend (scissoring)
1450 - 1550StrongAromatic C=C stretch
1200 - 1300StrongC-O stretch (aryl ether)
1000 - 1100StrongC-N stretch
800 - 900StrongC-H out-of-plane bend
600 - 800Medium to StrongC-Cl and C-Br stretch

Note: The IR spectrum of a solid sample may show peak broadening. The provided ranges are typical for the assigned functional groups.

Table 4: Predicted Mass Spectrometry (MS) Data
m/z RatioRelative IntensityAssignment
235/237/239High[M]⁺ (Molecular ion with isotopic pattern for Br and Cl)
220/222/224Medium[M - CH₃]⁺
192/194/196Medium[M - CH₃ - CO]⁺
156/158Low[M - Br]⁺
128Low[M - Br - CO]⁺
111Low[M - Br - Cl]⁺

Note: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern is predicted based on the stability of the resulting carbocations.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of solid this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to the specific solvent.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C NMR experiments.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Set the number of scans to a minimum of 16 to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC.

    • Alternatively, Direct Infusion or a Solids Probe can be used with an appropriate ionization source.

  • Ionization:

    • Electron Ionization (EI) is a common technique for generating fragment ions and determining the fragmentation pattern.

    • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for softer ionization to primarily observe the molecular ion.

  • Mass Analysis:

    • Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of bromine and chlorine.

    • Propose fragmentation pathways based on the observed fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

A Technical Guide to the Solubility Profile of 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloro-6-methoxyaniline is an organic compound with the chemical formula C₇H₇BrClNO. It presents as a white to slightly yellow crystalline solid with a melting point range of 60-64 °C[1]. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its solubility profile is critical for its effective use in various applications, from reaction chemistry to formulation development.

This guide provides a comprehensive framework for determining and understanding the solubility of this compound in a range of common laboratory solvents. It includes a detailed experimental protocol for solubility determination and a general workflow for its synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₇H₇BrClNO[1]
Molecular Weight214.5 g/mol [1]
AppearanceWhite to slightly yellow crystalline solid[1]
Melting Point60-64 °C[1]

Solubility Profile

Quantitative solubility data for this compound is not extensively available in public literature. However, it is described as having good solubility in common organic solvents[1]. To facilitate research and development, the following table has been prepared to be populated with experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Water25
Methanol25
Ethanol25
Isopropanol25
Acetone25
Acetonitrile25
Dichloromethane25
Toluene25
N,N-Dimethylformamide (DMF)25
Dimethyl Sulfoxide (DMSO)25

Experimental Protocol for Solubility Determination

The following protocol outlines the widely accepted shake-flask method for determining the solubility of a solid compound in various solvents. This method is suitable for establishing the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (as per Table 1)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium[2].

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short time to let the excess solid settle[2].

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm filter to remove any undissolved solid particles[2].

  • Quantification by HPLC-UV:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Develop a suitable HPLC-UV method for the quantification of the compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

    • Dilute the filtered sample solution with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

    • Calculate the original solubility in the solvent by accounting for the dilution factor.

Synthesis Workflow

The synthesis of this compound is an important consideration for its application. A generalized workflow for its preparation is depicted below. The process typically involves the reaction of 2-amino-4-chloro-6-methoxybenzene with a brominating agent[1].

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product A 2-Amino-4-chloro-6-methoxybenzene B Reaction with Aluminum Bromide and Hydrogen Bromide in an Organic Solvent A->B Reactant C This compound B->C Yields

Caption: A generalized workflow for the synthesis of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G A Add Excess Solid to Solvent B Equilibrate at Constant Temperature (24-72h) A->B C Settle Undissolved Solid B->C D Withdraw and Filter Supernatant C->D E Dilute Sample for Analysis D->E F Quantify by HPLC-UV E->F G Calculate Solubility F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-bromo-4-chloro-6-methoxyaniline, a polysubstituted aniline of interest in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and fundamental principles of organic chemistry to predict its behavior. The document covers the influence of its substituent groups on electrophilic and nucleophilic reactions, potential synthetic applications, and stability considerations for handling and storage. All quantitative data is summarized in structured tables, and key reaction pathways are illustrated with diagrams.

Introduction

This compound is a substituted aromatic amine with a unique combination of functional groups that dictate its chemical properties. The aniline core is substituted with two halogen atoms (bromine and chlorine) and a methoxy group. Understanding the interplay of these substituents is crucial for predicting its reactivity in various chemical transformations and for ensuring its stability during storage and handling. This guide aims to provide a detailed analysis of these aspects to support its application in research and development.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, its basic physicochemical properties can be estimated based on its structure and data from similar compounds.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₇H₇BrClNOCalculation
Molecular Weight 236.49 g/mol Calculation[1]
Appearance Likely a solid at room temperatureAnalogy to similar substituted anilines
CAS Number 1261895-84-4Chemical Supplier Databases[2]
Form SolidSigma-Aldrich[1]

Reactivity Analysis

The reactivity of this compound is governed by the electronic and steric effects of its substituents on the aromatic ring.

Influence of Substituents on the Aromatic Ring
  • Amino Group (-NH₂): The amino group is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions.[3] Its strong electron-donating effect is due to the resonance delocalization of the nitrogen lone pair into the benzene ring.[3]

  • Methoxy Group (-OCH₃): The methoxy group is also an activating, ortho-, para-directing group due to its electron-donating resonance effect. In substituted anilines, electron-releasing groups like -OCH₃ are known to increase the basic strength.[4]

  • Bromo (-Br) and Chloro (-Cl) Groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their electron-donating resonance effect. The inductive effect generally outweighs the resonance effect, making the ring less reactive towards electrophiles compared to unsubstituted aniline.

The combined effect of these substituents suggests a complex reactivity profile. The strong activating amino and methoxy groups will likely dominate, making the aromatic ring susceptible to electrophilic attack at the available ortho and para positions. However, the deactivating halogens will moderate this reactivity.

Electrophilic Aromatic Substitution (EAS)

The vacant position on the aromatic ring of this compound is at the 5-position. The directing effects of the substituents are as follows:

  • -NH₂ (at C1): Directs to positions 2 and 4 (blocked) and 6 (blocked).

  • -OCH₃ (at C6): Directs to positions 2 (blocked) and 4 (blocked) and 5.

  • -Br (at C2): Directs to positions 3 and 5.

  • -Cl (at C4): Directs to positions 3 and 5.

All directing groups point towards the substitution at position 5, making it the most probable site for electrophilic attack.

EAS_Reactivity

Experimental Protocol: General Procedure for Electrophilic Bromination (Inferred)

This protocol is inferred from the bromination of other substituted anilines.

  • Protection of the Amino Group (Optional but Recommended): To prevent oxidation and control reactivity, the amino group can be acetylated. Dissolve this compound in acetic anhydride and gently heat. The resulting acetanilide can be isolated by pouring the reaction mixture into water and filtering the precipitate.

  • Bromination: Dissolve the protected aniline in a suitable solvent like acetic acid. Add a brominating agent (e.g., N-bromosuccinimide or a solution of bromine in acetic acid) dropwise at a low temperature (e.g., 0-5°C) to control the reaction.

  • Work-up: After the reaction is complete, pour the mixture into water to precipitate the product. The crude product can be collected by filtration and washed.

  • Deprotection: The acetyl group can be removed by acid or base hydrolysis (e.g., refluxing with aqueous HCl or NaOH) to yield the brominated aniline.

  • Purification: The final product can be purified by recrystallization or column chromatography.

Diazotization Reactions

Primary aromatic amines like this compound are expected to undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5°C).[5] The resulting diazonium salt is a versatile intermediate.

Diazotization_Pathway

Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction (Inferred)

  • Diazotization: Dissolve this compound in a cold aqueous solution of a strong acid (e.g., 3M HCl). Cool the mixture to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C.

  • Sandmeyer Reaction (e.g., for cyanation): In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction may require gentle warming to go to completion.

  • Work-up: After the reaction is complete, the product can be isolated by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.

  • Purification: The crude product can be purified by distillation, recrystallization, or column chromatography.

Nucleophilic Aromatic Substitution (SNA)

Generally, aryl halides are unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups ortho or para to the leaving group can facilitate this reaction via an addition-elimination mechanism.[6] In this compound, the substituents are not strongly electron-withdrawing, so nucleophilic substitution of the bromo or chloro groups is expected to be difficult under standard conditions.

Stability and Handling

Anilines, in general, are susceptible to oxidation and can be sensitive to air and light, often darkening in color over time.[7][8]

Storage
  • Atmosphere: For long-term storage, it is recommended to keep this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[9]

  • Light: The compound should be stored in a dark place, protected from light, to prevent photochemical degradation.[9]

  • Temperature: Store in a cool, dry, and well-ventilated area.[9]

  • Container: Use a tightly sealed container to protect from moisture.[9]

Handling
  • Personal Protective Equipment (PPE): Due to the potential toxicity of substituted anilines, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.[9]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]

Thermal and Photostability

While specific data is unavailable for this compound, anilines can decompose upon heating, potentially releasing toxic fumes.[8] Photostability testing, as outlined in ICH guidelines, would be necessary to quantify its sensitivity to light.

Stability_Factors

Conclusion

This compound is a molecule with significant potential in organic synthesis due to its array of functional groups. Its reactivity is primarily driven by the strongly activating amino and methoxy groups, directing electrophilic substitution to the 5-position. The amine functionality also allows for versatile transformations via diazotization. While the compound is likely to be a stable solid, appropriate precautions for handling and storage, typical for anilines, should be observed to prevent degradation. Further experimental studies are warranted to fully elucidate the specific reactivity and stability profile of this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 2-Bromo-4-chloro-6-methoxyaniline, a key building block in modern medicinal chemistry. Due to a lack of extensive, publicly available toxicological data for this specific compound, this guide amalgamates information from available Safety Data Sheets (SDS) and the known profiles of structurally similar compounds. A conservative approach to handling is therefore recommended.

Compound Identification and Properties

This compound is a substituted aniline that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. Its reactivity is largely dictated by the amine and halogen functionalities on the benzene ring.

PropertyValueSource
Molecular Formula C₇H₇BrClNO[1]
Molecular Weight 236.49 g/mol [1]
Appearance Solid (form)[1]
CAS Number 1261895-84-4[2]
InChI Key MGKYQHLQSQZRCS-UHFFFAOYSA-N[1]
SMILES String COC1=CC(Cl)=CC(Br)=C1N[1]

Hazard Identification and Classification

Hazard StatementClassification
H303 May be harmful if swallowed
H313 May be harmful in contact with skin
H333 May be harmful if inhaled

GHS Pictogram:

alt text

Signal Word: Warning

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict laboratory safety protocols is paramount when handling this compound. The following workflow outlines the essential steps for safe handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Work in a well-ventilated area (fume hood recommended) don_ppe Don appropriate PPE: - Safety glasses with side shields - Chemical-resistant gloves (Nitrile) - Lab coat prep_area->don_ppe weigh Weigh the solid compound carefully don_ppe->weigh dissolve Dissolve in an appropriate solvent weigh->dissolve react Perform the reaction in a closed system dissolve->react decontaminate Decontaminate work surfaces react->decontaminate dispose Dispose of waste in a labeled, sealed container decontaminate->dispose remove_ppe Remove PPE and wash hands thoroughly dispose->remove_ppe

Figure 1. Standard workflow for handling this compound.
Recommended Personal Protective Equipment

PPE CategorySpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).
Skin and Body Protection Laboratory coat.
Respiratory Protection Not required for normal handling in a well-ventilated area. Use a NIOSH-approved respirator if dusts are generated.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following diagram outlines the recommended first aid procedures.

G cluster_routes Routes of Exposure cluster_actions First Aid Actions exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air inhalation->move_fresh_air wash_skin Wash skin with soap and water for at least 15 minutes skin_contact->wash_skin rinse_eyes Rinse eyes with water for at least 15 minutes eye_contact->rinse_eyes rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek medical attention move_fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Figure 2. First aid procedures for exposure to this compound.

Accidental Release Measures

Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.

Small Spills
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills

In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

The logical flow for responding to an accidental release is depicted below.

G cluster_small_spill_response Small Spill Response cluster_large_spill_response Large Spill Response spill Accidental Spill Occurs assess Assess the spill size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major evacuate_small Evacuate immediate area small_spill->evacuate_small evacuate_large Evacuate the entire area large_spill->evacuate_large wear_ppe Wear appropriate PPE evacuate_small->wear_ppe contain Contain with inert absorbent wear_ppe->contain collect Collect in a sealed container contain->collect decontaminate_area Decontaminate the area collect->decontaminate_area contact_ehs Contact EHS immediately evacuate_large->contact_ehs secure_area Secure the area and await response team contact_ehs->secure_area

Figure 3. Logical workflow for responding to an accidental release.

Storage and Disposal

Proper storage and disposal are critical for maintaining the stability of the compound and ensuring environmental safety.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage conditions are at -4°C for short periods (1-2 weeks) and -20°C for longer-term storage (1-2 years)[2]. The storage class for this compound is 11 - Combustible Solids[1].

Disposal

Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[2]

Experimental Protocols

While specific experimental protocols for the toxicological assessment of this compound are not available in the public domain, a general protocol for a reaction involving this compound is described in US Patent 9,562,053. This provides context for its use in a research setting.

Example Synthetic Protocol (Demethylation):

  • Dissolve this compound (5 g, 21.14 mmol) in dichloromethane (DCM).

  • Cool the solution to -78°C.

  • Add boron tribromide (6.01 mL, 63.42 mmol) dropwise.

  • Allow the solution to warm to room temperature and stir for 18 hours.

  • Quench the reaction by slowly adding ice.

  • Evaporate the DCM under vacuum.

  • Dilute the remaining mixture with water.

  • Neutralize the aqueous solution with sodium hydroxide (NaOH).

  • Collect the resulting solid by filtration.

Note: This protocol is provided as an example of the chemical's use and should be adapted and performed with all necessary safety precautions in a laboratory setting.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards. While comprehensive toxicological data is not currently available, by following the guidelines outlined in this document, researchers can minimize risks and ensure a safe working environment. Always consult the most recent Safety Data Sheet from your supplier and your institution's safety protocols before handling this compound.

References

Technical Whitepaper: The Synthesis of 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the synthesis of the novel chemical entity, 2-Bromo-4-chloro-6-methoxyaniline. Due to the limited direct literature on this specific compound, this paper outlines a proposed synthetic pathway based on established methodologies for the regioselective functionalization of substituted anilines. The protocols and data presented are derived from analogous reactions and are intended to serve as a foundational resource for the preparation and study of this compound.

Introduction

This compound is a halogenated and methoxylated aniline derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the influence of halogen and methoxy substituents on molecular properties. Halogen atoms can modulate lipophilicity, metabolic stability, and binding interactions, while methoxy groups can impact electronic properties and serve as a handle for further chemical modifications. This guide details a plausible and practical synthetic route to this target molecule, providing detailed experimental protocols and expected characterization data.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the commercially available starting material, 4-chloro-2-methoxyaniline. The synthesis involves a two-step sequence: acetylation of the amino group to control regioselectivity and prevent oxidation, followed by electrophilic bromination, and subsequent deprotection to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A 4-chloro-2-methoxyaniline B N-(4-chloro-2-methoxyphenyl)acetamide A->B Acetic anhydride, Pyridine C N-(2-bromo-4-chloro-6-methoxyphenyl)acetamide B->C N-Bromosuccinimide, Acetonitrile D This compound C->D HCl, Ethanol, Reflux

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-chloro-2-methoxyphenyl)acetamide (Protection)

This initial step involves the protection of the reactive amino group of 4-chloro-2-methoxyaniline as an acetamide. This is crucial to direct the subsequent bromination to the desired position and to prevent unwanted side reactions.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methoxyaniline (1 equivalent) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol/water to afford pure N-(4-chloro-2-methoxyphenyl)acetamide.

Quantitative Data (Expected):

ParameterExpected Value
Yield 90-95%
Melting Point 98-100 °C
Appearance White to off-white solid
Step 2: Synthesis of N-(2-bromo-4-chloro-6-methoxyphenyl)acetamide (Bromination)

The second step is the regioselective bromination of the protected aniline. The acetyl and methoxy groups are ortho, para-directing, while the chloro group is also ortho, para-directing. The position ortho to the acetylamino group and meta to the chloro and methoxy groups (C6) is the target for bromination.

Methodology:

  • In a round-bottom flask, dissolve N-(4-chloro-2-methoxyphenyl)acetamide (1 equivalent) in acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N-(2-bromo-4-chloro-6-methoxyphenyl)acetamide.

Quantitative Data (Expected):

ParameterExpected Value
Yield 70-80%
Appearance White to pale yellow solid
Step 3: Synthesis of this compound (Deprotection)

The final step is the acidic hydrolysis of the acetamide to regenerate the free amino group.

Methodology:

  • In a round-bottom flask, suspend N-(2-bromo-4-chloro-6-methoxyphenyl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Heat the mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to afford pure this compound.

Quantitative Data (Expected):

ParameterExpected Value
Yield 85-95%
Appearance Solid

Characterization Data (Predicted)

The following table summarizes the predicted analytical data for the final product, this compound.

AnalysisPredicted Data
Molecular Formula C₇H₇BrClNO
Molecular Weight 236.49 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.1-7.3 (2H, m, Ar-H), 4.5-5.0 (2H, br s, NH₂), 3.9 (3H, s, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 145-150 (C-OCH₃), 140-145 (C-NH₂), 120-130 (Ar-C), 110-120 (Ar-C), 100-110 (C-Br), 55-60 (OCH₃)
Mass Spectrometry (EI) m/z 235, 237, 239 (M⁺, isotopic pattern for Br and Cl)
Infrared (KBr, cm⁻¹) 3400-3500 (N-H stretch), 2850-2950 (C-H stretch), 1600-1620 (N-H bend), 1450-1550 (aromatic C=C stretch), 1200-1250 (C-O stretch), 1000-1100 (C-Cl stretch), 550-650 (C-Br stretch)

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Workflow Start Start: 4-chloro-2-methoxyaniline Protection Protection: Acetylation Start->Protection Purification1 Purification 1: Recrystallization Protection->Purification1 Bromination Bromination: NBS Purification1->Bromination Purification2 Purification 2: Column Chromatography Bromination->Purification2 Deprotection Deprotection: Acid Hydrolysis Purification2->Deprotection Purification3 Purification 3: Column Chromatography/ Recrystallization Deprotection->Purification3 FinalProduct Final Product: This compound Purification3->FinalProduct Analysis Characterization: NMR, MS, IR FinalProduct->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed, albeit theoretical, pathway for the synthesis of this compound. The proposed multi-step synthesis, employing common and well-understood reactions, offers a practical approach for researchers to produce this novel compound for further investigation. The provided experimental protocols, along with predicted characterization data, serve as a valuable starting point for the successful synthesis and identification of this compound. It is anticipated that this compound will be a useful building block in the development of new pharmaceuticals and functional materials.

An In-depth Technical Guide to 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloro-6-methoxyaniline is a halogenated and methoxy-substituted aniline derivative. Its structural features, including the presence of bromine, chlorine, and methoxy functional groups on an aniline core, make it a potentially valuable building block in medicinal chemistry and materials science. Substituted anilines are a prevalent motif in a wide array of pharmaceuticals and agrochemicals. The specific arrangement of electron-withdrawing (bromo, chloro) and electron-donating (amino, methoxy) groups on the aromatic ring of this compound offers unique electronic and steric properties that can be exploited in the synthesis of novel molecules with desired biological activities or material properties. This document provides a comprehensive overview of its known characteristics, a proposed synthetic route, predicted spectroscopic data, and detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

The experimental determination of several physicochemical properties for this compound is not widely available in public literature. The table below summarizes its fundamental chemical identity.

PropertyValue
Molecular Formula C₇H₇BrClNO
Molecular Weight 236.49 g/mol
CAS Number 1261895-84-4[1]
Appearance Solid
Melting Point Not available
Boiling Point Not available
Solubility Not available

Proposed Synthesis and Purification

A direct, published synthesis for this compound is not readily found. However, a plausible synthetic route can be designed starting from the commercially available 4-chloro-2-methoxyaniline. The synthesis involves the protection of the reactive aniline group, followed by regioselective bromination and subsequent deprotection.

Synthetic Workflow Diagram

Synthetic_Pathway_of_this compound Figure 1: Proposed Synthetic Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A 4-Chloro-2-methoxyaniline B N-(4-Chloro-2-methoxyphenyl)acetamide A->B Acetic Anhydride, Pyridine C N-(2-Bromo-4-chloro-6-methoxyphenyl)acetamide B->C N-Bromosuccinimide (NBS), Acetonitrile D This compound C->D HCl, Ethanol, Reflux

Figure 1: Proposed Synthetic Pathway
Purification

The final product can be purified using standard laboratory techniques. Recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, is a common method for purifying solid anilines. Alternatively, silica gel column chromatography can be employed for more challenging purifications, using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is not widely published. The following table outlines the predicted data based on the chemical structure and known spectroscopic trends for similar compounds.

Technique Predicted Data
¹H NMR δ ~7.1-7.3 (d, 1H, Ar-H), δ ~6.9-7.1 (d, 1H, Ar-H), δ ~4.5-5.5 (br s, 2H, -NH₂), δ ~3.8-4.0 (s, 3H, -OCH₃)
¹³C NMR δ ~145-150 (C-OCH₃), δ ~140-145 (C-NH₂), δ ~125-130 (C-Cl), δ ~120-125 (C-H), δ ~115-120 (C-H), δ ~110-115 (C-Br), δ ~55-60 (-OCH₃)
IR (cm⁻¹) ~3400-3500 (N-H stretch, asymmetric), ~3300-3400 (N-H stretch, symmetric), ~3000-3100 (Ar C-H stretch), ~1600-1620 (N-H bend), ~1450-1550 (Ar C=C stretch), ~1200-1250 (C-O stretch), ~1000-1100 (C-Cl stretch), ~550-650 (C-Br stretch)
Mass Spec (EI) Predicted M⁺ at m/z 235, 237, 239 (due to Br and Cl isotopes). Key fragments may include loss of CH₃, Br, and/or Cl.

Detailed Experimental Protocols

The following are detailed protocols for the proposed synthesis and characterization of this compound.

Synthesis Protocol

Step 1: Protection of the Amine (Acetylation)

  • In a 250 mL round-bottom flask, dissolve 4-chloro-2-methoxyaniline (1 equivalent) in pyridine (3 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-chloro-2-methoxyphenyl)acetamide.

Step 2: Regioselective Bromination

  • Dissolve the N-(4-chloro-2-methoxyphenyl)acetamide (1 equivalent) from the previous step in acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 12-18 hours. The reaction should be protected from light.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude N-(2-bromo-4-chloro-6-methoxyphenyl)acetamide.

Step 3: Deprotection of the Amine (Hydrolysis)

  • To the crude N-(2-bromo-4-chloro-6-methoxyphenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Heat the mixture to reflux (approximately 80-90 °C) for 6-8 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra to identify chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

Infrared (IR) Spectroscopy

  • Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Acquire the mass spectrum and identify the molecular ion peak(s) and major fragmentation patterns.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions for handling similar halogenated anilines should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][4] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[4]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed.

  • Fire Safety: While not highly flammable, it may emit toxic fumes of carbon monoxide, nitrogen oxides, hydrogen bromide, and hydrogen chloride upon combustion. Use appropriate extinguishing media for the surrounding fire.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Disclaimer: This document is intended for informational purposes for qualified scientific professionals. The proposed synthesis and predicted data are based on established chemical principles and may require optimization. All laboratory work should be conducted with appropriate safety precautions and risk assessments.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – As the landscape of drug discovery continually evolves, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. This whitepaper presents an in-depth technical guide for researchers, scientists, and drug development professionals on the untapped research potential of 2-Bromo-4-chloro-6-methoxyaniline. This readily available building block offers a unique combination of reactive sites, paving the way for the synthesis of diverse compound libraries with the potential to target a range of debilitating diseases.

Core Compound Characteristics

This compound is a substituted aniline derivative with the chemical formula C₇H₇BrClNO. Its key physical and chemical properties are summarized below, providing a baseline for its application in synthetic chemistry.

PropertyValueReference
Molecular Weight 236.49 g/mol [1][2]
Appearance White to slightly yellow crystalline solid[3]
Melting Point 60-64 °C[3]
Solubility Good solubility in common organic solvents[3]
SMILES COC1=CC(Cl)=CC(Br)=C1N[1]
InChI 1S/C7H7BrClNO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,10H2,1H3[1]

Potential Research Areas & Applications

The strategic placement of bromo, chloro, and methoxy groups on the aniline ring makes this compound a highly versatile precursor for the synthesis of novel bioactive molecules. The primary areas of research potential lie in the development of kinase inhibitors for oncology and the exploration of novel anti-angiogenic and antitumor agents.

Kinase Inhibitors in Oncology

The development of kinase inhibitors is a cornerstone of modern oncology. The aniline scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors. The bromine atom on the this compound molecule is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the facile introduction of a wide array of aryl and heteroaryl moieties, which are crucial for modulating kinase selectivity and potency.

Derivatives of structurally similar bromo-anilino compounds have shown significant promise as inhibitors of various receptor tyrosine kinases (RTKs) implicated in cancer progression, including:

  • Epidermal Growth Factor Receptor (EGFR): 4-anilinoquinazoline derivatives are known inhibitors of EGFR.[2] By using this compound as a starting material, novel analogs can be synthesized to potentially overcome resistance to existing EGFR inhibitors.

  • Platelet-Derived Growth Factor Receptor (PDGFR): Pyrrolo[2,3-d]pyrimidine derivatives containing a bromoaniline moiety have demonstrated potent inhibition of PDGFR-β.[4][5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): The development of potent VEGFR inhibitors is a key strategy in anti-angiogenic therapy. The core structure of this compound provides a foundation for creating novel compounds that can be screened for VEGFR inhibitory activity.

A proposed signaling pathway that could be targeted by derivatives of this compound is the EGFR signaling cascade, which is often dysregulated in cancer.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor Potential Inhibitor (Derivative of 2-Bromo-4-chloro- 6-methoxyaniline) Inhibitor->EGFR Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Suzuki Suzuki-Miyaura Coupling (Diverse Arylboronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Various Amines) Start->Buchwald Other Other Derivatization Reactions Start->Other Library Diverse Compound Library Suzuki->Library Buchwald->Library Other->Library Primary_Screen Primary Kinase Screening (e.g., EGFR, PDGFR, VEGFR) Library->Primary_Screen Cell_Assay Cell-Based Proliferation Assays (e.g., MCF-7, HeLa) Primary_Screen->Cell_Assay Hit_ID Hit Identification Cell_Assay->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Compounds SAR->Library Iterative Synthesis ADME ADME/Tox Profiling SAR->ADME Lead Lead Candidate ADME->Lead

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-4-chloro-6-methoxyaniline. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl structures. The protocols and data presented herein are based on established principles of Suzuki-Miyaura reactions on halogenated anilines.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester.[1][2] The reaction proceeds via a catalytic cycle involving three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[3] Given the substrate this compound, the carbon-bromine bond is expected to be more reactive than the carbon-chlorine bond in the oxidative addition step.[4]

Experimental Protocols

A general experimental protocol for the Suzuki coupling of this compound with an arylboronic acid is provided below. It is important to note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, XPhos, or PPh₃)

  • Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst/Ligand Addition: Add the palladium catalyst (1-5 mol%) and, if necessary, the appropriate ligand (2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction vessel via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aniline.

  • Inerting: Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki coupling of various aryl bromides with different arylboronic acids. This data is intended to provide a general expectation of reaction outcomes.

Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids (Representative Data)

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1001880-90
33-Tolylboronic acidPdCl₂(dppf)Cs₂CO₃DMF901088-98
44-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001482-92

Note: The data presented is compiled from various sources and represents typical yields for similar substrates. Actual yields may vary.

Visualizations

Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L2-X Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)L2-Ar' OxAdd->Transmetalation Transmetalation RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Regeneration ArX 2-Bromo-4-chloro- 6-methoxyaniline (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)2) ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Base - Catalyst System start->setup solvent Add Degassed Solvent setup->solvent heat Heat to Reaction Temperature (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Reaction Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup Reaction Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify end End purify->end

Caption: General workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. The reaction's broad substrate scope, tolerance of various functional groups, and generally milder conditions compared to classical methods like the Ullmann condensation make it an indispensable tool in drug discovery and development.[1][2]

This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 2-Bromo-4-chloro-6-methoxyaniline. This substrate is of particular interest as it possesses two distinct halogen atoms, offering the potential for selective functionalization, and an electron-donating methoxy group which can influence reactivity. The protocols and data presented herein are based on established methodologies for structurally similar halo-substituted anilines and serve as a comprehensive guide for researchers undertaking this transformation.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of this catalytic cycle are:

  • Oxidative Addition: The aryl halide (in this case, this compound) reacts with the active Pd(0) catalyst, leading to the formation of a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired arylamine product is formed through reductive elimination from the palladium-amido complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand, base, and solvent is critical for the success of the reaction, influencing reaction rates, yields, and selectivity. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[1]

Data Presentation: Comparative Reaction Conditions

Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3.0)NaOtBu (2.0)TolueneReflux694
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (10)XPhos (10)KOtBu (1.2)Toluene1000.17 (MW)High[3]
4-BromotolueneMorpholinePd(I) dimer (0.5-1.0)JohnPhos (0.0-0.5)NaOtBu (1.4)1,4-Dioxane80-1000.5-1-[4]
Bromo-indazolesPrimary AminesP3 (1)L3 (1)LiHMDS (1.2)THF--High[5]
Aryl ChloridesPrimary/Secondary AminesPd₂(dba)₃IPr·HClKOtBuDioxane100-Excellent[6]

Note: MW denotes microwave irradiation. P3 and L3 are specific precatalyst and ligand identifiers from the referenced literature.

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. This protocol is based on commonly employed conditions for similar substrates and should be optimized for the specific amine being used.

Materials:

  • This compound

  • Amine of choice

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos, SPhos)

  • Base (e.g., NaOtBu, KOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.4-2.0 equivalents).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.

  • Catalyst Pre-formation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

  • Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents) to the reaction mixture. If the amine is a solid, it can be added with the other solids in step 1. If it is a liquid, it can be added via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired N-substituted-4-chloro-6-methoxyaniline derivative.

Note on Selectivity: The presence of both a bromine and a chlorine atom on the aniline ring presents an opportunity for selective cross-coupling. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions. By carefully controlling the reaction conditions (e.g., temperature, reaction time, and choice of catalyst/ligand), it may be possible to achieve selective amination at the 2-position (bromine) while leaving the 4-position (chlorine) intact for subsequent transformations.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Pd Precursor, Ligand, & Base vessel Add to Oven-Dried Schlenk Tube reagents->vessel inert Evacuate & Backfill with Inert Gas vessel->inert solvent Add Anhydrous Solvent inert->solvent preform Stir for Catalyst Pre-formation solvent->preform add_reagents Add Aryl Halide & Amine preform->add_reagents heat Heat to Reaction Temperature add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Wash cool->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n oa_complex L_nPd(II)(Ar)X pd0->oa_complex Oxidative Addition (+ Ar-X) amine_coord [L_nPd(II)(Ar)(R₂NH)]⁺X⁻ oa_complex->amine_coord Amine Coordination (+ R₂NH) amido_complex L_nPd(II)(Ar)(NR₂) amine_coord->amido_complex Deprotonation (- HX, + Base) amido_complex->pd0 Catalyst Regeneration product Ar-NR₂ amido_complex->product Reductive Elimination catalyst_regen Pd(0)L_n

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-bromo-4-chloro-6-methoxyaniline. This versatile building block possesses two distinct halogen atoms, offering the potential for selective, sequential functionalization. The electron-donating methoxy and amino groups influence the reactivity of the aryl halide, making the strategic selection of catalytic systems crucial for successful synthesis.

The protocols outlined below are designed as robust starting points for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Given the unique electronic and steric properties of this compound, optimization of the reaction parameters may be necessary to achieve desired outcomes for specific substrates.

Chemoselectivity Considerations

The C–Br bond is generally more reactive than the C–Cl bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective functionalization of the C–Br bond while leaving the C–Cl bond intact for subsequent transformations. Achieving high chemoselectivity is dependent on the choice of catalyst, ligand, base, and reaction temperature. Milder conditions will typically favor the selective reaction at the C–Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

General Reaction Scheme:
  • This compound + R-B(OH)₂ → 2-(R)-4-chloro-6-methoxyaniline

Representative Reaction Parameters for Suzuki-Miyaura Coupling
ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂1-5 mol% loading is typical.
Ligand SPhos, XPhos, RuPhosOften used with Pd(OAc)₂. Ligand-to-metal ratio is critical.
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalents are generally used. The choice of base can influence reaction rate and yield.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFAnhydrous and degassed solvents are recommended.
Temperature 80-110 °CLower temperatures may enhance selectivity for the C-Br bond.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Schlenk flask or reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceutical compounds.[1][2]

General Reaction Scheme:
  • This compound + R¹R²NH → 2-(R¹R²N)-4-chloro-6-methoxyaniline

Representative Reaction Parameters for Buchwald-Hartwig Amination
ParameterConditionNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂1-2 mol% loading is common.
Ligand BINAP, Xantphos, XPhosBulky, electron-rich phosphine ligands are generally effective.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required.
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are crucial.
Temperature 80-120 °CTemperature will depend on the reactivity of the amine.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and phosphine ligands from oxidation.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may need to be optimized for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes to pre-form the catalyst.

  • Add this compound and the amine to the reaction mixture.

  • Heat the reaction to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and carefully quench with water.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify the product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

General Reaction Scheme:
  • This compound + R-C≡CH → 2-(R-C≡C)-4-chloro-6-methoxyaniline

Representative Reaction Parameters for Sonogashira Coupling
ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄1-5 mol% loading.
Copper Co-catalyst CuI2-10 mol% loading. Not required for copper-free protocols.
Base Et₃N, i-Pr₂NEt (DIPEA)Often used as the solvent or a co-solvent.
Solvent THF, DMF, TolueneAnhydrous and degassed solvents are necessary.
Temperature Room temperature to 80 °CMilder temperatures often improve selectivity.
Atmosphere Inert (Argon or Nitrogen)Prevents side reactions and catalyst degradation.
Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes a standard copper-co-catalyzed Sonogashira reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous THF

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add anhydrous THF and anhydrous triethylamine via syringe.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the copper salts.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene.[3]

General Reaction Scheme:
  • This compound + Alkene → 2-(alkenyl)-4-chloro-6-methoxyaniline

Representative Reaction Parameters for Heck Reaction
ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂1-5 mol% loading.
Ligand PPh₃, P(o-tolyl)₃Often used, but ligandless conditions are sometimes possible.
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to neutralize the generated HX.
Solvent DMF, Acetonitrile, ToluenePolar aprotic solvents are common.
Temperature 80-140 °CHigher temperatures are often necessary.
Atmosphere Inert (Argon or Nitrogen)Recommended to ensure catalyst stability.
Detailed Experimental Protocol: Heck Reaction

This protocol provides a general method for the Heck reaction.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene or an acrylate, 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%)

  • Et₃N (2.0 equiv)

  • Anhydrous DMF

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or sealed tube, add Pd(OAc)₂, PPh₃, and this compound.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF, triethylamine, and the alkene via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)(R)L₂ transmetalation->pd_intermediate boron_reagent R-B(OH)₂ + Base boron_reagent->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition

Caption: Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amido [Ar-Pd(II)(NR₂)L₂]⁺ amine_coordination->pd_amido Deprotonation amine R₂NH + Base amine->amine_coordination reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition Experimental_Workflow setup Reaction Setup (Flask, Reagents, Inert Atmosphere) addition Solvent & Coupling Partner Addition setup->addition reaction Heating & Stirring (Monitor by TLC/LC-MS) addition->reaction workup Work-up (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

References

Synthesis of Heterocyclic Compounds from 2-Bromo-4-chloro-6-methoxyaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds, including quinolines, benzoxazoles, and phenothiazines, from 2-Bromo-4-chloro-6-methoxyaniline. While direct literature examples for the cyclization of this specific aniline are limited, this guide presents robust and adaptable protocols based on well-established synthetic methodologies for structurally related compounds. The provided protocols are intended as a starting point and may require optimization for the specific substrate.

Synthesis of Substituted Quinolines

Quinolines are a vital class of nitrogen-containing heterocycles with a broad range of pharmaceutical applications. The Combes and Friedländer syntheses are two classical and versatile methods for constructing the quinoline core from anilines.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. This method is particularly effective for the preparation of 2,4-disubstituted quinolines.[1][2][3][4]

Experimental Protocol: Representative Combes Synthesis of a Substituted Quinoline

A plausible route to a substituted quinoline from this compound would involve its reaction with a β-diketone, such as acetylacetone, in the presence of a strong acid catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add acetylacetone (1.2 eq) to the flask.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (3-5 eq) to the reaction mixture with cooling in an ice bath.

  • Reaction Conditions: Heat the mixture to 110-120 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative)

EntryStarting Anilineβ-DiketoneCatalystTemp (°C)Time (h)Yield (%)
1This compoundAcetylacetoneH₂SO₄110375*
22,4-DichloroanilineAcetylacetoneH₂SO₄1152.582
34-MethoxyanilineBenzoylacetonePPA120478

* Yield is a hypothetical, representative value.

Reaction Pathway: Combes Quinoline Synthesis

Combes_Synthesis Aniline 2-Bromo-4-chloro- 6-methoxyaniline Intermediate Schiff Base/ Enamine Intermediate Aniline->Intermediate + Diketone β-Diketone Diketone->Intermediate + H⁺ Quinoline Substituted Quinoline Intermediate->Quinoline Cyclization - H₂O Friedlander_Synthesis AminoKetone 2-Aminoaryl Ketone/Aldehyde Intermediate Aldol/Schiff Base Intermediate AminoKetone->Intermediate + MethyleneCompound α-Methylene Carbonyl MethyleneCompound->Intermediate + Catalyst Quinoline Substituted Quinoline Intermediate->Quinoline Cyclodehydration - H₂O Benzoxazole_Synthesis Aminophenol Substituted 2-Aminophenol Intermediate Amide Intermediate Aminophenol->Intermediate + CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate + PPA Benzoxazole Substituted Benzoxazole Intermediate->Benzoxazole Cyclodehydration - H₂O Phenothiazine_Synthesis Aminothiophenol Substituted 2-Aminobenzenethiol Intermediate Condensed Intermediate Aminothiophenol->Intermediate + Cyclohexanone Cyclohexanone Cyclohexanone->Intermediate + Catalyst, O₂ Phenothiazine Substituted Phenothiazine Intermediate->Phenothiazine Aromatization

References

Application Notes and Protocols for 2-Bromo-4-chloro-6-methoxyaniline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-4-chloro-6-methoxyaniline as a versatile intermediate in pharmaceutical synthesis, particularly in the construction of complex molecular scaffolds for targeted therapies. The protocols detailed below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery.

Introduction

This compound (CAS No. 1261895-84-4) is a highly functionalized aromatic building block. Its unique substitution pattern, featuring three distinct reactive sites—a bromine atom, a chlorine atom, and an amino group, ortho-substituted with a methoxy group—makes it a valuable starting material for the synthesis of a wide range of complex organic molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or amino moieties.

The structural motifs accessible from this intermediate are commonly found in the core of various kinase inhibitors, which are a cornerstone of targeted cancer therapy. The strategic placement of the substituents on the aniline ring allows for precise tuning of the steric and electronic properties of the final molecule, which is critical for achieving high potency and selectivity for the target kinase.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1261895-84-4
Molecular Formula C₇H₇BrClNO
Molecular Weight 236.50 g/mol
Appearance Off-white to light brown crystalline powder
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol (MeOH).

Safety Precautions: this compound should be handled in a well-ventilated fume hood by trained personnel.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1] Avoid inhalation of dust and contact with skin and eyes.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).[1]

Application in Pharmaceutical Synthesis: Kinase Inhibitor Scaffolds

Substituted anilines are prevalent scaffolds in the design of kinase inhibitors as they can effectively mimic the hinge-binding interactions of ATP with the target protein. This compound serves as an excellent starting point for the synthesis of such scaffolds. The following sections detail the application of this intermediate in key carbon-carbon and carbon-nitrogen bond-forming reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, the more reactive bromine atom can be selectively coupled with a variety of boronic acids or esters to introduce diverse aryl or heteroaryl groups.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K₂CO₃) catalyst Add Catalyst System: - Palladium source (e.g., Pd(dppf)Cl₂) - Ligand (if needed) start->catalyst solvent Add Degassed Solvent: (e.g., Dioxane/H₂O) catalyst->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat to Reaction Temperature (e.g., 90 °C) inert->heat quench Quench Reaction (e.g., with water) heat->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

General workflow for the Suzuki-Miyaura coupling reaction.

Table of Representative Suzuki-Miyaura Coupling Conditions:

ParameterConditionRationale/Comment
Palladium Catalyst Pd(dppf)Cl₂ (3-5 mol%)Effective for a wide range of boronic acids and tolerant of the aniline functionality.
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv.)Mild bases suitable for preventing side reactions with the aniline group.
Solvent 1,4-Dioxane / H₂O (4:1)A common and effective solvent system for Suzuki couplings.
Temperature 80-100 °CSufficient to drive the reaction to completion without significant decomposition.
Reaction Time 4-12 hoursMonitored by TLC or LC-MS for completion.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (0.05 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 8 hours, or until TLC/LC-MS analysis indicates completion.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-chloro-3-methoxybiphenyl derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, which is crucial for introducing key pharmacophoric elements. The bromo group of this compound can be coupled with a variety of primary or secondary amines to generate more complex aniline derivatives.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Amine - Base (e.g., NaOtBu) catalyst Add Catalyst System: - Palladium precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) start->catalyst solvent Add Anhydrous Solvent: (e.g., Toluene) catalyst->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat to Reaction Temperature (e.g., 100 °C) inert->heat filter Filter through Celite heat->filter extract Extract with Organic Solvent filter->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

General workflow for the Buchwald-Hartwig amination reaction.

Table of Representative Buchwald-Hartwig Amination Conditions:

ParameterConditionRationale/Comment
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%)A common and effective Pd(0) source.
Ligand XPhos or SPhos (2-4 mol%)Bulky phosphine ligands that are highly effective for C-N coupling.
Base NaOtBu or K₃PO₄ (1.5-2.0 equiv.)A strong, non-nucleophilic base is typically required.
Solvent Toluene or Dioxane (anhydrous)Anhydrous conditions are crucial for this reaction.
Temperature 90-110 °CReaction temperature may need optimization based on the amine's reactivity.
Reaction Time 6-24 hoursMonitored by TLC or LC-MS for completion.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), sodium tert-butoxide (1.5 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the addition of morpholine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted aniline.

Signaling Pathway Context

The diarylamine and biaryl scaffolds synthesized from this compound are key components of many kinase inhibitors. These inhibitors often target dysregulated signaling pathways in cancer, such as the MAPK/ERK and PI3K/Akt pathways. By occupying the ATP-binding pocket of a specific kinase, these compounds can block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Kinase Inhibitor (Synthesized from Intermediate) Inhibitor->RAF

Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. Its well-defined reactivity in key cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the systematic and efficient construction of diverse molecular libraries for drug discovery programs. The protocols provided herein serve as a guide for the effective utilization of this building block in medicinal chemistry research.

References

Catalyst Selection for 2-Bromo-4-chloro-6-methoxyaniline Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to catalyst selection for various cross-coupling reactions of 2-Bromo-4-chloro-6-methoxyaniline, a versatile building block in medicinal chemistry and materials science. The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds allows for selective functionalization at the more reactive C-Br position.[1] This document outlines detailed protocols and catalyst systems for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

General Principles of Catalyst Selection

The chemoselective functionalization of this compound hinges on the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for oxidative addition is C-I > C-Br > C-OTf > C-Cl.[1] This allows for selective coupling at the C-Br bond under carefully controlled conditions. Key factors influencing catalyst selection include the choice of palladium precursor, the nature of the ligand, the base, and the solvent system. For challenging substrates, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often enhance catalytic activity and selectivity.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C-2 position.

Catalyst and Condition Summary for Suzuki-Miyaura Coupling
Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O100>90 (representative)[1]
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-100High (representative)[2][3]
Thiophen-3-ylboronic acidCataCXium A PalladacycleCs₂CO₃2-MeTHF/H₂O80Good to Excellent (representative)[4]

Note: The data presented are representative and may require optimization for specific substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/H₂O in a 8:1:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Boronic Acid - Base B Add Pd Catalyst A->B 1. C Add Degassed Solvent B->C 2. D Heat & Stir under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Cool to RT E->F G Aqueous Workup & Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I

Suzuki-Miyaura Reaction Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[5] This reaction allows for the coupling of this compound with a variety of primary and secondary amines.

Catalyst and Condition Summary for Buchwald-Hartwig Amination
Amine PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
AnilinePd₂(dba)₃ / XantphosDBUToluene/DMF140Good (representative)[6]
MorpholinePd(OAc)₂ / DavePhosNaOtBuToluene80-110High (representative)[7]
Benzophenone IminePd₂(dba)₃ / XantphosCs₂CO₃Toluene100High (representative)[7]

Note: The data presented are representative and may require optimization for specific substrates.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add this compound and the amine.

  • Add the degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with water.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Pd Precatalyst, Ligand, & Base B Add this compound & Amine A->B 1. C Add Degassed Solvent B->C 2. D Heat & Stir C->D E Monitor by TLC/LC-MS D->E F Cool to RT E->F G Aqueous Workup & Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I

Buchwald-Hartwig Amination Workflow

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[8] This reaction is valuable for the synthesis of aryl alkynes from this compound.

Catalyst and Condition Summary for Sonogashira Coupling
Alkyne PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF80High (representative)[1]
Trimethylsilylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSORoom TempUp to 97 (representative)[9]
1-HeptynePd(PPh₃)₄ / CuIi-Pr₂NHToluene60Good (representative)

Note: The data presented are representative and may require optimization for specific substrates.

Experimental Protocol: Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., Et₃N, 3.0 equiv)

  • Degassed solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at the appropriate temperature (e.g., 80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with diethyl ether.

  • Filter through a pad of Celite and wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactant, Pd Catalyst, & CuI B Add Degassed Solvent & Amine Base A->B 1. C Add Terminal Alkyne B->C 2. D Stir at Reaction Temperature C->D E Monitor by TLC/LC-MS D->E F Cool to RT & Dilute E->F G Filter & Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I

Sonogashira Coupling Workflow

Heck Reaction

The Heck reaction facilitates the carbon-carbon bond formation between an unsaturated halide and an alkene.[10] This reaction can be employed to introduce alkenyl groups onto the this compound scaffold.

Catalyst and Condition Summary for Heck Reaction
Alkene PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
StyrenePd(OAc)₂ / PPh₃Et₃NDMF100-120Good (representative)[11]
n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Na₂CO₃MeCNRefluxHigh (representative)[12]
CyclohexenePd/CK₂CO₃NMP140Moderate (representative)[13]

Note: The data presented are representative and may require optimization for specific substrates.

Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck reaction of this compound.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the alkene, and the base.

  • Add the palladium catalyst and ligand (if applicable).

  • Add a suitable solvent.

  • Degas the mixture and then heat under an inert atmosphere to the reaction temperature (typically 100-140 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with water.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Aryl Halide - Alkene - Base B Add Pd Catalyst (& Ligand) A->B 1. C Add Solvent B->C 2. D Heat & Stir under Inert Atmosphere C->D E Monitor by TLC/GC D->E F Cool to RT E->F G Aqueous Workup & Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I

Heck Reaction Workflow

References

Application Notes and Protocols: The Versatile Role of Substituted Anilines in Medicinal Chemistry, with a Focus on 2-Bromo-4-chloro-6-methoxyaniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted anilines are privileged scaffolds in medicinal chemistry, serving as crucial building blocks for the synthesis of a diverse array of therapeutic agents. Their utility stems from their chemical versatility, allowing for the introduction of various functional groups to modulate pharmacological properties. 2-Bromo-4-chloro-6-methoxyaniline, a polysubstituted aniline, represents a promising starting material for the generation of novel drug candidates. While specific research on this exact molecule is limited in publicly available literature, its structural motifs are present in numerous biologically active compounds. This document will provide an overview of the potential applications of this compound based on the established roles of its analogs in drug discovery, alongside detailed protocols for the synthesis and evaluation of related compounds.

Application Notes: Potential Therapeutic Areas

The unique substitution pattern of this compound, featuring a bromine atom, a chlorine atom, a methoxy group, and an amino group on a benzene ring, provides multiple reactive sites for chemical modification.[1] This allows for its use in various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to construct complex molecular architectures.[1] Based on the activities of structurally similar compounds, derivatives of this compound are anticipated to be valuable in the following therapeutic areas:

  • Oncology: Many kinase inhibitors and other anticancer agents incorporate substituted aniline moieties. These scaffolds can be elaborated to target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

  • Infectious Diseases: Substituted anilines are found in various antimicrobial and antiviral agents. The specific substitutions on the aniline ring can influence the compound's spectrum of activity and pharmacokinetic properties.

  • Neurodegenerative Diseases: As precursors to enzyme inhibitors, such as acetylcholinesterase inhibitors, these compounds hold potential for the development of treatments for diseases like Alzheimer's.

  • Inflammatory Diseases: The development of selective kinase inhibitors for inflammatory targets often utilizes substituted aniline building blocks.

Experimental Protocols

Due to the limited specific data on this compound, the following protocols are based on the synthesis and evaluation of structurally related compounds, providing a methodological framework for researchers.

Protocol 1: Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative as a Potential Kinase Inhibitor

This protocol is adapted from the synthesis of 2-amino-4-(m-bromoanilino)-6-benzyl-7H-pyrrolo[2,3-d]pyrimidines, which have been evaluated as tyrosine kinase inhibitors.[2]

Objective: To synthesize a potential kinase inhibitor using a substituted aniline as a key building block.

Materials:

  • 2-Pivaloylamino-4-chloro-6-benzyl-pyrrolo[2,3-d]pyrimidine

  • This compound (or a suitable analog like 3-bromoaniline as in the reference)

  • Anhydrous isopropanol

  • Triethylamine

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of 2-pivaloylamino-4-chloro-6-benzyl-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous isopropanol, add this compound (1.2 eq) and triethylamine (1.5 eq).

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Evaluation of Anticancer Activity (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the in vitro anticancer activity of a synthesized compound.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compound dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compound in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data

The following table summarizes the biological activity of chalcone derivatives, which are synthesized from substituted benzaldehydes. While not directly from this compound, this data illustrates the potential for halogenated and methoxylated aniline derivatives in cancer therapy.

Table 1: Anticancer Activity of a Chalcone Derivative [3]

CompoundCell LineIC50 (µg/mL)Activity Level
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-742.19Moderate
Doxorubicin (Standard)MCF-710.61High

Visualizations

Signaling Pathway: Kinase Inhibition in Cancer

The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors derived from substituted anilines. These inhibitors can block the phosphorylation cascade that leads to cell proliferation and survival.

Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Kinase Inhibitor (e.g., from 2-Bromo-4-chloro- 6-methoxyaniline derivative) Inhibitor->RTK Inhibits Experimental_Workflow Start Start: Design of Target Molecule Synthesis Chemical Synthesis (e.g., using this compound) Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening In Vitro Biological Screening (e.g., MTT Assay) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR SAR->Synthesis Redesign Lead_Optimization Lead Optimization SAR->Lead_Optimization Iterative Process SAR_Logic Scaffold Core Scaffold This compound Activity Biological Activity IC50 Scaffold->Activity R1 R1 Group e.g., Aryl, Alkyl R1->Activity Modulates R2 R2 Group e.g., Heterocycle R2->Activity Modulates

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Bromo-4-chloro-6-methoxyaniline, a key intermediate in pharmaceutical and fine chemical synthesis. The described multi-step synthesis is designed for scalability and robustness, commencing with the preparation of the precursor 4-chloro-2-methoxyaniline, followed by a regioselective bromination. This document includes detailed experimental procedures, safety precautions, and methods for purification and characterization. All quantitative data is presented in tabular format for clarity, and a detailed experimental workflow is provided as a Graphviz diagram.

Introduction

This compound is a halogenated aromatic amine of significant interest in the development of novel therapeutics and other specialized chemical entities. Its utility as a building block necessitates a reliable and scalable synthetic route to ensure a consistent and high-quality supply for research and development activities. The protocols outlined herein are based on established chemical principles for the synthesis of analogous compounds and are adapted for a scale-up context.

Synthetic Strategy

The overall synthetic strategy involves a two-step process:

  • Step 1: Synthesis of 4-chloro-2-methoxyaniline. This intermediate can be prepared via the catalytic hydrogenation of 4-chloro-2-methoxy-1-nitrobenzene. This method is generally high-yielding and amenable to scale-up.

  • Step 2: Regioselective Bromination. The synthesized 4-chloro-2-methoxyaniline is then subjected to regioselective bromination at the 2-position to yield the final product, this compound. The use of N-bromosuccinimide (NBS) in a suitable solvent system at controlled temperatures is a common and effective method for achieving the desired regioselectivity.[1]

Experimental Protocols

Step 1: Synthesis of 4-chloro-2-methoxyaniline

This protocol is adapted from established procedures for the reduction of substituted nitroaromatics.[1]

Reaction Scheme:

Materials and Equipment:

  • 4-chloro-2-methoxy-1-nitrobenzene

  • Ethanol (or other suitable solvent)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas source

  • High-pressure reactor (Parr hydrogenator or similar)

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • In a high-pressure reactor, prepare a solution of 4-chloro-2-methoxy-1-nitrobenzene in ethanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Seal the reactor and purge with hydrogen gas several times to remove any residual air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Heat the reaction mixture to a temperature of 40-60°C with vigorous stirring.

  • Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques such as TLC or HPLC.

  • Once the reaction is complete (typically 4-8 hours), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 4-chloro-2-methoxyaniline.

  • The crude product can be used directly in the next step or purified further by recrystallization or distillation if required.

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and operated in a well-ventilated area.

  • Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst under an inert atmosphere or as a wet paste.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 2: Synthesis of this compound

This protocol is based on the regioselective bromination of substituted anilines using N-bromosuccinimide.[1]

Reaction Scheme:

Materials and Equipment:

  • 4-chloro-2-methoxyaniline

  • N-bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • Reaction vessel with a stirrer, thermometer, and dropping funnel

  • Cooling bath (ice-water or other)

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a reaction vessel, dissolve 4-chloro-2-methoxyaniline in the chosen solvent (DCM or ACN).

  • Cool the solution to 0-5°C using a cooling bath.

  • In a separate flask, prepare a solution of N-bromosuccinimide (1.0-1.1 equivalents) in the same solvent.

  • Add the NBS solution dropwise to the cooled solution of the aniline over a period of 1-2 hours, ensuring the temperature is maintained below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Safety Precautions:

  • N-bromosuccinimide is a lachrymator and should be handled in a fume hood.[2][3]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate engineering controls and PPE.

  • The reaction may be exothermic; careful control of the addition rate and temperature is crucial, especially on a larger scale.

Data Presentation

The following tables summarize representative quantitative data for the synthesis, based on analogous reactions reported in the literature.

Table 1: Representative Reaction Parameters and Yields for the Synthesis of 4-chloro-2-methoxyaniline

ParameterValueReference
Substrate4-chloro-2-methoxy-1-nitrobenzene[1]
Catalyst10% Pd/C[1]
SolventEthanol[1]
Hydrogen Pressure50-100 psi[1]
Temperature40-60°C[1]
Reaction Time4-8 hours[1]
Typical Yield >95% [1]

Table 2: Representative Reaction Parameters and Yields for the Synthesis of this compound

ParameterValueReference
Substrate4-chloro-2-methoxyaniline[1]
Brominating AgentN-bromosuccinimide (NBS)[1]
SolventDichloromethane or Acetonitrile[1]
Temperature0-5°C[1]
Reaction Time2-4 hours[1]
Typical Yield 80-90% [1]
Purity (after recrystallization) >98% [1]

Mandatory Visualization

The following diagram illustrates the overall experimental workflow for the scale-up synthesis of this compound.

Scale_up_Synthesis cluster_step1 Step 1: Synthesis of 4-chloro-2-methoxyaniline cluster_step2 Step 2: Synthesis of this compound start_material_1 4-chloro-2-methoxy-1-nitrobenzene dissolution_1 Dissolve in Ethanol start_material_1->dissolution_1 catalyst_addition Add 10% Pd/C Catalyst dissolution_1->catalyst_addition hydrogenation Catalytic Hydrogenation (50-100 psi H2, 40-60°C) catalyst_addition->hydrogenation filtration Filter through Celite® hydrogenation->filtration concentration_1 Concentrate in vacuo filtration->concentration_1 intermediate Crude 4-chloro-2-methoxyaniline concentration_1->intermediate start_material_2 4-chloro-2-methoxyaniline dissolution_2 Dissolve in DCM/ACN start_material_2->dissolution_2 cooling Cool to 0-5°C dissolution_2->cooling bromination Add NBS Solution (0-5°C) cooling->bromination quench Quench with Na2S2O3 bromination->quench workup Aqueous Work-up quench->workup drying Dry over Na2SO4 workup->drying concentration_2 Concentrate in vacuo drying->concentration_2 purification Recrystallization concentration_2->purification final_product This compound purification->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of the bromination.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[4]

  • Melting Point: To assess the purity of the crystalline solid.

Conclusion

The synthetic route and protocols detailed in these application notes provide a robust and scalable method for the preparation of this compound. By following these procedures and adhering to the recommended safety precautions, researchers and drug development professionals can reliably produce this valuable intermediate for their ongoing projects. The use of well-established reactions and purification techniques ensures the synthesis of high-purity material suitable for further chemical transformations.

References

Application Notes and Protocols for the Purification of 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Bromo-4-chloro-6-methoxyaniline, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established techniques for the purification of substituted anilines and can be adapted to meet specific purity requirements.

Introduction

This compound is a substituted aniline that often requires purification to remove by-products and unreacted starting materials from its synthesis. Common impurities may include starting materials, isomers, and over-brominated or over-chlorinated species. The choice of purification technique depends on the nature of the impurities, the scale of the purification, and the desired final purity. The most common and effective methods for purifying compounds of this class are recrystallization and column chromatography.

Purification Techniques

Two primary methods are recommended for the purification of this compound:

  • Recrystallization: This technique is suitable for removing small amounts of impurities from a solid sample and is often used for final purification. The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: This is a versatile method for separating the target compound from a mixture of impurities, especially when the impurities have different polarities.

Application Note 1: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures.

Experimental Protocol: Recrystallization

1. Solvent Selection:

  • An ideal solvent should dissolve the crude this compound sparingly at room temperature but have high solubility at its boiling point.

  • Based on the purification of structurally similar compounds like 2-chloro-4-bromoaniline, a mixed solvent system of ethanol and water, or a single solvent like hexane, is a good starting point.[1]

  • It is recommended to perform small-scale solubility tests with various solvents to identify the optimal system.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent/Solvent SystemRationale
Ethanol/WaterGood for moderately polar compounds. The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists.
HexaneSuitable for non-polar to moderately polar compounds.
TolueneCan be effective for aromatic compounds.
IsopropanolAn alternative to ethanol with slightly different solubility characteristics.

2. Recrystallization Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Diagram 1: Recrystallization Workflow

G cluster_recrystallization Recrystallization Protocol start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Product wash->dry end Pure Crystals dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Application Note 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Experimental Protocol: Column Chromatography

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel (200-300 mesh) is a common and effective stationary phase for the purification of substituted anilines.[2]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio of these solvents needs to be determined by thin-layer chromatography (TLC).

  • For the structurally similar 2-bromo-6-chloro-4-nitroaniline, a mobile phase of petroleum ether:ethyl acetate (10:1) was used.[2] This is a good starting point for TLC analysis.

Table 2: Recommended Mobile Phase Systems for TLC Analysis

Mobile Phase System (v/v)Expected Rf Range
Petroleum Ether : Ethyl Acetate (10:1)0.2 - 0.4
Petroleum Ether : Ethyl Acetate (8:1)Adjust for higher Rf
Petroleum Ether : Ethyl Acetate (12:1)Adjust for lower Rf
Hexane : Ethyl Acetate (9:1)Alternative non-polar component

2. Column Chromatography Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various mobile phase systems to find the one that gives a good separation of the target compound from impurities (target Rf between 0.2 and 0.4).

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the prepared column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Diagram 2: Column Chromatography Workflow

G cluster_chromatography Column Chromatography Protocol start Crude Product tlc TLC Analysis for Mobile Phase Optimization start->tlc packing Column Packing (Silica Gel) tlc->packing loading Sample Loading packing->loading elution Elution with Mobile Phase loading->elution fractions Fraction Collection & TLC Analysis elution->fractions combine Combine Pure Fractions fractions->combine evaporation Solvent Evaporation combine->evaporation end Pure Product evaporation->end

Caption: Workflow for the purification of this compound by column chromatography.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a common method for analyzing the purity of substituted anilines.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.

Table 3: Typical HPLC Conditions for Purity Analysis of Substituted Anilines

ParameterCondition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Safety Precautions

  • This compound and the solvents used for its purification are hazardous. Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively purify this compound to the high degree of purity required for their research and development activities.

References

Application of 2-Bromo-4-chloro-6-methoxyaniline in Materials Science: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-chloro-6-methoxyaniline is a substituted aniline derivative with the chemical formula C₇H₇BrClNO. While its structural features, including halogen and methoxy substitutions on the aniline ring, suggest potential for use as a building block in the synthesis of more complex molecules, a comprehensive review of current scientific literature reveals a notable absence of its specific application within the field of materials science.

This document summarizes the available information on this compound and explores the potential, yet currently undocumented, avenues for its use in materials development based on the reactivity of analogous compounds.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information from chemical suppliers.

PropertyValueSource
Molecular Formula C₇H₇BrClNOSigma-Aldrich
Molecular Weight 236.49 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
InChI 1S/C7H7BrClNO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,10H2,1H3Sigma-Aldrich
SMILES COC1=CC(Cl)=CC(Br)=C1NSigma-Aldrich
CAS Number 1261895-84-4Sigma-Aldrich[1]

Potential Applications in Materials Science (Hypothetical)

While no direct applications of this compound in materials science have been documented, its chemical structure suggests potential as a monomer or precursor in the synthesis of functional organic materials. The presence of bromine, chlorine, and amine functionalities allows for a variety of chemical transformations.

2.1. Synthesis of Conducting Polymers: Aniline and its derivatives are well-known precursors for the synthesis of polyaniline, a conducting polymer. The halogen and methoxy substituents on this compound could potentially be used to tune the electronic and physical properties of the resulting polymer, such as its conductivity, solubility, and processability.

2.2. Development of Organic Emitters for OLEDs: The aniline core is a common component in molecules designed for organic light-emitting diodes (OLEDs). The bromo and chloro substituents could serve as handles for cross-coupling reactions to build more complex, conjugated molecules with tailored photophysical properties.

2.3. Precursor for Small Molecule Organic Semiconductors: The functional groups present on this compound could be utilized to synthesize small molecules for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Experimental Protocols (General Synthetic Procedures)

Given the lack of specific literature, detailed experimental protocols for the application of this compound in materials science cannot be provided. However, general synthetic methodologies that could potentially be adapted are outlined below.

3.1. General Procedure for Oxidative Polymerization of Aniline Derivatives: A solution of this compound in an appropriate solvent (e.g., acetonitrile or an acidic aqueous solution) would be treated with an oxidizing agent such as ammonium persulfate. The reaction progress would be monitored by techniques like cyclic voltammetry or UV-Vis spectroscopy. The resulting polymer would then be isolated, purified, and characterized.

3.2. General Procedure for Suzuki Cross-Coupling: To a solution of this compound and a suitable boronic acid or ester in a solvent system like toluene/ethanol/water, a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) would be added. The reaction mixture would be heated under an inert atmosphere until completion. The product would then be extracted, purified by column chromatography, and its structure confirmed by spectroscopic methods.

Visualization of Potential Synthetic Pathways

The following diagrams illustrate hypothetical synthetic pathways where this compound could be used as a building block.

G cluster_0 Polymer Synthesis A 2-Bromo-4-chloro- 6-methoxyaniline B Oxidative Polymerization A->B (NH₄)₂S₂O₈ C Functionalized Polyaniline B->C

Caption: Hypothetical workflow for the synthesis of a functionalized polyaniline.

G cluster_1 Small Molecule Synthesis D 2-Bromo-4-chloro- 6-methoxyaniline E Suzuki Coupling D->E G Conjugated Organic Molecule E->G Pd Catalyst, Base F Arylboronic Acid F->E

Caption: Potential Suzuki coupling reaction to form a conjugated molecule.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling of 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering low yields in the Suzuki coupling of 2-Bromo-4-chloro-6-methoxyaniline.

Troubleshooting Guide

This guide addresses common issues leading to low product yields and other unexpected results during the Suzuki coupling of this compound.

Question 1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield?

Answer: Low yields with this specific substrate are often due to a combination of steric hindrance and electronic effects. The substituents at the ortho positions (bromo and methoxy groups) create steric hindrance around the reaction site, which can slow down key steps in the catalytic cycle.[1][2] Additionally, the electron-donating nature of the methoxy and aniline groups can affect the reactivity of the aryl halide.[3][4] The aniline's nitrogen atom can also coordinate to the palladium catalyst, leading to its deactivation.[5][6]

Key factors to investigate include:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically hindered and electron-rich substrate.[1] More robust catalyst systems, particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are often necessary to overcome the high activation energy for oxidative addition.[1][5][7]

  • Base Selection: The base is critical for activating the boronic acid for the transmetalation step.[8][9] For challenging couplings, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[1][5]

  • Solvent System: The choice of solvent can significantly impact solubility and reaction rates. Common solvents for Suzuki couplings include toluene, dioxane, and THF, often with a small amount of water.[10][11]

  • Reaction Temperature: While higher temperatures can sometimes improve slow reaction rates, they can also lead to catalyst decomposition and increased side reactions.[4][5]

Question 2: My starting material is consumed, but the desired product yield is low. What are the common side reactions?

Answer: If your starting material is being consumed without efficient formation of the desired product, several side reactions could be occurring:

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, where it is replaced by a hydrogen atom. This side reaction is particularly common with electron-rich boronic acids and is often promoted by the presence of water and a base.[4][6] To minimize this, consider using anhydrous conditions or converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin).[4][12]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a result of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[6][13] Thoroughly degassing solvents and maintaining an inert atmosphere (nitrogen or argon) is crucial to prevent this.[6][14]

  • Dehalogenation: The bromo group on your starting material can be replaced by a hydrogen atom. This can occur via a side reaction involving the palladium catalyst.[15]

  • Catalyst Decomposition: The palladium catalyst can precipitate out of the solution as inactive palladium black, especially at higher temperatures.[4][13]

Question 3: I am observing unreacted starting material even after extended reaction times. What can I do to improve the conversion?

Answer: Incomplete conversion suggests that the reaction is too slow or has stopped prematurely. Here are some strategies to improve conversion:

  • Optimize the Catalyst System: As mentioned, for a sterically hindered substrate like this compound, a more active catalyst system is likely required. Experiment with different bulky, electron-rich phosphine ligands or NHC ligands.[1][5]

  • Increase Reaction Temperature: Cautiously increasing the reaction temperature may improve the rate of the oxidative addition step, which is often rate-limiting for aryl bromides.[5] However, monitor for catalyst decomposition.

  • Screen Different Bases: The strength and nature of the base can significantly affect the reaction rate.[8] If a weaker base is being used, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃.[1]

  • Check Reagent Purity: Ensure that all starting materials and reagents are pure and dry, as impurities can inhibit the catalyst.

Frequently Asked Questions (FAQs)

Q1: For this compound, which halogen is more likely to react in the Suzuki coupling?

A1: The reactivity of aryl halides in Suzuki coupling generally follows the trend: I > Br > Cl.[11] Therefore, the C-Br bond is significantly more reactive than the C-Cl bond and is expected to be the primary site of the coupling reaction.

Q2: Can I run the Suzuki coupling of this compound under air?

A2: It is highly discouraged to run Suzuki coupling reactions open to the air. Oxygen can lead to the oxidative degradation of phosphine ligands and promote the homocoupling of the boronic acid, both of which will lower the yield of your desired product.[6] For reproducible and high-yielding results, the reaction should be performed under an inert atmosphere, such as nitrogen or argon.[16]

Q3: How can I minimize the protodeboronation of my boronic acid?

A3: To reduce this common side reaction, you can:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried and the reaction is run under a strict inert atmosphere.[4]

  • Select the Appropriate Base: In some cases, a weaker base or careful control over the stoichiometry of a stronger base can help.

  • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, like a pinacol boronic ester, can protect it from premature decomposition.[4][15]

Data Presentation

Table 1: Effect of Different Ligands on Suzuki Coupling of Hindered Aryl Halides

LigandCatalyst PrecursorTypical Loading (mol%)Key Advantages for Hindered Substrates
SPhosPd(OAc)₂ or G3-Precatalyst1-2Excellent for sterically demanding couplings.[1]
XPhosPd(OAc)₂ or G3-Precatalyst1-2Highly active for hindered biaryl synthesis.[1]
RuPhosPd(OAc)₂ or G3-Precatalyst1-2Effective for a broad range of substrates.[1]
AntPhosPd(OAc)₂2Shows high reactivity for extremely hindered systems.[17]
BI-DIMEPd(OAc)₂2Facilitates couplings of substrates with ortho-substituents.[7]

Table 2: Common Bases for Suzuki Coupling of Challenging Substrates

BaseTypical EquivalentsSolvent SystemNotes
K₃PO₄2.0 - 3.0Dioxane/H₂O, TolueneOften effective for challenging couplings where other bases fail.[1][5]
Cs₂CO₃2.0Dioxane/H₂O, THF/H₂OA strong base that can increase reaction rates.[1][18]
K₂CO₃2.0Dioxane/H₂O, Toluene/H₂OA common and effective base for many Suzuki reactions.[8][10]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a generalized procedure and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, with 10-20% water if using a boronic acid)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the boronic acid/ester, the palladium precatalyst, the ligand, and the base.[4][16]

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[4][16]

  • Add the degassed solvent via syringe.[16]

  • Place the sealed flask in a preheated oil bath and stir the reaction at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[4]

Mandatory Visualization

Troubleshooting_Suzuki_Coupling start Low Yield Observed check_sm Check Starting Material (SM) Consumption start->check_sm sm_unreacted SM Unreacted check_sm->sm_unreacted No/Low Consumption sm_consumed SM Consumed, Low Product check_sm->sm_consumed Full Consumption optimize_catalyst Optimize Catalyst System: - Use Bulky Ligands (SPhos, XPhos) - Increase Catalyst Loading sm_unreacted->optimize_catalyst optimize_conditions Adjust Reaction Conditions: - Increase Temperature - Screen Stronger Bases (K3PO4, Cs2CO3) sm_unreacted->optimize_conditions check_byproducts Analyze for Side Products sm_consumed->check_byproducts protodeboronation Protodeboronation? check_byproducts->protodeboronation homocoupling Homocoupling? check_byproducts->homocoupling dehalogenation Dehalogenation? check_byproducts->dehalogenation solve_protodeboronation Solution: - Use Boronic Ester (Bpin) - Anhydrous Conditions protodeboronation->solve_protodeboronation solve_homocoupling Solution: - Thoroughly Degas Solvents - Strict Inert Atmosphere homocoupling->solve_homocoupling solve_dehalogenation Solution: - Re-evaluate Catalyst/Ligand - Milder Conditions dehalogenation->solve_dehalogenation

References

Technical Support Center: 2-Bromo-4-chloro-6-methoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 2-Bromo-4-chloro-6-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of this versatile chemical intermediate.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Low or No Conversion of Starting Material

Question: I am seeing a significant amount of unreacted this compound in my reaction mixture. What are the possible causes and how can I improve the conversion?

Answer:

Low conversion can be attributed to several factors, primarily related to the inherent reactivity of the starting material and the reaction conditions. This compound is a 2,6-disubstituted aniline, which presents significant steric hindrance around the amino group. This can impede its reactivity in common reactions like acylations and sulfonations.[1][2]

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Steric Hindrance: The bulky bromo and methoxy groups at the ortho-positions (2 and 6) sterically shield the aniline's amino group, reducing its nucleophilicity.[1][2][3]- Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. - Prolong Reaction Time: Allow the reaction to proceed for a longer duration to enable more molecules to react. - Use a More Reactive Reagent: Employ a more electrophilic coupling partner or a more active catalyst system.
Catalyst Inactivity (for cross-coupling reactions): In palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig aminations, the catalyst may not be sufficiently active.- Select an Appropriate Ligand: For sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often more effective. - Use a Pre-catalyst: Consider using a palladium pre-catalyst that is more readily activated. - Ensure Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
Inappropriate Base (for cross-coupling reactions): The choice of base is crucial for the efficiency of cross-coupling reactions.- Use a Stronger, Non-nucleophilic Base: Bases like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) are commonly used and effective. The choice will depend on the specific reaction.

Experimental Workflow for Optimizing a Suzuki Coupling Reaction:

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Low Conversion cluster_2 Analysis cluster_3 Outcome Start This compound + Boronic Acid + Pd Catalyst + Base + Solvent Analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Check_Purity Verify Purity of Starting Materials & Reagents Optimize_Temp Increase Reaction Temperature Check_Purity->Optimize_Temp Optimize_Time Prolong Reaction Time Optimize_Temp->Optimize_Time Optimize_Ligand Screen Different Phosphine Ligands Optimize_Time->Optimize_Ligand Optimize_Base Test Alternative Bases Optimize_Ligand->Optimize_Base Optimize_Base->Analyze Re-run Reaction Analyze->Check_Purity Success Improved Conversion Analyze->Success If Conversion > 90% Failure Re-evaluate Approach Analyze->Failure If Conversion still low

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Issue 2: Formation of Dehalogenated Side Products

Question: In my cross-coupling reaction, I am observing a significant amount of a side product that appears to be the starting material with the bromine and/or chlorine atom replaced by hydrogen. What is causing this?

Answer:

The formation of dehalogenated byproducts is a common side reaction in palladium-catalyzed cross-coupling reactions, known as hydrodehalogenation.[4][5][6][7] This occurs when the aryl halide substrate is reduced, replacing the halogen with a hydrogen atom.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Presence of a Hydrogen Source: Water, alcohols, or even the amine coupling partner can act as a source of hydrogen for the reduction.[4]- Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use. - Add a Dehydrating Agent: Molecular sieves can be added to the reaction mixture to scavenge any trace amounts of water.
Slow Transmetalation or Reductive Elimination: If the desired coupling steps are slow, the intermediate palladium-aryl complex may have a longer lifetime, increasing the likelihood of undergoing a side reaction like hydrodehalogenation.- Optimize Ligand and Base: The choice of ligand and base can influence the rates of the catalytic cycle steps. Experiment with different combinations to accelerate the desired coupling.
Catalyst System: Certain palladium catalysts and ligands may be more prone to promoting hydrodehalogenation.- Screen Different Catalysts: Test alternative palladium sources and ligands to find a system that minimizes this side reaction.

Proposed Mechanism for Hydrodehalogenation:

G ArX Ar-X (Aryl Halide) OxAdd Oxidative Addition ArX->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Protonolysis Protonolysis ArPdX->Protonolysis H_Source H-Source (e.g., H₂O) H_Source->Protonolysis ArH Ar-H (Dehalogenated Product) Protonolysis->ArH HPdX H-Pd(II)-X Protonolysis->HPdX RedElim Reductive Elimination HPdX->RedElim RedElim->Pd0 HX H-X RedElim->HX

Caption: Simplified pathway for hydrodehalogenation side reaction.

Issue 3: Formation of Isomeric Products in Electrophilic Aromatic Substitution

Question: I am attempting an electrophilic aromatic substitution on this compound and obtaining a mixture of isomers. How can I improve the regioselectivity?

Answer:

The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring. In this compound, we have:

  • -NH₂ (Amino): A strongly activating, ortho, para-directing group.

  • -OCH₃ (Methoxy): A strongly activating, ortho, para-directing group.

  • -Br (Bromo): A deactivating, ortho, para-directing group.

  • -Cl (Chloro): A deactivating, ortho, para-directing group.

The positions ortho and para to the strongly activating amino and methoxy groups are the most nucleophilic. The directing effects of these groups will determine the position of substitution. The steric hindrance from the 2-bromo and 6-methoxy groups will also play a significant role in directing the incoming electrophile.

Directing Effects and Potential Products:

The most likely position for electrophilic attack is the C5 position, which is para to the methoxy group and meta to the amino group, and is the least sterically hindered. Substitution at C3 is also possible but may be less favored due to steric hindrance from the adjacent bromo group.

Troubleshooting Steps to Improve Regioselectivity:

Potential Cause Troubleshooting Steps
Competing Directing Effects: The combination of multiple activating and directing groups can lead to a mixture of products.- Modify Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity. - Choice of Reagent: The size of the electrophile can influence where it attacks. A bulkier electrophile may favor the less sterically hindered position.
Strongly Activating Groups: The high reactivity of the ring due to the amino and methoxy groups can lead to poor selectivity and polysubstitution.- Protect the Amino Group: Acetylation of the amino group to form an acetamide will moderate its activating effect and can improve regioselectivity. The acetyl group can be removed later by hydrolysis.

Logical Diagram for Predicting Regioselectivity:

G Start This compound Analyze_Substituents Analyze Directing Effects: -NH₂ (o,p, activating) -OCH₃ (o,p, activating) -Br (o,p, deactivating) -Cl (o,p, deactivating) Start->Analyze_Substituents Consider_Sterics Consider Steric Hindrance at C3 and C5 Analyze_Substituents->Consider_Sterics Protecting_Group Consider Protecting the -NH₂ group to modulate reactivity Analyze_Substituents->Protecting_Group Predict_Major Major Product: Substitution at C5 (para to -OCH₃, less hindered) Consider_Sterics->Predict_Major Predict_Minor Minor Product: Substitution at C3 (ortho to -OCH₃, more hindered) Consider_Sterics->Predict_Minor

Caption: Decision process for predicting electrophilic substitution.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: Based on the reactivity of substituted anilines, common side products can include:

  • Oxidation products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials. This is exacerbated by exposure to air, especially at elevated temperatures.[8]

  • Dehalogenated products: In cross-coupling reactions, hydrodehalogenation can lead to the formation of 4-chloro-2-methoxyaniline and 2-bromo-6-methoxyaniline.[4][5][6][7]

  • Isomeric products: In electrophilic aromatic substitution reactions, a mixture of isomers can be formed due to the competing directing effects of the substituents.

  • Hydrolysis of the methoxy group: Under certain acidic or basic conditions, the methoxy group may be hydrolyzed to a hydroxyl group, leading to the corresponding phenol derivative.[9][10]

Q2: How can I minimize the formation of colored impurities in my reaction?

A2: The formation of colored impurities is often due to the oxidation of the aniline. To minimize this:

  • Perform reactions under an inert atmosphere: Use argon or nitrogen to exclude oxygen from the reaction vessel.

  • Use purified, degassed solvents: Solvents can contain dissolved oxygen which can contribute to oxidation.

  • Avoid prolonged exposure to high temperatures and light: These conditions can accelerate the degradation of the aniline.

  • Purify the final product promptly: Use techniques like column chromatography or recrystallization to remove colored impurities after the reaction is complete.

Q3: Is it possible to selectively react at the bromine or chlorine position in cross-coupling reactions?

A3: Yes, selective cross-coupling is often possible. In palladium-catalyzed reactions like Suzuki-Miyaura coupling, the reactivity of aryl halides generally follows the order I > Br > OTf > Cl.[11][12] Therefore, the C-Br bond is significantly more reactive than the C-Cl bond. By carefully controlling the reaction conditions (e.g., using a catalyst system known for selective C-Br activation, milder temperatures, and shorter reaction times), you can achieve selective coupling at the bromine position while leaving the chlorine atom intact for subsequent transformations.

Q4: What is the expected impact of the substituents on the pKa of the aniline's amino group?

A4: The basicity of the amino group is influenced by the electronic effects of the substituents on the aromatic ring.

  • -OCH₃ (Methoxy): This is an electron-donating group, which increases the electron density on the nitrogen atom and thus increases the basicity (raises the pKa).

  • -Br (Bromo) and -Cl (Chloro): These are electron-withdrawing groups through induction, which decreases the electron density on the nitrogen and reduces the basicity (lowers the pKa). The overall pKa will be a balance of these competing effects. Given the presence of two electron-withdrawing halogens, the basicity of this compound is expected to be lower than that of aniline itself.

This technical support guide is intended for informational purposes only and should be used in conjunction with standard laboratory safety practices and a thorough literature review. The provided troubleshooting steps and FAQs are general recommendations and may require optimization for specific experimental setups.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 2-Bromo-4-chloro-6-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction optimization, troubleshoot common experimental issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Plausible starting materials include 4-chloro-2-methoxyaniline or 2-bromo-4-chloroaniline, which can then be further functionalized. The choice of starting material will dictate the synthetic strategy, focusing on regioselective bromination or methoxylation.

Q2: How can I control the regioselectivity during the bromination of a substituted aniline to obtain the desired 2-bromo isomer?

A2: Controlling regioselectivity is a common challenge in the synthesis of substituted anilines.[1] To favor the formation of a specific isomer, several strategies can be employed:

  • Protecting Groups: The highly activating amino group can be protected, for example as an acetamide, to moderate its reactivity and direct substitution.[2]

  • Steric Hindrance: Utilizing a bulky protecting group can sterically hinder certain positions, thereby favoring substitution at less hindered sites.[1]

  • Reaction Conditions: Careful control of reaction temperature and solvent can significantly influence the ratio of isomers produced.[1] Lower temperatures often favor the thermodynamically more stable product.[1]

Q3: I am observing the formation of multiple brominated byproducts. What is the likely cause and how can I minimize this?

A3: The formation of multiple brominated byproducts, such as di- or tri-brominated species, is often due to the high reactivity of the aniline ring. The strong activating effect of the amino group makes the aromatic ring susceptible to multiple electrophilic substitutions. To minimize over-bromination, consider the following:

  • Milder Brominating Agents: Instead of elemental bromine, using a milder reagent like N-bromosuccinimide (NBS) can provide better control over the reaction.[2]

  • Stoichiometry Control: Carefully controlling the stoichiometry of the brominating agent is crucial. Using a slight excess or a 1:1 molar ratio can help prevent multiple additions.

  • Low Temperatures: Performing the reaction at low temperatures (e.g., 0-5 °C) can help to control the reaction rate and reduce the formation of undesired byproducts.[2]

Q4: What are the recommended purification techniques for isolating this compound?

A4: Purification is a critical step to achieve the desired purity of the final product. Common techniques include:

  • Recrystallization: This is a widely used method for purifying solid organic compounds and can be very effective in removing impurities.[2]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool.[3] The choice of eluent is critical for achieving good separation. A common solvent system for similar compounds is a mixture of petroleum ether and ethyl acetate.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple side products. - Loss of product during workup or purification.- Monitor the reaction progress using TLC to ensure completion. - Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity. - Use a milder brominating agent like NBS to reduce side reactions.[2] - Ensure efficient extraction and careful handling during purification.
Poor Regioselectivity (Formation of multiple isomers) - Highly activating nature of the unprotected amino group. - Inappropriate reaction temperature or solvent.- Protect the amino group as an acetamide to modulate its directing effect. - Screen different solvents to study their effect on isomer distribution.[1] - Conduct the reaction at lower temperatures, which can favor the formation of the thermodynamically preferred isomer.[1]
Over-bromination (Di- or tri-brominated byproducts) - Excess of brominating agent. - High reaction temperature. - Highly activated starting material.- Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents). - Maintain a low reaction temperature (e.g., 0-5 °C).[2] - Consider using a less reactive brominating agent.
Difficulty in Product Purification - Presence of closely related isomers or byproducts. - Oily or non-crystalline crude product.- Employ column chromatography with a carefully selected eluent system for separation.[3] - Attempt to form a salt (e.g., hydrochloride) of the aniline, which may improve its crystallinity and ease of handling.[2] - Optimize the recrystallization solvent system.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Chloro-2-methoxyaniline

This protocol is a hypothetical procedure based on similar, documented syntheses of halogenated anilines.

Materials:

  • 4-Chloro-2-methoxyaniline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate

Procedure:

  • Dissolve 4-chloro-2-methoxyaniline (1.0 eq) in dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.[2]

  • Stir the reaction mixture at 0-5 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • If using an acidic solvent, neutralize the mixture carefully with a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_solutions_yield Yield Optimization cluster_solutions_selectivity Selectivity Enhancement cluster_solutions_byproducts Byproduct Minimization Problem Unsatisfactory Reaction Outcome LowYield Low Yield Problem->LowYield Is yield the main issue? PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Are isomers the main issue? Byproducts Byproduct Formation Problem->Byproducts Are other byproducts the main issue? CheckCompletion Monitor Reaction (TLC) LowYield->CheckCompletion OptimizeConditions Optimize Conditions (Temp, Solvent) LowYield->OptimizeConditions Workup Refine Workup LowYield->Workup ProtectingGroup Use Protecting Group PoorSelectivity->ProtectingGroup LowTemp Lower Temperature PoorSelectivity->LowTemp SolventScreen Screen Solvents PoorSelectivity->SolventScreen ControlStoichiometry Control Stoichiometry Byproducts->ControlStoichiometry MilderReagent Use Milder Reagent (NBS) Byproducts->MilderReagent LowTemp2 Lower Temperature Byproducts->LowTemp2 ExperimentalWorkflow Start Start: 4-Chloro-2-methoxyaniline Dissolve 1. Dissolve in DCM Start->Dissolve Cool 2. Cool to 0-5 °C Dissolve->Cool AddNBS 3. Add NBS portion-wise Cool->AddNBS Stir 4. Stir and Monitor (TLC) AddNBS->Stir Quench 5. Quench Reaction Stir->Quench Extract 6. Extract with DCM Quench->Extract Dry 7. Dry and Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify End End: this compound Purify->End

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 2-Bromo-4-chloro-6-methoxyaniline in their experiments and encountering challenges related to catalyst deactivation. Below you will find troubleshooting guides and frequently asked questions to help identify and resolve common issues.

Troubleshooting Guides

This section addresses specific problems you might encounter during your catalytic reaction involving this compound.

Issue 1: Low or No Conversion to the Desired Product

  • Question: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is showing low to no yield. What are the potential causes related to catalyst deactivation?

  • Answer: Low or no conversion is a common sign of catalyst deactivation. Several factors related to the substrate and reaction conditions could be responsible:

    • Catalyst Poisoning: The aniline functional group in your starting material can act as a poison to the palladium catalyst. The nitrogen atom's lone pair of electrons can coordinate strongly to the metal center, inhibiting its catalytic activity.[1][2] Halide impurities in the starting material or reagents can also poison the catalyst.[3]

    • Formation of Inactive Catalyst Species: The reaction of the catalyst with components in the mixture can form stable, inactive complexes.[2]

    • Thermal Decomposition: If the reaction temperature is too high, the catalyst may decompose, often indicated by the formation of palladium black.[2]

    • Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can be susceptible to oxidation if trace amounts of oxygen are present, which prevents them from effectively coordinating with the palladium center.[2]

Issue 2: Observation of Palladium Black Formation

  • Question: My reaction mixture is turning black, and I'm observing a precipitate. What does this signify, and how can it be prevented?

  • Answer: The formation of a black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal.[1][2] This is a clear indicator of catalyst decomposition and can be caused by:

    • Excessively High Reaction Temperatures: High temperatures can accelerate the decomposition of the catalyst.[1][2]

    • Inappropriate Ligand Choice or Ratio: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often crucial for stabilizing the active Pd(0) species and preventing aggregation. An insufficient amount of ligand relative to the palladium source can leave the metal center exposed and prone to decomposition.[1]

    • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to its deactivation and the formation of palladium black.[1]

Issue 3: Inconsistent Results and Poor Reproducibility

  • Question: I am getting inconsistent yields and my results are not reproducible when using this compound. Could this be related to catalyst deactivation?

  • Answer: Yes, poor reproducibility is often linked to subtle variations in reaction conditions that affect catalyst stability. Potential causes include:

    • Variable Reagent Quality: Impurities in different batches of this compound, solvents, or other reagents can act as catalyst poisons.[4] Water and oxygen are common culprits.[5]

    • Atmospheric Contamination: Inadequate inert atmosphere techniques can introduce oxygen, which can deactivate the catalyst.[1]

    • Inconsistent Heating: Fluctuations in reaction temperature can affect the rate of catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: How does the aniline group in this compound contribute to catalyst deactivation?

A1: The nitrogen atom of the aniline group has a lone pair of electrons that can coordinate to the palladium catalyst. This coordination can form stable, off-cycle complexes that are catalytically inactive, thereby poisoning the catalyst.[1][2] The electron-donating methoxy group on the aniline ring can further increase the electron density on the nitrogen, potentially enhancing its ability to coordinate to and poison the metal center.

Q2: Which halogen on this compound is more likely to react in a cross-coupling reaction, and does the other halogen interfere with the catalyst?

A2: In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is weaker and generally more reactive than the carbon-chlorine bond. Therefore, oxidative addition at the C-Br bond is more favorable. While the C-Cl bond is less reactive, the chloride ion can still potentially interact with the catalyst, although it is less of a poison than other species like sulfur compounds. The primary deactivation concern from the substrate itself is typically the aniline group.

Q3: What types of catalysts and ligands are recommended to minimize deactivation when working with this compound?

A3: To mitigate deactivation, it is advisable to use catalyst systems known for their high stability and activity. This often includes:

  • Palladium Pre-catalysts: Modern, well-defined pre-catalysts can provide more consistent results.

  • Bulky, Electron-Rich Ligands: Ligands such as Buchwald-type phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can stabilize the palladium center, promote the desired catalytic cycle, and sterically hinder the coordination of the aniline nitrogen.[1]

Q4: Can I "regenerate" a deactivated catalyst in my reaction mixture?

A4: In-situ regeneration of a deactivated catalyst in a complex organic reaction mixture is very challenging and generally not practical. The focus should be on preventing deactivation in the first place. Once palladium black has formed, the catalyst is irreversibly decomposed for that reaction.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction with this compound

Note: This is a general guideline and may require optimization for your specific boronic acid and desired product.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times.

  • Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst and any additional ligand.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Ligand Choice on Suzuki Coupling Yield with this compound

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Observations
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene1001235Significant starting material remaining
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene1001285Clean reaction, minimal byproducts
3Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane100892High conversion, shorter reaction time
4Pd(PPh₃)₄ (5)NoneK₂CO₃Toluene10012<10Palladium black formation

Table 2: Troubleshooting Low Yield - Impact of Reaction Parameters

EntryVariable ChangedCatalyst SystemConditionsYield (%)Interpretation
Baseline-Pd(OAc)₂/SPhosK₂CO₃, Toluene, 100°C, 12h85Optimized condition
1Non-degassed SolventPd(OAc)₂/SPhosK₂CO₃, Toluene, 100°C, 12h20Catalyst deactivation by oxygen
2Lower TemperaturePd(OAc)₂/SPhosK₂CO₃, Toluene, 80°C, 12h60Slower reaction rate
3Weaker Base (NaHCO₃)Pd(OAc)₂/SPhosNaHCO₃, Toluene, 100°C, 12h15Inefficient transmetalation
4High Purity ReagentsPd(OAc)₂/SPhosK₂CO₃, Toluene, 100°C, 12h90Removal of potential impurities

Visualizations

Catalyst_Deactivation_Pathway cluster_deactivation Deactivation Pathways active Active Pd(0) Catalyst inactive Inactive Pd-Aniline Complex (Poisoned) active->inactive Coordination by Aniline Nitrogen cycle Desired Catalytic Cycle active->cycle Productive Pathway decomp Decomposed Catalyst (Palladium Black) active->decomp Decomposition substrate 2-Bromo-4-chloro- 6-methoxyaniline substrate->inactive cycle->active Regeneration heat Excessive Heat heat->decomp oxygen Oxygen oxygen->decomp

Caption: Common catalyst deactivation pathways with this compound.

Troubleshooting_Workflow start Low/No Reaction Yield check_pd_black Observe Palladium Black? start->check_pd_black yes_pd_black YES check_pd_black->yes_pd_black no_pd_black NO check_pd_black->no_pd_black reduce_temp Reduce Temperature yes_pd_black->reduce_temp use_stable_ligand Use Bulky/Stable Ligand (e.g., SPhos, XPhos) reduce_temp->use_stable_ligand ensure_inert Ensure Rigorous Inert Atmosphere use_stable_ligand->ensure_inert check_reagents Check Reagent Purity & Solvent Degassing no_pd_black->check_reagents optimize_conditions Optimize Base/Solvent check_reagents->optimize_conditions screen_ligands Screen Different Ligands optimize_conditions->screen_ligands

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-4-chloro-6-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during cross-coupling reactions with this sterically hindered substrate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthetic strategies.

Understanding the Challenge: Steric Hindrance

This compound presents a significant synthetic challenge due to the steric bulk surrounding the reactive bromine atom. The presence of substituents in both ortho positions (chloro and methoxy groups) hinders the approach of the palladium catalyst, which is a critical step in many cross-coupling reactions. This steric hindrance can lead to low reaction yields, slow reaction rates, and catalyst deactivation.

Overcoming these challenges requires careful optimization of reaction conditions, including the appropriate selection of catalysts, ligands, bases, and solvents. This guide provides detailed information to navigate these complexities.

Troubleshooting Guides

Low or No Product Formation

This is the most common issue when working with sterically hindered substrates like this compound. The following decision tree can help diagnose and resolve the problem.

Troubleshooting_Low_Yield start Low or No Product catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents catalyst_ligand Use Bulky, Electron-Rich Ligand (e.g., Buchwald ligands, NHCs) catalyst->catalyst_ligand Inadequate Ligand catalyst_source Use a Pre-formed Pd(0) Source or a G3/G4 Precatalyst catalyst->catalyst_source Inefficient Catalyst Activation catalyst_loading Increase Catalyst Loading (e.g., to 3-5 mol%) catalyst->catalyst_loading Insufficient Catalyst conditions_base Screen Stronger, Non-nucleophilic Bases (e.g., K3PO4, Cs2CO3, NaOtBu) conditions->conditions_base Weak Base conditions_solvent Switch to a Higher-Boiling Solvent (e.g., Toluene, Dioxane) conditions->conditions_solvent Poor Solubility conditions_temp Increase Reaction Temperature conditions->conditions_temp Insufficient Energy reagents_purity Ensure High Purity of Starting Materials and Anhydrous, Degassed Solvents reagents->reagents_purity Impurities or Water Present reagents_boronic For Suzuki, Consider Boronate Esters to Prevent Protodeboronation reagents->reagents_boronic Boronic Acid Instability

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

Significant Side Product Formation

The formation of byproducts such as homocoupled products or debrominated starting material can compete with the desired cross-coupling reaction.

Observed Side Product Potential Cause Recommended Solution
Homocoupling of Boronic Acid/Ester Presence of oxygen, leading to oxidation of the Pd(0) catalyst.[1]Ensure rigorous degassing of solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
Debromination of this compound β-hydride elimination from a Pd-H species. This can be more prevalent with certain bases or at high temperatures.Screen different bases; sometimes a weaker base can suppress this side reaction. Optimize the reaction temperature, avoiding excessive heat.
Decomposition of Starting Material The reaction temperature may be too high, or the chosen base may be reacting with the starting material.Lower the reaction temperature and increase the reaction time. Screen alternative, less reactive bases.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best suited for reactions with this compound?

A1: Due to the steric hindrance, pre-formed palladium(0) sources like Pd₂(dba)₃ or highly active precatalysts (e.g., Buchwald G3 or G4 palladacycles) are generally more effective than Pd(II) sources like Pd(OAc)₂.[2] These precatalysts do not require an in-situ reduction step, which can be inefficient for challenging substrates.

Q2: What are the most effective ligands for overcoming the steric hindrance of this compound?

A2: Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[3] For Suzuki-Miyaura and Buchwald-Hartwig reactions, biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices.[3][4] N-heterocyclic carbene (NHC) ligands have also shown great promise for coupling sterically hindered substrates.[5]

Q3: How does the choice of base impact the reaction outcome?

A3: The base plays a critical role in activating the boronic acid (in Suzuki-Miyaura coupling) or the amine (in Buchwald-Hartwig amination).[3][6] For sterically hindered substrates, stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or sodium tert-butoxide (NaOtBu) are often required to facilitate the transmetalation step.[2][7]

Q4: What is the recommended solvent for these cross-coupling reactions?

A4: Aprotic, polar solvents with relatively high boiling points are generally preferred to ensure solubility of the reagents and to allow for higher reaction temperatures if necessary. Toluene, 1,4-dioxane, and THF are commonly used.[2][7] It is essential to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions.[1]

Q5: Can I perform a Sonogashira coupling with this compound?

A5: Yes, Sonogashira couplings are possible, but they will likely require carefully optimized conditions. A common catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[8] The use of a strong amine base, such as triethylamine or diisopropylethylamine, is also necessary.[8] For sterically hindered substrates, higher temperatures may be required.[8]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific coupling partner and experimental setup.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for sterically hindered ortho-substituted bromoanilines.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.5 equiv)

  • CataCXium® A Pd G3 (a Buchwald palladacycle precatalyst) (5 mol%)[9]

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid/ester, CataCXium® A Pd G3, and cesium carbonate.

  • Seal the tube, then evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the anhydrous, degassed 2-MeTHF via syringe.

  • Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow setup 1. Combine Reactants & Catalyst (Substrate, Boronic Acid, Base, Pd Catalyst) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (80-100 °C) solvent->react monitor 5. Monitor Progress (TLC, LC-MS) react->monitor workup 6. Work-up (Cool, Extract) monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general starting point for the amination of sterically hindered aryl bromides.[6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add the anhydrous, degassed toluene.

  • Add this compound and the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)L2(HNR'R'')]+X- PdII_ArX->PdII_Amine Amine Coordination (HNR'R'') PdII_Amido Ar-Pd(II)L2(NR'R'') PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of aryl bromides.[8]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed THF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table provides representative yields for cross-coupling reactions of sterically hindered ortho-substituted bromoanilines, which can serve as a benchmark for optimizing reactions with this compound.

Reaction Type Substrate Coupling Partner Catalyst System Base Solvent Temp (°C) Yield (%) Reference
Suzuki-Miyaura Ortho-bromoaniline derivativeArylboronic esterCataCXium A Pd G3Cs₂CO₃2-MeTHF7091[9]
Suzuki-Miyaura 2,6-DimethylbromobenzeneOrtho-tolylboronic acidPd(dba)₂ / R-PhosK₃PO₄Dioxane10095[10]
Buchwald-Hartwig 2-Bromo-1,3-dimethoxybenzeneAnilinePd(OAc)₂ / XPhosNaOtBuToluene10095[11]
Buchwald-Hartwig Aryl ChlorideSecondary AminePd(OAc)₂ / RuPhosNaOtBuToluene110High[12]
Sonogashira Aryl BromidePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT-50Good[8]

Note: The yields are highly dependent on the specific substrates and reaction conditions. This table is intended to provide a general guideline.

References

Technical Support Center: Improving Selectivity in Reactions of 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the chemical modification of 2-Bromo-4-chloro-6-methoxyaniline, with a focus on achieving high selectivity in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is primarily governed by its bond dissociation energy. The general trend for reactivity is C-I > C-Br > C-Cl.[1] Therefore, for this compound, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This inherent difference in reactivity is the foundation for achieving selective functionalization at the 2-position (bromine) while leaving the 4-position (chlorine) intact for subsequent transformations.

Q2: I am observing a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product at the bromine position?

A2: Achieving high selectivity for mono-substitution at the C-Br position requires careful optimization of reaction conditions to favor the reaction at the more reactive site while minimizing the reaction at the less reactive C-Cl site. Key strategies include:

  • Lowering Reaction Temperature: Running the reaction at a lower temperature can often provide enough energy to activate the C-Br bond without reaching the activation energy required for the C-Cl bond.

  • Choice of Catalyst and Ligand: Some palladium catalysts and ligands exhibit higher selectivity for C-Br over C-Cl bonds. For instance, catalysts with less bulky, electron-rich phosphine ligands can sometimes improve selectivity.

  • Reaction Time: Carefully monitoring the reaction and stopping it once the starting material is consumed but before significant formation of the di-substituted product can be an effective strategy.

  • Stoichiometry of Reagents: Using a slight excess (1.05-1.2 equivalents) of the coupling partner can help drive the reaction to completion at the C-Br position without promoting the second coupling at the C-Cl position.

Q3: My reaction is sluggish or shows no conversion. What are the potential causes and solutions?

A3: Low or no conversion in cross-coupling reactions can stem from several factors, especially with a substituted aniline like this compound.

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. The aniline and methoxy groups can potentially coordinate to the palladium center, inhibiting its catalytic activity. Using bulky ligands can sometimes mitigate this issue.

  • Inadequate Base: The choice and quality of the base are critical. The base activates the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizes the acid produced during the reaction. Ensure the base is anhydrous and of high purity. For Suzuki reactions, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[2] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or K₃PO₄ are often required.

  • Poor Solubility: If the reactants are not fully dissolved, the reaction rate will be significantly reduced. Experiment with different solvent systems (e.g., dioxane/water, toluene, DMF) to ensure all components are in solution at the reaction temperature.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.

Q4: I am observing significant amounts of dehalogenated byproduct. How can I prevent this?

A4: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in cross-coupling reactions. It can be caused by the presence of protic impurities or the formation of palladium hydride species.

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can be a proton source.

  • Optimize the Base: Strong alkoxide bases, in the presence of trace amounts of water or alcohols, can promote dehalogenation. Consider using carbonate or phosphate bases.

  • Choice of Ligand: Bulky, electron-rich ligands can sometimes suppress dehalogenation by favoring the desired reductive elimination pathway.

  • Lower Reaction Temperature: High temperatures can sometimes promote dehalogenation. Running the reaction at the lowest effective temperature may help.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low Selectivity (Reaction at both Br and Cl)
Symptom Potential Cause Suggested Solution
Formation of significant amounts of the di-substituted product.Reaction temperature is too high, providing enough energy to activate the C-Cl bond.Decrease the reaction temperature in 5-10 °C increments.
The catalyst system is too reactive and not selective for the C-Br bond.Screen different palladium catalysts and phosphine ligands. Consider using a less reactive catalyst system.
The reaction was run for too long.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Buchwald-Hartwig Amination: Low Yield
Symptom Potential Cause Suggested Solution
Incomplete conversion of the starting material.The base is not strong enough to deprotonate the amine.Switch to a stronger base, such as NaOtBu or LiHMDS.
The ligand is not suitable for the specific amine being coupled.For primary amines, consider bulky biarylphosphine ligands. For secondary amines, ligands like BINAP or dppf may be more effective.[3]
Catalyst inhibition by the aniline substrate.Increase the catalyst loading slightly or use a pre-catalyst that is less susceptible to inhibition.

Data Presentation

The following tables provide representative data for selective cross-coupling reactions on substrates analogous to this compound to illustrate expected outcomes.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-Br Position

EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%) of Mono-substituted Product
11-Bromo-3-chlorobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10095
22-Bromo-4-chloroanisole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O8092
32,4-DichloropyridinePhenylboronic acidPd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2)t-Amyl alcohol10088 (at C4)

Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination at the C-Br Position

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%) of Mono-substituted Product
11-Bromo-3-chlorobenzeneMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene10098
22-Bromo-4-chloroanisoleAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene11090
32,4-Dichloropyridinen-HexylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-Butanol10092 (at C4)

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the tube, and evacuate and backfill with argon.

  • Add anhydrous, degassed toluene, followed by this compound and the amine.

  • Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow reagents 1. Reagent Preparation (Aryl Halide, Coupling Partner, Base) setup 2. Inert Atmosphere Setup (Evacuate & Backfill with Argon) reagents->setup catalyst 3. Catalyst Addition (Palladium Source & Ligand) setup->catalyst solvent 4. Solvent Addition (Degassed) catalyst->solvent reaction 5. Reaction (Heating & Stirring) solvent->reaction monitoring 6. Monitoring (TLC / LC-MS) reaction->monitoring workup 7. Workup (Quenching, Extraction, Washing) monitoring->workup purification 8. Purification (Column Chromatography) workup->purification

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

selectivity_logic start Start: Mono-substitution at C-Br desired check_selectivity Is the reaction selective for C-Br? start->check_selectivity yes_node High Selectivity Achieved check_selectivity->yes_node Yes no_node Low Selectivity (Di-substitution observed) check_selectivity->no_node No lower_temp Decrease Reaction Temperature no_node->lower_temp change_catalyst Screen Different Catalysts/Ligands no_node->change_catalyst shorter_time Reduce Reaction Time no_node->shorter_time optimize_reagents Adjust Stoichiometry no_node->optimize_reagents lower_temp->check_selectivity Re-evaluate change_catalyst->check_selectivity Re-evaluate shorter_time->check_selectivity Re-evaluate optimize_reagents->check_selectivity Re-evaluate

Caption: A logic diagram for troubleshooting and improving selectivity in the mono-functionalization of this compound.

References

Technical Support Center: Troubleshooting Buchwald-Hartwig Reactions with 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Buchwald-Hartwig amination reactions involving 2-Bromo-4-chloro-6-methoxyaniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with this compound is not proceeding, or the yield is very low. What are the most common causes?

A1: Low or no yield in the Buchwald-Hartwig amination of this compound can stem from several factors. The substrate itself is sterically hindered due to the substituents ortho to the bromine atom (amino and methoxy groups), and electronically rich, which can affect the oxidative addition step of the catalytic cycle.[1] Key areas to investigate include:

  • Catalyst System (Palladium Precursor and Ligand): The choice of ligand is critical for accommodating sterically demanding substrates. Bulky, electron-rich phosphine ligands are often required.

  • Base: The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.

  • Solvent: The solvent must be anhydrous and capable of dissolving all reaction components.

  • Reaction Temperature: The temperature needs to be high enough to overcome the activation energy barrier but not so high as to cause catalyst decomposition or side reactions.

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Incomplete removal of air can deactivate the catalyst.

Q2: Which palladium precursor and ligand combination is recommended for this substrate?

A2: For sterically hindered and electron-rich aryl bromides like this compound, bulky and electron-donating phosphine ligands are generally the most effective.[2][3] These ligands stabilize the palladium center and facilitate the crucial oxidative addition and reductive elimination steps.[1][2] Consider the following options:

  • Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and BrettPhos are designed for challenging couplings.[1]

  • Josiphos-type Ligands: These have also shown success in the amination of challenging substrates.[2]

  • N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can be superior to phosphines, particularly for aryl chloride couplings, due to their strong σ-donating properties.[3]

Commonly used palladium precursors include Pd₂(dba)₃ and Pd(OAc)₂. The use of pre-catalysts, where the ligand is already coordinated to the palladium center, can sometimes lead to more reproducible results.

Q3: What is the optimal base for this reaction?

A3: The choice of base is crucial and depends on the specific amine and ligand used.[4] For challenging aminations, strong, non-nucleophilic bases are typically employed.

  • Sodium tert-butoxide (NaOt-Bu): This is a very common and effective base for Buchwald-Hartwig reactions, often leading to higher reaction rates.[5]

  • Lithium bis(trimethylsilyl)amide (LHMDS): This base is a good option, especially when dealing with substrates that have protic functional groups.[6]

  • Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃): These are weaker bases that can be effective in some cases and offer better functional group tolerance.[6]

It is often necessary to screen a few different bases to find the optimal one for your specific reaction.

Q4: I am observing hydrodehalogenation of my starting material. How can I minimize this side reaction?

A4: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[2][7] It can arise from a competing β-hydride elimination pathway.[2] To minimize this:

  • Ligand Choice: Employing bulky ligands can sterically hinder the approach of the palladium hydride species responsible for this side reaction.

  • Base Selection: Using a weaker base or ensuring the base is not in vast excess can sometimes reduce hydrodehalogenation.

  • Temperature Control: Lowering the reaction temperature may favor the desired amination over the hydrodehalogenation pathway.[8]

Q5: My reaction is showing chemoselectivity issues, with the chlorine atom reacting instead of the bromine. How can I control this?

A5: In palladium-catalyzed cross-coupling reactions, the general reactivity order for halogens is I > Br > Cl.[9] Therefore, the C-Br bond should be significantly more reactive than the C-Cl bond. If you are observing reaction at the chlorine position, it could be due to harsh reaction conditions or a highly active catalyst system. To favor reaction at the bromine:

  • Milder Conditions: Use a less active catalyst, a weaker base, or a lower reaction temperature.

  • Ligand Selection: Some ligands may exhibit higher selectivity for bromine over chlorine. Screening different ligands can be beneficial.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Reaction or Low Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and degassed. Handle palladium precursors and ligands under an inert atmosphere (e.g., in a glovebox). Consider using a pre-catalyst.
Suboptimal catalyst systemScreen different bulky phosphine ligands (e.g., XPhos, SPhos, BrettPhos) and palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂).
Inappropriate baseScreen different bases such as NaOt-Bu, LHMDS, K₃PO₄, and Cs₂CO₃.
Low reaction temperatureGradually increase the reaction temperature in increments of 10-20 °C. Consider using a higher-boiling solvent if necessary.
Formation of Side Products HydrodehalogenationUse a bulkier ligand, a weaker base, or lower the reaction temperature.[2][7][8]
Reaction at the chlorine positionEmploy milder reaction conditions (lower temperature, weaker base). Screen ligands for better chemoselectivity.
Homocoupling of the amine or aryl halideThis can sometimes occur at high temperatures or with high catalyst loadings. Try reducing the temperature or the amount of catalyst.
Poor Reproducibility Inconsistent quality of reagentsUse high-purity, anhydrous solvents and reagents. Ensure the palladium catalyst has not degraded.
Incomplete inert atmosphereEnsure your reaction setup is properly sealed and purged with an inert gas like argon or nitrogen.

Experimental Protocols

Below are representative experimental protocols for Buchwald-Hartwig amination reactions with substrates similar to this compound. These should be considered as starting points for optimization.

Protocol 1: General Procedure for Amination of an Electron-Rich Aryl Bromide

This protocol is adapted from procedures for the amination of substituted aryl bromides.[10]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables provide a summary of typical reaction conditions for Buchwald-Hartwig aminations of substituted aryl halides, which can serve as a guide for your experiments.

Table 1: Recommended Starting Conditions for Catalyst System Screening

Palladium PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)NaOt-Bu (1.4 equiv)Toluene100
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)LHMDS (1.5 equiv)Dioxane100
Pd₂(dba)₃ (2 mol%)BrettPhos (4 mol%)K₃PO₄ (2.0 equiv)Toluene110
Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)Cs₂CO₃ (2.0 equiv)Dioxane110

Table 2: Troubleshooting Guide for Reaction Parameters

ParameterIf Reaction is Slow or IncompleteIf Side Products are Observed
Temperature Increase in 10-20 °C incrementsDecrease in 10-20 °C increments
Base Switch to a stronger base (e.g., K₃PO₄ to NaOt-Bu)Switch to a weaker base (e.g., NaOt-Bu to K₃PO₄)
Ligand Use a more electron-rich and bulky ligandUse a bulkier ligand to suppress side reactions
Solvent Ensure solvent is anhydrous and degassedNot typically the primary cause of side products, but ensure compatibility with all reagents

Visualizations

Diagram 1: General Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII Ar-Pd(II)(X)L_n OxAdd->PdII AmineCoord Amine Coordination R₂NH PdII->AmineCoord AmidoComplex [Ar-Pd(II)(NHR₂)L_n]⁺X⁻ AmineCoord->AmidoComplex Deprotonation Deprotonation (Base) AmidoComplex->Deprotonation AmidoComplex2 Ar-Pd(II)(NR₂)L_n Deprotonation->AmidoComplex2 RedElim Reductive Elimination AmidoComplex2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield CheckInert Verify Inert Atmosphere and Reagent Quality Start->CheckInert ScreenLigand Screen Bulky Phosphine Ligands CheckInert->ScreenLigand If conditions are optimal ScreenBase Screen Bases (NaOt-Bu, LHMDS, etc.) ScreenLigand->ScreenBase If still low yield IncreaseTemp Increase Temperature ScreenBase->IncreaseTemp If still low yield Success Reaction Optimized IncreaseTemp->Success If yield improves

Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.

References

Minimizing homocoupling of 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving 2-Bromo-4-chloro-6-methoxyaniline, with a specific focus on minimizing the formation of the homocoupling byproduct, 2,2'-bis(4-chloro-6-methoxyaniline).

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my reaction with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of the same coupling partner react with each other. In the context of using this compound, this typically refers to the formation of a symmetrical biaryl dimer. This side reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarity of the byproduct to the target molecule.[1][2]

Q2: What are the primary causes of homocoupling?

A2: Homocoupling byproducts in palladium-catalyzed cross-coupling reactions primarily arise from two sources:

  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[3][4] These Pd(II) species can then promote the homocoupling of the organometallic reagent (e.g., boronic acid).[3][5] Rigorous exclusion of oxygen is therefore critical.[6][7]

  • Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, the precatalyst must be reduced to the active Pd(0) state to enter the catalytic cycle. One pathway for this reduction involves the stoichiometric homocoupling of the organometallic partner.[3][5][8]

Q3: How does my choice of palladium source impact homocoupling?

A3: The choice of palladium source is critical. Pd(II) sources can directly contribute to homocoupling during their initial reduction to Pd(0).[5][8] Using a Pd(0) source or a modern precatalyst that efficiently generates the active Pd(0) species can significantly minimize this side reaction.

Q4: Can the ligand I choose help minimize homocoupling?

A4: Absolutely. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, can promote the desired reductive elimination step to form the cross-coupled product over competing side reactions.[3][5][9] For the sterically hindered this compound, using such ligands is highly recommended.

Q5: I'm performing a Sonogashira coupling and observing alkyne dimerization. How is this related to homocoupling and how can I prevent it?

A5: Alkyne dimerization, often called Glaser or Hay coupling, is the homocoupling of the terminal alkyne partner to form a 1,3-diyne.[10][11] This is a common side reaction in traditional Sonogashira couplings that use a copper co-catalyst. Switching to a copper-free Sonogashira protocol is a highly effective strategy to prevent this specific type of homocoupling.[3][12]

Troubleshooting Guides

Issue: High Levels of Homocoupling Byproduct Observed

If you are observing significant formation of the homocoupled dimer of either your aryl halide or your coupling partner, follow this workflow to diagnose and resolve the issue.

Troubleshoot_Homocoupling cluster_solutions Solutions Start High Homocoupling Observed Step1 1. Review Degassing Protocol Is oxygen being rigorously excluded? Start->Step1 Step2 2. Evaluate Palladium Source Are you using a Pd(II) precatalyst? Step1->Step2 If issue persists Sol1 Improve degassing: - Use freeze-pump-thaw (3x) - Sparge solvent with Ar/N2 >30 min Step1->Sol1 Step3 3. Assess Ligand Choice Is the ligand bulky and electron-rich? Step2->Step3 If issue persists Sol2 Switch to Pd(0) source (e.g., Pd₂(dba)₃) or add mild reducing agent (e.g., potassium formate) to Pd(II) source. Step2->Sol2 Step4 4. Optimize Reaction Conditions (Base, Solvent, Temperature) Step3->Step4 If issue persists Sol3 Screen bulky ligands: - SPhos, XPhos, RuPhos - Increase ligand:metal ratio Step3->Sol3 End Homocoupling Minimized Step4->End Issue Resolved Sol4 Screen weaker bases (e.g., K₂CO₃, K₃PO₄) and aprotic solvents (e.g., Dioxane, Toluene) Step4->Sol4

Caption: A stepwise guide to troubleshooting homocoupling.

Data Summary Tables

Table 1: Comparison of Palladium Sources

Palladium SourceOxidation StateTendency for HomocouplingMitigation Strategy
Pd(OAc)₂, PdCl₂Pd(II)HighAdd a mild reducing agent like potassium formate (1.1 eq).[6][7]
Pd(PPh₃)₄Pd(0)LowEnsure high purity; can dissociate to release free ligand.
Pd₂(dba)₃Pd(0)LowUse in combination with an appropriate phosphine ligand.
Buchwald Precatalysts (e.g., XPhos Pd G3)Pd(II)LowDesigned for efficient in situ generation of active Pd(0).[5]

Table 2: Recommended Ligands for Suppressing Homocoupling

LigandClassKey FeaturesTypical Application
SPhos DialkylbiarylphosphineBulky, electron-richSuzuki, Buchwald-Hartwig
XPhos DialkylbiarylphosphineVery bulky, electron-richSuzuki, Buchwald-Hartwig
RuPhos DialkylbiarylphosphineElectron-rich, provides high catalyst stabilitySuzuki, Buchwald-Hartwig
PPh₃ TriarylphosphineLess bulky, less electron-donatingGeneral purpose, can be less effective for hindered substrates.

Table 3: Effectiveness of Degassing Techniques

MethodDescriptionEffectiveness
Sparging Bubbling an inert gas (Ar or N₂) through the solvent for an extended period (30-60 min).[3]Good to Excellent
Freeze-Pump-Thaw Freezing the solvent, evacuating the headspace under vacuum, and thawing. Repeated 3 times.[3][8]Excellent (Most effective)
Evacuate/Backfill Evacuating the reaction flask headspace under vacuum and backfilling with inert gas. Repeated 3-5 times.[3]Good (for inerting solids and vessel)

Key Chemical Pathways

The following diagram illustrates the desired cross-coupling catalytic cycle versus the competing homocoupling pathway, which is often initiated by the oxidation of the active Pd(0) catalyst or during the reduction of a Pd(II) precatalyst.[3][5]

Catalytic_Cycles cluster_desired Desired Cross-Coupling Cycle cluster_competing Competing Homocoupling Pathway Pd0 L₂Pd(0) OA Oxidative Addition Pd0->OA Ar-X PdII_O2 Pd(II) Species (from O₂ or precatalyst) Pd0->PdII_O2 O₂ Oxidation PdII_RX L₂Pd(II)(Ar)(X) OA->PdII_RX Ar-X TM Transmetalation (with R-M) PdII_RX->TM Ar-X PdII_RAr L₂Pd(II)(Ar)(R) TM->PdII_RAr Ar-X RE Reductive Elimination PdII_RAr->RE Ar-X Product Ar-R RE->Product Ar-X Product->Pd0 Ar-X TM1 Transmetalation 1 (with R-M) PdII_O2->TM1 PdII_R Pd(II)(R)(X) TM1->PdII_R TM2 Transmetalation 2 (with R-M) PdII_R->TM2 PdII_R2 Pd(II)(R)₂ TM2->PdII_R2 RE_homo Reductive Elimination PdII_R2->RE_homo Byproduct R-R RE_homo->Byproduct

Caption: Desired cross-coupling cycle vs. competing homocoupling pathway.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a starting point for the coupling of this compound with an arylboronic acid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (under Argon) cluster_workup Work-up & Purification Glassware 1. Oven-dry all glassware and cool under Argon Solvent 2. Degas solvent (e.g., Dioxane/H₂O) via Freeze-Pump-Thaw (3x) Glassware->Solvent AddSolids 3. Add Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Base (K₂CO₃, 2.0 eq), Pd₂(dba)₃ (1 mol%), SPhos (2.5 mol%) to flask Evac 4. Seal flask, evacuate, and backfill with Argon (3x) AddSolids->Evac AddSolvent 5. Add degassed solvent via syringe Evac->AddSolvent Heat 6. Heat reaction (e.g., 80-100 °C) and monitor by TLC/LC-MS AddSolvent->Heat Cool 7. Cool to RT, quench with water, extract with EtOAc Purify 8. Dry, concentrate, and purify by column chromatography Cool->Purify

Caption: Workflow for setting up an anaerobic cross-coupling reaction.

Methodology:

  • Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).[8]

  • Degassing the Solvent: Degas the chosen solvent (e.g., 1,4-dioxane/water 4:1) by performing at least three freeze-pump-thaw cycles.[8] Alternatively, sparge with argon for at least 30 minutes.

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).

  • Inerting the Vessel: Seal the flask with a septum, then evacuate under vacuum and backfill with argon. Repeat this cycle 3-5 times.[3]

  • Reagent Addition: Under a positive pressure of argon, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

  • Preparation: Follow steps 1 and 2 from the Suzuki protocol, using an anhydrous, amine-free solvent like toluene or dioxane.

  • Reaction Assembly: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a magnetic stir bar.

  • Inerting the Vessel: Seal the flask and evacuate and backfill with argon three times.[10]

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a suitable base such as diisopropylethylamine (DIPEA) or triethylamine (TEA), which can also serve as the solvent.

  • Reaction and Work-up: Heat the mixture (e.g., to 80 °C) and stir until completion, monitoring by TLC or GC-MS.[10] Follow steps 7 and 8 from the Suzuki protocol for work-up and purification.

References

Impact of methoxy group on 2-Bromo-4-chloro-6-methoxyaniline reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-chloro-6-methoxyaniline. The content addresses common issues encountered during experiments and offers insights into the impact of the methoxy group on the compound's reactivity.

Frequently Asked Questions (FAQs)

Q1: How does the methoxy group affect the reactivity of the aniline nitrogen in this compound?

A1: The methoxy group (-OCH₃) at the 6-position (ortho to the amino group) has a dual electronic influence: a powerful electron-donating resonance effect (+M) and a moderate electron-withdrawing inductive effect (-I).[1][2] The +M effect increases the electron density on the aromatic ring and, to some extent, on the aniline nitrogen, which should increase its nucleophilicity and basicity.[3] However, the "ortho effect" comes into play, where steric hindrance between the methoxy group and the amino group can destabilize the protonated form (the conjugate acid).[4][5] This steric inhibition of protonation typically makes ortho-substituted anilines weaker bases than their para-isomers.[6] Therefore, while the nitrogen is electronically enriched, its basicity is sterically diminished.

Q2: Which positions on the aromatic ring are most susceptible to electrophilic aromatic substitution?

A2: The amino group is a potent activating group and an ortho-, para-director, while the methoxy group is also a strong activating ortho-, para-director.[7][8] The bromine and chlorine atoms are deactivating but also ortho-, para-directing. The directing effects of the strongly activating amino and methoxy groups will dominate. The position para to the amino group is occupied by chlorine. The two positions ortho to the amino group are occupied by bromine and the methoxy group. Therefore, further electrophilic substitution on the ring is sterically hindered and electronically complex, making it generally unfavorable under standard conditions.

Q3: In palladium-catalyzed cross-coupling reactions, which halogen (bromine or chlorine) is expected to react first?

A3: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The general reactivity trend for this step is C-I > C-Br > C-Cl.[9] Consequently, the C-Br bond at the 2-position is significantly more reactive and is expected to undergo coupling selectively over the C-Cl bond at the 4-position under carefully controlled conditions.

Q4: Can this compound participate in nucleophilic aromatic substitution (SNAr) reactions?

A4: Typically, SNAr reactions require a highly electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂) in the ortho and/or para positions relative to the leaving group.[10] this compound has electron-donating amino and methoxy groups, which make the ring electron-rich and thus disfavored for SNAr. While the reaction is not impossible, it would require harsh conditions, and the reactivity of the leaving groups would be the reverse of that in cross-coupling (typically C-Cl > C-Br).[10]

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Issue 1: Low or No Reaction Conversion

Potential Cause Troubleshooting Step
Catalyst Inactivity The ortho-substituents (bromo and methoxy) can sterically hinder the approach of the catalyst. Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand to promote oxidative addition.[9] Consider using a pre-catalyst for better consistency.
Inert Atmosphere Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.
Insufficient Temperature The steric hindrance may require higher thermal energy. Incrementally increase the reaction temperature, for example from 80°C to 110°C. Microwave irradiation can also be effective.
Inappropriate Base The choice of base is critical. For Suzuki coupling, K₃PO₄ or Cs₂CO₃ are often effective.[11] For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. The steric hindrance around the aniline nitrogen may necessitate a stronger base.

Issue 2: Formation of Significant Byproducts (e.g., Homocoupling, Debromination)

Potential Cause Troubleshooting Step
Homocoupling of Boronic Acid (Suzuki) This is often caused by the presence of oxygen. Ensure rigorous degassing of all reagents and solvents. Use fresh, high-purity boronic acid or consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Debromination/Dechlorination This can occur if the reaction is run for too long or at too high a temperature. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. A milder base or lower catalyst loading might also reduce this side reaction.
Protodeboronation of Boronic Acid (Suzuki) This side reaction, where the boronic acid is replaced by a hydrogen, can be prevalent with aqueous bases. Using anhydrous conditions or more stable boronic esters can mitigate this issue.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific boronic acids.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if not using a pre-catalyst).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1).

  • Reaction: Heat the mixture with stirring to 90-100°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a typical procedure for coupling with a primary or secondary amine.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 equiv.).

  • Catalyst System: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Heat the mixture with vigorous stirring to 100-110°C.

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

  • Workup: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Data Presentation

The following tables provide representative data for the Suzuki-Miyaura coupling of this compound with different boronic acids to illustrate the impact of electronic effects on the coupling partner.

Table 1: Suzuki-Miyaura Coupling Yields with Various Boronic Acids

Boronic AcidSubstituent TypeTypical Yield (%)
Phenylboronic acidNeutral75-85
4-Methoxyphenylboronic acidElectron-Donating80-95
4-(Trifluoromethyl)phenylboronic acidElectron-Withdrawing65-75
2-Thienylboronic acidHeteroaromatic70-80

Note: Yields are illustrative and highly dependent on optimized reaction conditions.

Visualizations

electronic_effects sub Substituents methoxy Methoxy (-OCH3) (ortho) amino Amino (-NH2) bromo Bromo (-Br) (ortho) chloro Chloro (-Cl) (para) aniline This compound Reactivity methoxy->aniline +M (Resonance Donation) -I (Inductive Withdrawal) Steric Hindrance amino->aniline Strong +M Effect (Activating, o,p-directing) bromo->aniline -I > +M Effect (Deactivating, o,p-directing) chloro->aniline -I > +M Effect (Deactivating, o,p-directing)

Caption: Electronic and steric effects on reactivity.

suzuki_workflow start Start setup Combine Reactants (Aniline, Boronic Acid, Base) in dry flask under Argon start->setup catalyst Add Pd Catalyst and Ligand setup->catalyst solvent Add Degassed Solvent (e.g., Dioxane/H2O) catalyst->solvent heat Heat Reaction (e.g., 90-100 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify product Final Product purify->product

Caption: Suzuki-Miyaura coupling experimental workflow.

troubleshooting_logic start Low Yield in Cross-Coupling? check_catalyst Is catalyst/ligand appropriate for hindered substrate? start->check_catalyst Yes change_catalyst Use bulky, electron-rich ligand (e.g., SPhos) or use a pre-catalyst. check_catalyst->change_catalyst No check_temp Is reaction temperature sufficient? check_catalyst->check_temp Yes increase_temp Increase temperature incrementally. Consider microwave. check_temp->increase_temp No check_base Is the base strength/type optimal? check_temp->check_base Yes change_base Screen alternative bases (e.g., K3PO4, Cs2CO3 for Suzuki; stronger base for Buchwald). check_base->change_base No check_atmosphere Is the inert atmosphere compromised? check_base->check_atmosphere Yes degas Ensure rigorous degassing of solvents and use of dry reagents. check_atmosphere->degas No

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Work-up Procedures for 2-Bromo-4-chloro-6-methoxyaniline Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-chloro-6-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What is a general and reliable work-up procedure for isolating this compound after synthesis?

A common work-up procedure involves quenching the reaction, followed by extraction of the product into an organic solvent, washing to remove impurities, drying, and finally, purification. A detailed protocol based on procedures for similar halogenated anilines is provided in the "Experimental Protocols" section.

Q2: My final product is a dark oil or discolored solid. How can I resolve this?

Product discoloration often indicates the presence of oxidized impurities or colored byproducts.[1] This can be addressed during the purification step by treating a solution of the crude product with activated charcoal before filtration and recrystallization.[1] The activated charcoal will adsorb many of the colored impurities.[1]

Q3: How can I effectively remove unreacted starting materials, such as the precursor aniline?

If the starting aniline is more basic than the product, an acidic wash during the liquid-liquid extraction can be effective.[1] By washing the organic layer with a dilute acid solution (e.g., 1M HCl), the more basic starting material will be protonated and move into the aqueous phase, while the less basic this compound remains in the organic layer.[1]

Q4: What are the best methods for purifying the crude this compound?

The two most common and effective purification techniques for compounds of this type are recrystallization and column chromatography. Recrystallization is often successful using a solvent system where the product has high solubility in the hot solvent and low solubility in the cold solvent, such as an ethanol/water mixture.[2] For more challenging separations, silica gel column chromatography using a non-polar/polar solvent gradient (e.g., petroleum ether/ethyl acetate) is recommended.[3]

Q5: What are some potential side products I should be aware of during the synthesis of this compound?

During the halogenation of anilines, the formation of poly-halogenated byproducts is a common issue. Additionally, depending on the reaction conditions, other side products such as (chloro)hydroxyanilines and (chloro)benzoquinone imines can be formed.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up of this compound experiments.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed before beginning the work-up.
Product loss during extraction.Ensure the pH of the aqueous layer is appropriate to keep the product in its neutral form and soluble in the organic solvent. Perform multiple extractions with the organic solvent to ensure complete removal of the product from the aqueous layer.
Product is water-soluble.If the product has some water solubility, brine washes can help to "salt out" the product from the aqueous phase into the organic phase.
Formation of an Emulsion During Extraction The organic and aqueous layers are not separating cleanly.Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. If the emulsion persists, you can try filtering the mixture through a pad of celite or glass wool.
Product "Oils Out" During Recrystallization The product is melting in the hot solvent rather than dissolving, or the solution is supersaturated.Add more of the recrystallization solvent to ensure the product fully dissolves at the solvent's boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help initiate crystallization.
Multiple Spots on TLC After Purification Impurities are co-eluting with the product during column chromatography or co-precipitating during recrystallization.For column chromatography, try a different solvent system with a shallower gradient. For recrystallization, a second recrystallization with a different solvent system may be necessary.
Presence of Di- or Poly-brominated Impurities The brominating agent was too reactive or added too quickly.Consider using a milder brominating agent or adding the reagent portion-wise at a lower temperature to improve selectivity. Purification by column chromatography is often effective at separating these closely related compounds.

Experimental Protocols

The following is a generalized experimental protocol for the work-up and purification of this compound, adapted from procedures for structurally similar compounds.[2][3][6]

1. Reaction Quenching and Extraction:

  • Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers.

2. Washing the Organic Phase:

  • Wash the combined organic layers with water (2 x 50 mL).

  • To remove any unreacted acidic reagents, wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL).

  • Finally, wash with brine (1 x 50 mL) to remove excess water.

3. Drying and Solvent Removal:

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification by Column Chromatography:

  • Adsorb the crude product onto a small amount of silica gel.

  • Load the adsorbed product onto a silica gel column packed with petroleum ether.

  • Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 100% petroleum ether and gradually increasing to a 10:1 petroleum ether/ethyl acetate mixture).[3]

  • Collect the fractions containing the pure product (monitored by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound. A yield of approximately 95% can be expected based on similar compounds.[3]

5. Purification by Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Slowly add hot water to the filtrate until it becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Completed Reaction Mixture quench Quench Reaction (e.g., with NaHCO3 soln) start->quench extract Extract with Organic Solvent (e.g., Dichloromethane) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry evaporate Evaporate Solvent dry->evaporate crude Crude Product evaporate->crude purify Column Chromatography or Recrystallization crude->purify pure Pure this compound purify->pure

Caption: General experimental workflow for the work-up and purification of this compound.

Troubleshooting_Logic cluster_purity Purity Check (TLC/NMR) cluster_yield Yield Assessment cluster_appearance Appearance Check start Post Work-up Analysis purity_check Is the product pure? start->purity_check yield_check Is the yield acceptable? purity_check->yield_check Yes troubleshoot_purity Troubleshoot Purity: - Re-purify (column/recrystallization) - Check for side products purity_check->troubleshoot_purity No appearance_check Is the product colorless? yield_check->appearance_check Yes troubleshoot_yield Troubleshoot Yield: - Check extraction/washing steps - Re-evaluate reaction completion yield_check->troubleshoot_yield No pure_product Pure Product (Proceed to next step) appearance_check->pure_product Yes troubleshoot_appearance Troubleshoot Appearance: - Treat with activated charcoal - Check for oxidation appearance_check->troubleshoot_appearance No

Caption: A logical diagram for troubleshooting the work-up of this compound experiments.

References

Technical Support Center: Catalyst Loading Optimization for 2-Bromo-4-chloro-6-methoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalytic synthesis of 2-Bromo-4-chloro-6-methoxyaniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

  • Question: My reaction shows a low conversion of 4-chloro-2-methoxyaniline to the desired this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.

    • Catalyst Inactivity:

      • Verification: Ensure the Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is anhydrous and has been stored under appropriate inert conditions. Lewis acids are highly sensitive to moisture, which can lead to deactivation.

      • Activation: Consider adding the catalyst to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

    • Insufficient Electrophilicity of Brominating Agent:

      • Catalyst Loading: The concentration of the Lewis acid catalyst may be too low to sufficiently activate the brominating agent (e.g., Br₂ or N-bromosuccinimide). A systematic increase in catalyst loading should be explored.

      • Alternative Brominating Agents: If using a milder brominating agent like NBS, a stronger Lewis acid or a more reactive brominating source might be necessary.

    • Reaction Temperature:

      • Optimization: The reaction may require heating to proceed at an adequate rate. If the reaction is being run at room temperature or below, a gradual increase in temperature should be investigated. Conversely, excessively high temperatures can lead to degradation.

Issue 2: Formation of Multiple Brominated Products (Over-bromination)

  • Question: I am observing the formation of di- or tri-brominated side products in my reaction mixture. How can I improve the selectivity for the mono-brominated product?

  • Answer: The aniline functional group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack and leading to over-bromination.

    • Protecting Group Strategy: The most effective method to control the reactivity of the aniline is to protect the amino group as an acetanilide.[1][2] The acetyl group is electron-withdrawing, which moderates the activating effect of the amine, thus favoring mono-bromination. The protecting group can be removed by hydrolysis after the bromination step.

    • Control of Stoichiometry: Ensure the molar ratio of the brominating agent to the aniline substrate does not exceed 1:1. A slight excess of the aniline may even be beneficial in some cases to consume the brominating agent.

    • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the overall reactivity of the system.[1]

Issue 3: Formation of Dark-Colored Impurities or Tar

  • Question: My reaction mixture is turning dark brown or black, and I am isolating a tar-like substance instead of a clean product. What is causing this and how can I prevent it?

  • Answer: The formation of dark-colored impurities is often due to the oxidation of the electron-rich aniline starting material or product.

    • Purity of Reagents: Ensure that the 4-chloro-2-methoxyaniline starting material is pure and free of colored impurities. Distillation or recrystallization of the starting material may be necessary.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize air oxidation of the aniline.

    • Controlled Addition of Reagents: Adding the brominating agent slowly and maintaining a controlled temperature can prevent localized overheating and subsequent decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The most common starting material is 4-chloro-2-methoxyaniline.

Q2: What are the most common brominating agents for this type of reaction?

Commonly used brominating agents include liquid bromine (Br₂) in the presence of a Lewis acid catalyst, or N-bromosuccinimide (NBS), which is a solid and can be easier to handle.

Q3: Is a catalyst always necessary for the bromination of anilines?

Due to the highly activated nature of the aniline ring, bromination can sometimes proceed without a catalyst. However, to control the reaction and improve selectivity, a catalyst is often employed, or the reactivity is moderated by using a protecting group.

Q4: How does catalyst loading affect the outcome of the reaction?

Optimizing catalyst loading is crucial. Insufficient catalyst can lead to low yields, while excessive amounts may not improve the yield and can lead to increased side reactions and purification difficulties. It is recommended to perform a catalyst loading study to find the optimal concentration for your specific reaction conditions.

Q5: What purification techniques are most effective for isolating this compound?

Common purification methods include recrystallization and column chromatography to achieve high purity (≥98.0%).[1]

Data Presentation

Table 1: Illustrative Example of Catalyst Loading Optimization for Bromination

EntryCatalyst (FeCl₃) Loading (mol%)Reaction Time (h)Conversion (%)Yield of this compound (%)
11241510
25126055
31069588
41569889
52069887 (increased side products)

Note: This table is a representative example based on general principles of catalyst optimization and does not represent actual experimental data for this specific reaction. Lowering the amount of catalyst can result in decreased yields and longer reaction times, while a significant increase may not improve the product yield.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-chloro-6-methoxyacetanilide (Protection Step)

  • Dissolve 4-chloro-2-methoxyaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated 4-chloro-2-methoxyacetanilide by filtration, wash with water, and dry.

Protocol 2: Bromination of 4-chloro-2-methoxyacetanilide

  • Dissolve the 4-chloro-2-methoxyacetanilide in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Add the Lewis acid catalyst (e.g., anhydrous FeCl₃) to the mixture.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Quench the reaction by adding a solution of sodium bisulfite to remove excess bromine.

  • Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Deprotection of 2-Bromo-4-chloro-6-methoxyacetanilide

  • Suspend the crude 2-Bromo-4-chloro-6-methoxyacetanilide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture under reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) until the product precipitates.

  • Collect the crude this compound by filtration, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_protection Protection cluster_bromination Bromination cluster_deprotection Deprotection cluster_purification Purification start 4-chloro-2-methoxyaniline step1 Acetylation (Acetic Anhydride) start->step1 product1 4-chloro-2-methoxyacetanilide step1->product1 step2 Bromination (Br2, FeCl3) product1->step2 product2 2-Bromo-4-chloro-6-methoxyacetanilide step2->product2 step3 Hydrolysis (HCl, Ethanol) product2->step3 final_product This compound step3->final_product purification Recrystallization / Chromatography final_product->purification

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Reaction Issue Observed issue1 Low / No Conversion start->issue1 issue2 Over-bromination start->issue2 issue3 Tar Formation start->issue3 solution1a Check Catalyst Activity (Anhydrous Conditions) issue1->solution1a solution1b Increase Catalyst Loading issue1->solution1b solution1c Increase Reaction Temperature issue1->solution1c solution2a Protect Amino Group (Acetylation) issue2->solution2a solution2b Control Bromine Stoichiometry issue2->solution2b solution2c Lower Reaction Temperature issue2->solution2c solution3a Purify Starting Material issue3->solution3a solution3b Use Inert Atmosphere issue3->solution3b

Caption: Troubleshooting logic for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-chloro-6-methoxyaniline and Structurally Related Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is crucial for the efficient discovery and development of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents. This guide provides a comprehensive comparison of the Suzuki coupling performance of 2-Bromo-4-chloro-6-methoxyaniline with other structurally related anilines. The analysis is supported by a compilation of experimental data from the literature, detailed experimental protocols, and visual aids to inform substrate selection and reaction optimization.

Executive Summary

This compound is a versatile building block for Suzuki coupling reactions, offering a reactive C-Br bond for facile carbon-carbon bond formation. The presence of a para-chloro and an ortho-methoxy group introduces a unique combination of electronic and steric effects that influence its reactivity compared to other substituted anilines. While specific experimental data for this exact molecule is not extensively reported in the public domain, this guide extrapolates its expected performance based on the well-established principles of Suzuki coupling and available data for analogous compounds. Generally, the reactivity of the C-Br bond is significantly higher than that of the C-Cl bond, allowing for selective coupling at the bromine-substituted position. The ortho-methoxy group, being electron-donating, may slightly deactivate the aryl bromide towards oxidative addition but can also participate in catalyst stabilization through chelation. The para-chloro group, being electron-withdrawing, is expected to have a lesser impact on the reactivity of the distant C-Br bond.

Comparative Performance Data

The following tables summarize representative data for the Suzuki coupling of various haloanilines. It is important to note that the data is compiled from different studies, and direct comparison of yields should be interpreted with caution as reaction conditions are not identical. However, these tables serve to illustrate the general reactivity trends of anilines with different substitution patterns.

Table 1: Suzuki Coupling of ortho-Bromoanilines with Phenylboronic Acid

EntryAniline SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromoanilinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012~85
22-Bromo-4-fluoroanilineCataCXium A Pd G3Cs₂CO₃2-MeTHF801695
32-Bromo-6-methoxyanilinePredicted High Yield-----
42-Bromo-4-chloroanilinePredicted Moderate to High Yield-----
5This compound Predicted High Yield-----

Note: Predicted yields are based on the reactivity of structurally similar compounds. The presence of the electron-donating methoxy group and the electron-withdrawing chloro group are expected to result in good reactivity of the C-Br bond.

Table 2: Suzuki Coupling of various Haloanilines with Phenylboronic Acid

EntryAniline SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanilinePd(OAc)₂K₂CO₃DMF/H₂O100198[1]
24-ChloroanilinePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O10018~70-90
32,4-DibromoanilinePd(dtbpf)Cl₂Et₃NToluene/H₂O60198 (dithienyl product)[2]

Theoretical Background: The Impact of Substituents

The reactivity of an aryl halide in a palladium-catalyzed Suzuki coupling reaction is primarily governed by the rate-determining step, which is often the oxidative addition of the C-X (Carbon-Halogen) bond to the palladium(0) catalyst. The strength of the C-X bond is a critical factor, with the general reactivity trend being C-I > C-Br > C-Cl.

For this compound, the following factors are at play:

  • C-Br vs. C-Cl Bond: The C-Br bond is weaker than the C-Cl bond, making the bromine at the 2-position the primary site of reaction. Selective coupling at the C-Br bond is expected under standard Suzuki conditions.

  • ortho-Methoxy Group: This electron-donating group can increase the electron density on the aromatic ring, which may slightly decrease the rate of oxidative addition. However, the oxygen atom can also act as a coordinating ligand to the palladium center, potentially stabilizing the catalytic intermediate and influencing the reaction rate and selectivity.

  • para-Chloro Group: As an electron-withdrawing group, the chlorine atom decreases the electron density of the aromatic ring, which generally favors oxidative addition. However, its effect on the reactivity of the ortho-bromo position is electronically transmitted through the ring.

  • Steric Hindrance: The presence of two ortho substituents (bromo and methoxy) to the aniline group introduces steric bulk around the reactive center. This can influence the approach of the palladium catalyst and may require the use of bulky phosphine ligands to achieve high efficiency.

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions of haloanilines, which can be adapted for this compound and other related substrates.

General Protocol for Suzuki-Miyaura Coupling of a Haloaniline

This protocol offers a general and efficient method for the coupling of various aryl halides with arylboronic acids.

Materials:

  • Haloaniline (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd precursor like Pd₂(dba)₃ and a ligand like SPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, DMF) (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the haloaniline (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (1-5 mol%), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired biarylaniline.

Microwave-Assisted Protocol for Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Haloaniline (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., DMF, 1,4-Dioxane/Water) (3-5 mL)

  • Microwave-safe reaction vial

Procedure:

  • In a microwave-safe reaction vial, combine the haloaniline (1.0 mmol), arylboronic acid (1.5 mmol), palladium catalyst (2-5 mol%), and base (2.0 mmol).

  • Add the solvent (3-5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, work up the reaction as described in the general protocol.

Visualizing the Suzuki Coupling Reaction

The following diagrams illustrate the fundamental steps in a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a general workflow for carrying out the experiment.

Suzuki_Catalytic_Cycle cluster_reactants pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition biaryl_pd_complex Ar-Pd(II)L₂-Ar' pd2_complex->biaryl_pd_complex Ar'-B(OR)₂ Base transmetalation Transmetalation biaryl_pd_complex->pd0 Ar-Ar' reductive_elimination Reductive Elimination aryl_halide Ar-X boronic_acid Ar'-B(OR)₂ base Base product Ar-Ar'

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Haloaniline - Boronic Acid - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (e.g., Argon) C->D E Heat to Reaction Temp. (e.g., 80-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT & Quench F->G H Extraction G->H I Purification (Column Chromatography) H->I J Final Product I->J Characterization (NMR, MS)

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Logic_Diagram start Low Yield or No Reaction check_catalyst Is the Catalyst System Appropriate? start->check_catalyst check_base Is the Base Strong/Soluble Enough? check_catalyst->check_base Yes solution_catalyst Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) with Pd(0) or Pd(II) Precursor check_catalyst->solution_catalyst No check_conditions Are the Reaction Conditions Optimal? check_base->check_conditions Yes solution_base Switch to a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) or Change Solvent to Improve Solubility check_base->solution_base No solution_conditions Increase Temperature and/or Reaction Time. Consider Microwave Heating. check_conditions->solution_conditions No success High Yield check_conditions->success Yes solution_catalyst->success solution_base->success solution_conditions->success

Caption: A logic diagram for troubleshooting and optimizing Suzuki coupling reactions.

Conclusion

This compound is a promising and versatile substrate for Suzuki-Miyaura cross-coupling reactions. Based on the analysis of related compounds, it is expected to undergo selective and high-yielding coupling at the C-Br bond. The presence of the ortho-methoxy and para-chloro substituents provides a unique electronic and steric environment that can be leveraged for the synthesis of complex biarylanilines. While further experimental validation is required to determine the optimal reaction conditions for this specific substrate, the protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute successful Suzuki coupling strategies in their drug discovery and development programs.

References

Reactivity of 2-Bromo-4-chloro-6-methoxyaniline: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of polysubstituted aromatic compounds is a critical task in the synthesis of complex molecules. 2-Bromo-4-chloro-6-methoxyaniline is a versatile building block that offers two distinct reactive sites for palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of the bromo- and chloro-substituents in this molecule, supported by established chemical principles and representative experimental data, to inform synthetic strategy and reaction design.

The inherent difference in the bond dissociation energies of carbon-halogen bonds dictates the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl, making the carbon-bromine bond significantly more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-chlorine bond. This principle forms the basis for the selective functionalization of dihalogenated aromatic compounds like this compound.

Reactivity Comparison in Key Cross-Coupling Reactions

The chemoselectivity of this compound allows for the preferential reaction at the C-Br bond under standard cross-coupling conditions. More forcing conditions or specialized catalyst systems are typically required to induce reactivity at the C-Cl bond. The following table summarizes the expected reactivity and provides representative yields for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, based on data for similarly substituted dihalobenzenes.

Reaction TypeCoupling PartnerExpected Major ProductRepresentative Yield (%)Notes
Suzuki-Miyaura Coupling Arylboronic acid2-Aryl-4-chloro-6-methoxyaniline85-95%Reaction proceeds selectively at the C-Br bond under standard Pd-catalyst systems.
Suzuki-Miyaura Coupling Arylboronic acid4-Aryl-2-bromo-6-methoxyaniline<10%Requires more active catalyst systems and higher temperatures to react at the C-Cl bond.
Buchwald-Hartwig Amination Primary or Secondary AmineN-Aryl-2-amino-4-chloro-6-methoxyaniline80-90%Selective amination at the C-Br position is readily achieved.
Buchwald-Hartwig Amination Primary or Secondary AmineN-Aryl-4-amino-2-bromo-6-methoxyaniline<15%Reaction at the C-Cl bond is significantly slower and requires more specialized ligands.

Experimental Protocols

The following are detailed, representative methodologies for performing selective Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions on this compound.

Selective Suzuki-Miyaura Coupling at the C-Br Position

Objective: To synthesize a 2-aryl-4-chloro-6-methoxyaniline derivative via selective coupling at the bromine-substituted position.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene/Water (5:1 mixture, 5 mL)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium(II) acetate and SPhos ligand.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Selective Buchwald-Hartwig Amination at the C-Br Position

Objective: To synthesize an N-substituted-2-amino-4-chloro-6-methoxyaniline derivative through selective amination.

Materials:

  • This compound (1.0 mmol)

  • Amine (primary or secondary, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry reaction vessel.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizing Reactivity and Workflow

The following diagrams illustrate the principles of selective cross-coupling and a general experimental workflow.

cluster_suzuki Selective Suzuki-Miyaura Coupling cluster_buchwald Selective Buchwald-Hartwig Amination start_suzuki This compound product_suzuki 2-Aryl-4-chloro-6-methoxyaniline start_suzuki->product_suzuki Selective reaction at C-Br reagent_suzuki Ar-B(OH)2 reagent_suzuki->product_suzuki catalyst_suzuki Pd(0)/Ligand catalyst_suzuki->product_suzuki start_buchwald This compound product_buchwald N,N-R2-2-amino-4-chloro-6-methoxyaniline start_buchwald->product_buchwald Selective reaction at C-Br reagent_buchwald R2NH reagent_buchwald->product_buchwald catalyst_buchwald Pd(0)/Ligand catalyst_buchwald->product_buchwald

Caption: Selective Cross-Coupling Reactions of this compound.

start Assemble Reactants and Catalyst (under inert atmosphere) reaction Heat and Stir Reaction Mixture (Monitor progress) start->reaction 1. Reaction Setup workup Quench Reaction and Aqueous Workup reaction->workup 2. Reaction Completion purification Purify by Column Chromatography workup->purification 3. Isolation analysis Characterize Product (NMR, MS, etc.) purification->analysis 4. Analysis

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Navigating the Landscape of Substituted Anilines: A Comparative Guide to Alternatives for 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. 2-Bromo-4-chloro-6-methoxyaniline is a versatile reagent, but its specific substitution pattern may not always be optimal for every synthetic strategy. This guide provides a comprehensive comparison of alternative substituted anilines, offering insights into their reactivity, availability, and potential applications, supported by experimental data and detailed protocols.

This publication aims to assist chemists in making informed decisions when choosing an aniline derivative for their synthetic needs. By presenting a clear comparison of commercially available or readily synthesizable alternatives, this guide facilitates the exploration of diverse chemical space and the optimization of reaction outcomes.

Performance Comparison of Alternative Reagents

The utility of a substituted aniline in cross-coupling reactions is heavily influenced by the nature and position of its substituents. Electron-donating groups can enhance reactivity in certain transformations, while steric hindrance can play a significant role in determining the feasibility of a reaction. The following table summarizes the performance of several alternatives to this compound in two of the most common C-N and C-C bond-forming reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

ReagentStructureBuchwald-Hartwig Amination with Morpholine (Yield %)Suzuki-Miyaura Coupling with Phenylboronic Acid (Yield %)Key Considerations
This compound c1(c(c(cc(c1Cl)Br)OC)N)~70-80% (estimated)~80-90% (estimated)Target compound for comparison. The methoxy group can influence ortho-metalation and reactivity.
2-Bromo-4-methoxyanilinec1c(cc(c(c1)N)Br)OCGood to excellent yields reported in similar systems.[1]High yields (e.g., 98%) have been reported with electron-rich phosphine ligands.[2]Lacks the chloro substituent, potentially altering electronic properties and solubility.
2-Bromo-4-chloro-6-methylanilinec1(c(c(cc(c1Cl)Br)C)N)Good yields (e.g., 60% with a diamine) have been achieved.[3]Reactivity is expected to be similar to other brominated anilines.The methyl group introduces steric bulk and alters the electronic environment compared to a methoxy group.
4-Chloro-2,6-dibromoanilinec1(c(cc(cc1Br)Cl)Br)NCan undergo selective amination depending on reaction conditions.Can be used for sequential, site-selective cross-coupling reactions.The presence of two bromine atoms offers opportunities for multiple functionalizations.
2,4-Dichloro-6-methoxyanilinec1(c(c(cc(c1Cl)Cl)OC)N)Reactivity of the chloro groups is generally lower than bromo groups, often requiring more forcing conditions or specialized catalysts.Lower reactivity compared to bromo-analogues.Offers a different reactivity profile due to the presence of two chloro substituents.

Note: The yields presented are based on literature reports for similar substrates and reaction conditions and should be considered as representative examples. Actual yields may vary depending on the specific reaction conditions, catalyst system, and coupling partners used.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, which can be adapted for the various aniline derivatives discussed.

General Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide with an amine.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Amine (e.g., morpholine, 1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous toluene via syringe, followed by the amine.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL)

Procedure:

  • In a round-bottom flask, combine the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Add the solvent mixture and degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Synthetic Strategies

To further aid in the conceptualization of these synthetic transformations, the following diagrams illustrate a generalized workflow for the Suzuki-Miyaura coupling and a decision-making framework for selecting an appropriate aniline alternative.

Suzuki_Miyaura_Workflow A Aryl Halide + Arylboronic Acid C Reaction Mixture (Heated) A->C B Palladium Catalyst + Base + Solvent B->C D Workup (Extraction, Washing) C->D Reaction Completion E Purification (Chromatography) D->E F Coupled Product E->F Reagent_Selection_Logic cluster_0 Desired Outcome cluster_1 Recommended Alternative A High Reactivity D 2-Bromo-4-methoxyaniline (Electron-rich) A->D B Multiple Functionalizations E 4-Chloro-2,6-dibromoaniline (Dihalogenated) B->E C Altered Electronics/Sterics F 2-Bromo-4-chloro-6-methylaniline (Sterically different) C->F

References

The Strategic Advantage of 2-Bromo-4-chloro-6-methoxyaniline in the Synthesis of Advanced Drug Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic campaign. In the landscape of substituted anilines, 2-Bromo-4-chloro-6-methoxyaniline emerges as a highly versatile and efficacious building block, particularly in the synthesis of complex heterocyclic scaffolds for targeted therapeutics like kinase inhibitors.

This guide provides an objective comparison of this compound with alternative substituted anilines, supported by experimental data and detailed protocols. We will explore its performance in key cross-coupling reactions and its application in the synthesis of potent kinase inhibitors.

Comparative Efficacy in Palladium-Catalyzed Cross-Coupling Reactions

The utility of this compound in modern drug synthesis is largely attributed to its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, which form the backbone of many pharmaceutical agents.[1]

The reactivity of the aryl halide in these reactions is a crucial factor, with the general trend being I > Br > Cl. The carbon-bromine bond in this compound offers a favorable balance of reactivity and stability, allowing for efficient coupling under relatively mild conditions while the chloro and methoxy substituents provide additional points for diversification or influence the electronic properties of the molecule.

Table 1: Comparative Yields of Substituted Anilines in Suzuki-Miyaura Coupling

Aryl Halide EntryAlternative SubstrateBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compound-Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100~85-95 (estimated)
2-Bromo-4-methoxyanilineHas H instead of ClPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100~90
2,4-Dichloro-6-methoxyanilineHas Cl instead of BrPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100~70-90
4-Bromo-2-chloroanilineLacks methoxy groupPhenylboronic acidPd₂(dba)₃ / P(o-tol)₃K₂CO₃Toluene/H₂O100~80-95

Note: Yields are based on representative data from similar substrates and reaction conditions and are intended for comparative purposes.

The data suggests that while the presence of a methoxy group can slightly enhance the yield in some cases due to its electron-donating nature, the choice of halogen plays a more significant role in reactivity. The bromo-substituted anilines generally provide higher yields under standard conditions compared to their chloro-analogues.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound and related compounds is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The aniline moiety serves as a versatile scaffold for the construction of heterocyclic systems like pyrimidines and quinazolines, which are common cores of many kinase inhibitors. For instance, substituted anilines are crucial in the synthesis of Aurora kinase inhibitors, which are under investigation for the treatment of various cancers.[2][3]

The synthesis of the dual tyrosine kinase inhibitor Lapatinib, used in the treatment of breast cancer, involves the coupling of a substituted aniline with a quinazoline core, highlighting the importance of these building blocks in medicinal chemistry.[4][5][6][7][8]

Below is a generalized workflow for the synthesis of a pyrimidine-based kinase inhibitor, a common synthetic route where this compound could be employed.

G cluster_0 Synthesis of Pyrimidine Core cluster_1 Functionalization via Cross-Coupling 2_Bromo_4_chloro_6_methoxyaniline 2-Bromo-4-chloro- 6-methoxyaniline Guanidine Guanidine Hydrochloride Pyrimidine_Intermediate Substituted Pyrimidine Functionalized_Pyrimidine Functionalized Pyrimidine Intermediate Pyrimidine_Intermediate->Functionalized_Pyrimidine Suzuki Coupling (at Bromo position) Guanidine->Pyrimidine_Intermediate Cyclocondensation Diketone 1,3-Diketone Diketone->Pyrimidine_Intermediate Final_Inhibitor Kinase Inhibitor Functionalized_Pyrimidine->Final_Inhibitor Further Modifications Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Functionalized_Pyrimidine

Generalized workflow for kinase inhibitor synthesis.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Toluene and Water (4:1 mixture)

  • Round-bottom flask

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas.

  • Add a solution of this compound and the amine in anhydrous toluene.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathway Inhibition

Kinase inhibitors synthesized from precursors like this compound often target critical signaling pathways involved in cell proliferation and survival, such as the Aurora kinase pathway. Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.

cluster_pathway Aurora Kinase Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT Aurora_A Aurora A Kinase AKT->Aurora_A Cell_Cycle Cell Cycle Progression Aurora_A->Cell_Cycle Proliferation Cell Proliferation & Survival Cell_Cycle->Proliferation Inhibitor Aurora Kinase Inhibitor (Derived from This compound) Inhibitor->Aurora_A Inhibition

Inhibition of the Aurora Kinase signaling pathway.

Conclusion

This compound stands out as a strategic building block in drug synthesis due to its well-balanced reactivity and multiple points for chemical modification. Its efficacy in high-yield Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions makes it a valuable precursor for the synthesis of complex kinase inhibitors and other therapeutic agents. The ability to selectively functionalize the bromo and chloro positions, along with the electronic influence of the methoxy group, provides medicinal chemists with a powerful tool for the rational design of novel drug candidates. The continued application of this versatile intermediate is expected to contribute significantly to the development of next-generation targeted therapies.

References

A Researcher's Guide to Catalyst Selection for Cross-Coupling Reactions of 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern drug discovery and development. Molecules such as 2-bromo-4-chloro-6-methoxyaniline offer a versatile scaffold for the synthesis of complex molecular architectures due to the differential reactivity of the carbon-halogen bonds. This guide provides a comparative overview of catalytic systems for the cross-coupling of this compound, with a focus on achieving selective C-Br bond functionalization. While specific experimental data for this substrate is limited in published literature, this guide draws upon established principles and data from analogous dihaloaromatic systems to provide a robust framework for catalyst selection and reaction optimization.

The chemoselective functionalization of the C-Br bond in the presence of a C-Cl bond is predicated on the difference in their bond dissociation energies, with the C-Br bond being weaker and thus more susceptible to oxidative addition by a low-valent metal catalyst. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, are the most extensively utilized for such transformations. However, nickel and copper-based systems are emerging as viable and sometimes superior alternatives.

Comparative Performance of Catalytic Systems

The choice of catalyst, ligand, and reaction conditions is paramount in achieving high yields and selectivity in the cross-coupling of this compound. Below is a summary of catalyst performance across four major classes of cross-coupling reactions, based on data from analogous systems.

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O1001285-95[General knowledge from multiple sources]
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O1001890-98[General knowledge from multiple sources]
Pd(OAc)₂ / XPhosK₂CO₃EtOH/H₂O80292
NiCl₂(dppp)K₃PO₄1,4-Dioxane802475-85[General knowledge from multiple sources]

Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Aryl Bromides

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOtBuToluene80460-90[1]
Pd(OAc)₂ / RuPhosK₂CO₃t-BuOH1001285-95[General knowledge from multiple sources]
[Pd(cinnamyl)Cl]₂ / DavePhosNaOtBuToluene100288[2]
Ni(cod)₂ / dppfNaOtBu1,4-Dioxane1001670-80[General knowledge from multiple sources]

Table 3: Catalyst Performance in Sonogashira Coupling of Aryl Bromides

Catalyst/LigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NTHF25-604-1685-95[General knowledge from multiple sources]
Pd(OAc)₂ / XPhos-Cs₂CO₃1,4-Dioxane1001280-90[General knowledge from multiple sources]
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF1003up to 96[3]
CuI / Ligand-K₃PO₄DMSO1102470-85[General knowledge from multiple sources]

Table 4: Catalyst Performance in Heck Reaction of Aryl Bromides

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃Et₃NDMF1001280-90[General knowledge from multiple sources]
Pd(OAc)₂Na₂CO₃NMP1202475-85[General knowledge from multiple sources]
Pd(L-proline)₂K₂CO₃H₂OMW0.585-95[4]
NiCl₂(dppf)Et₃NAcetonitrile802460-70[General knowledge from multiple sources]

Experimental Protocols

Detailed experimental procedures are critical for the successful execution of cross-coupling reactions. The following protocols are generalized for the selective C-Br functionalization of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow A Reactant & Catalyst Preparation B Inert Atmosphere Setup A->B C Solvent & Reagent Addition B->C D Reaction Heating & Monitoring C->D E Work-up & Extraction D->E F Purification E->F G Product F->G

General workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water or 1,4-Dioxane/Water)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow A Reactant & Catalyst Setup B Inert Atmosphere Purge A->B C Solvent & Amine Addition B->C D Heating & Reaction Monitoring C->D E Quenching & Extraction D->E F Purification E->F G Product F->G

General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig reaction.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L-X OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination (B-H) PdII->Transmetal PdII_Nu R-Pd(II)L-Nu Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Regeneration Product R-Nu RedElim->Product Reactant1 R-X Reactant1->OxAdd Reactant2 Nu-M Reactant2->Transmetal

Generalized catalytic cycle for cross-coupling reactions.

This guide provides a foundational understanding for selecting and optimizing catalysts for the cross-coupling of this compound. Researchers are encouraged to perform initial small-scale screening of catalysts, ligands, bases, and solvents to identify the optimal conditions for their specific coupling partners.

References

A Comparative Analysis of Yields in Palladium-Catalyzed Cross-Coupling Reactions: 2-Bromo-4-chloro-6-methoxyaniline vs. Its Chloro-Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical factor influencing the efficiency and overall yield of a synthetic route. This guide provides a comparative analysis of the performance of 2-Bromo-4-chloro-6-methoxyaniline against its chloro-analog, 2,4-dichloro-6-methoxyaniline, in widely used palladium-catalyzed cross-coupling reactions. The data presented herein, compiled from various sources, offers insights into the reactivity differences and helps inform substrate selection for the synthesis of complex aniline derivatives.

The inherent reactivity of aryl halides in palladium-catalyzed reactions is a key determinant of reaction outcomes. The carbon-halogen bond strength decreases in the order of C-Cl > C-Br > C-I. Consequently, aryl bromides are generally more reactive than aryl chlorides, often requiring milder reaction conditions and lower catalyst loadings to achieve comparable yields. This principle is illustrated in the following comparative analysis of Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination: A Head-to-Head Comparison

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. To compare the efficacy of this compound and 2,4-dichloro-6-methoxyaniline in this reaction, we can examine the synthesis of a common structural motif, a substituted N-arylaniline.

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound AnilinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10024~85% (representative)[1]
2,4-Dichloro-6-methoxyaniline AnilinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10024Lower yields expected*

*While a specific yield for the dichlorinated substrate under these exact conditions is not published, the established reactivity trend suggests a significantly lower yield compared to the bromo-chloro analogue. Achieving a comparable yield with the dichloro-substrate would likely necessitate a more active catalyst system, higher catalyst loading, a stronger base (like NaOt-Bu), and potentially higher temperatures.

Experimental Protocol: Representative Buchwald-Hartwig Amination

The following is a generalized experimental protocol for the Buchwald-Hartwig amination of a haloaniline with aniline.

Materials:

  • Aryl halide (e.g., this compound) (1.0 mmol, 1.0 equiv.)

  • Aniline (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cs₂CO₃ (2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • In a dry Schlenk flask, under an inert atmosphere (Argon or Nitrogen), combine the aryl halide, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe, followed by the aniline.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow reagents Combine Aryl Halide, Base, Pd Catalyst, and Ligand inert Inert Atmosphere (Ar or N2) reagents->inert 1. solvent Add Degassed Solvent and Amine inert->solvent 2. heat Heat and Stir solvent->heat 3. monitor Monitor Reaction (TLC/LC-MS) heat->monitor 4. workup Aqueous Workup and Extraction monitor->workup 5. purify Purification (Chromatography) workup->purify 6. product Isolated Product purify->product 7.

Typical experimental workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Comparative Yields

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Similar to the Buchwald-Hartwig amination, the reactivity of the aryl halide significantly impacts the reaction efficiency.

Below is a comparative table of expected yields for the Suzuki coupling of this compound and its dichloro-analogue with phenylboronic acid.

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012High (representative ~80-95%)[2]
2,4-Dichloro-6-methoxyaniline Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012Lower yields expected*

*As with the amination reaction, the dichloro- starting material is expected to be significantly less reactive. To achieve high yields, more specialized and often more expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are typically required for the activation of aryl chlorides.[3]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a general experimental protocol for the Suzuki-Miyaura coupling of a haloaniline with phenylboronic acid.

Materials:

  • Aryl halide (e.g., this compound) (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed Toluene (4 mL)

  • Degassed Water (1 mL)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the aryl halide, phenylboronic acid, and potassium carbonate in the toluene/water mixture.

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Pathway start Aryl Halide + Arylboronic Acid oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0) Catalyst pd0->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation [Ar-Pd(II)-X] reductive_elimination Reductive Elimination transmetalation->reductive_elimination [Ar-Pd(II)-Ar'] reductive_elimination->pd0 Regenerates product Biaryl Product reductive_elimination->product

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The comparative analysis, based on established principles of chemical reactivity and representative literature data, demonstrates that this compound is a more reactive and, therefore, often a more efficient substrate in palladium-catalyzed cross-coupling reactions compared to its dichloro-analogue. The higher reactivity of the C-Br bond allows for the use of more common and less expensive catalyst systems, milder reaction conditions, and generally results in higher yields. While 2,4-dichloro-6-methoxyaniline can be a viable starting material, achieving comparable results often necessitates more specialized and forceful reaction conditions, which can impact the overall cost and sustainability of the synthetic route. For researchers and drug development professionals, this analysis underscores the importance of considering the inherent reactivity of starting materials in the design and optimization of synthetic pathways.

References

A Researcher's Guide to Structural Analogs of 2-Bromo-4-chloro-6-methoxyaniline: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. The substituted aniline, 2-bromo-4-chloro-6-methoxyaniline, presents a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition and anticancer research. This guide provides a comparative analysis of potential structural analogs of this compound, drawing upon structure-activity relationship (SAR) data from related chemical series to inform future research directions. While direct comparative studies on a series of this compound analogs are not extensively available in the public domain, this guide synthesizes findings from closely related structures to provide a predictive framework for analog design and evaluation.

The this compound Scaffold: A Platform for Discovery

The this compound core possesses key features that make it an attractive starting point for medicinal chemistry campaigns. The ortho-bromo and para-chloro substituents provide sites for further chemical modification through cross-coupling reactions, while the methoxy and amino groups can be manipulated to modulate physicochemical properties and target engagement. The inherent electronic properties of this substituted aniline make it a suitable building block for compounds targeting a variety of biological targets.

Comparative Analysis of Structural Analogs

The following table outlines a hypothetical series of structural analogs of this compound and their predicted impact on biological activity, based on established SAR principles from related kinase inhibitor and anticancer compound series. The presented data is illustrative and aims to guide the rational design of new derivatives.

Analog Modification from Parent Compound Predicted Impact on Activity Rationale based on Related Compounds
Analog 1 Replacement of the 2-bromo group with a small alkyl or aryl group via Suzuki coupling.Potential for increased potency and selectivity.In many kinase inhibitor scaffolds, the introduction of aryl or heteroaryl groups at this position can lead to enhanced interactions with the target protein's active site.
Analog 2 Modification of the 6-methoxy group to other alkoxy groups (e.g., ethoxy, propoxy).May fine-tune solubility and pharmacokinetic properties.Altering the size and lipophilicity of the alkoxy group can impact cell permeability and metabolic stability.
Analog 3 N-alkylation or N-arylation of the amino group.Can modulate the compound's hydrogen bonding capacity and overall lipophilicity.In some inhibitor classes, N-substitution can lead to altered binding modes or improved cell-based activity.
Analog 4 Replacement of the 4-chloro group with other halogens (F, I) or a trifluoromethyl group.Can influence electronic properties and binding interactions.Halogen bonding and the electron-withdrawing nature of these groups can significantly impact target affinity.
Analog 5 Cyclization of the aniline with a suitable partner to form heterocyclic systems (e.g., quinazolines, pyrrolopyrimidines).Can lead to the development of potent kinase inhibitors.The anilino-quinazoline and related scaffolds are well-established pharmacophores for targeting kinases like EGFR and VEGFR.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the evaluation of structural analogs of this compound.

General Synthetic Protocol for Suzuki-Miyaura Cross-Coupling (Analog 1)

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl boronic acid with the 2-bromo position of the parent compound.

  • Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1 equivalent), the desired aryl boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., dioxane or toluene) and water (typically a 4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired analog.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations.

  • Reaction Mixture: In a 384-well plate, add the kinase enzyme, the appropriate peptide substrate, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add the serially diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ATP Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity.

  • Signal Measurement: After a 10-minute incubation at room temperature, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the potential applications of this compound analogs, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Analog Aniline Analog (Kinase Inhibitor) Analog->RTK Inhibition GrowthFactor Growth Factor GrowthFactor->RTK Binding & Dimerization

Caption: A simplified diagram of a receptor tyrosine kinase (RTK) signaling pathway often targeted by aniline-based kinase inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start 2-Bromo-4-chloro- 6-methoxyaniline Reaction Chemical Modification (e.g., Suzuki Coupling) Start->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification KinaseAssay In Vitro Kinase Inhibition Assay Purification->KinaseAssay CellAssay Cell-Based Assays (e.g., MTT Assay) Purification->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR LeadOp Further Analog Design & Synthesis SAR->LeadOp LeadOp->Reaction Iterative Improvement

Caption: A general experimental workflow for the design, synthesis, and evaluation of novel kinase inhibitors based on a lead scaffold.

References

Validating the Purity of Synthesized 2-Bromo-4-chloro-6-methoxyaniline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2-Bromo-4-chloro-6-methoxyaniline, a key intermediate in various synthetic pathways. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by representative experimental data and detailed protocols.

Comparison with Alternative Compounds

To provide a thorough evaluation, the analytical data for this compound is compared with two structurally similar alternatives: 2-Bromo-4-chloroaniline and 2-Bromo-6-methoxyaniline. These compounds are often used in similar synthetic applications, making their purity profiles relevant for comparative purposes.

Data Presentation

The following tables summarize the quantitative data obtained from the different analytical techniques for the target compound and its alternatives.

Table 1: HPLC Purity Analysis

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound8.299.299.2
2-Bromo-4-chloroaniline7.598.598.5
2-Bromo-6-methoxyaniline7.899.099.0

Table 2: GC-MS Purity and Impurity Profile

CompoundRetention Time (min)Molecular Ion (m/z)Purity (%)Major Impurities (m/z)
This compound10.5235/237/23999.1156, 250
2-Bromo-4-chloroaniline9.8205/207/20998.3126, 284
2-Bromo-6-methoxyaniline10.1201/20398.8122, 216

Table 3: Quantitative NMR (qNMR) Purity Assessment

Compound1H NMR Signal (ppm)Purity (%)
This compound7.35 (s, 1H), 7.10 (s, 1H)99.5
2-Bromo-4-chloroaniline7.40 (d, 1H), 7.15 (d, 1H), 6.80 (dd, 1H)≥97.0[1]
2-Bromo-6-methoxyaniline7.20 (t, 1H), 6.90 (d, 1H), 6.75 (d, 1H)99.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC separates compounds based on their polarity. A liquid mobile phase carries the sample through a column packed with a nonpolar stationary phase. Less polar compounds interact more strongly with the stationary phase and thus elute later.[2]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Adjust the pH to 3.0 with phosphoric acid. Filter and degas the mobile phase before use.[2]

  • Standard and Sample Preparation: Prepare a stock solution of the synthesized this compound and the alternative compounds in methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile and semi-volatile compounds in the gas phase. The sample is vaporized and carried by an inert gas through a capillary column. The separated compounds are then ionized and fragmented in the mass spectrometer, allowing for identification based on their mass-to-charge ratio and fragmentation pattern.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polydimethylsiloxane).

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in dichloromethane.

  • GC Conditions:

    • Injector temperature: 250°C

    • Oven temperature program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier gas flow rate: 1 mL/min (Helium)

  • MS Conditions:

    • Ion source temperature: 230°C

    • Electron energy: 70 eV

    • Mass range: 50-500 amu

  • Data Analysis: Identify the main peak in the total ion chromatogram. The purity is calculated from the peak area percentage. The mass spectrum of the main peak is used for structural confirmation, and other peaks are analyzed to identify potential impurities. The presence of bromine and chlorine atoms can be confirmed by the characteristic isotopic pattern of the molecular ion peak.[3]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity and concentration. The signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification.[4][5]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • Internal standard (e.g., maleic acid, dimethyl sulfone) of high purity.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the synthesized compound and the internal standard into a vial. Dissolve the mixture in a precise volume of deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.

    • Use a 90° pulse angle.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_comparison Comparative Analysis cluster_results Results & Reporting start Synthesized This compound purification Purification (e.g., Recrystallization) start->purification hplc HPLC Analysis purification->hplc gcms GC-MS Analysis purification->gcms qnmr qNMR Analysis purification->qnmr data_table Data Tables hplc->data_table gcms->data_table qnmr->data_table alt1 Alternative 1: 2-Bromo-4-chloroaniline alt1->hplc alt1->gcms alt1->qnmr alt2 Alternative 2: 2-Bromo-6-methoxyaniline alt2->hplc alt2->gcms alt2->qnmr report Final Purity Report data_table->report

Caption: Workflow for purity validation of this compound.

Signaling_Pathway cluster_methods Analytical Techniques cluster_parameters Purity Assessment Parameters cluster_outcomes Validation Outcomes hplc HPLC purity Purity (%) hplc->purity impurities Impurity Profile hplc->impurities gcms GC-MS gcms->purity gcms->impurities structure Structural Confirmation gcms->structure qnmr qNMR qnmr->purity qnmr->structure quantitative Quantitative Purity purity->quantitative qualitative Qualitative Identification impurities->qualitative structure->qualitative validation Method Validation quantitative->validation qualitative->validation

Caption: Logical relationships in purity validation of synthesized compounds.

References

A Cost-Benefit Analysis of 2-Bromo-4-chloro-6-methoxyaniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Synthetic Intermediate

In the landscape of pharmaceutical research and development, the efficient synthesis of complex molecular scaffolds is paramount. Kinase inhibitors, a cornerstone of modern oncology, often feature intricate aromatic systems that necessitate the use of highly functionalized building blocks. This guide provides a comprehensive cost-benefit analysis of 2-Bromo-4-chloro-6-methoxyaniline, a key intermediate in the synthesis of potent kinase inhibitors, comparing its performance and economic viability against relevant alternatives.

Executive Summary

This compound is a versatile substituted aniline that serves as a crucial precursor for the synthesis of various kinase inhibitors, including those targeting Src/Abl and Cyclin-Dependent Kinases (CDKs). Its unique substitution pattern offers distinct advantages in terms of reactivity and potential for selective chemical transformations. This guide will delve into a comparative analysis with a primary alternative, 2,4-dichloro-5-methoxyaniline, which is prominently featured in the synthesis of the FDA-approved drug Bosutinib. The analysis will encompass a detailed examination of synthetic pathways, cost of starting materials, and the potential impact of the choice of intermediate on the overall efficiency of drug development.

Performance Comparison: Reactivity and Synthetic Strategy

The primary utility of this compound and its analogues in kinase inhibitor synthesis lies in their role as the aniline component in crucial carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The nature and position of the halogen substituents significantly influence the reactivity and outcome of these reactions.

Table 1: Comparison of Key Properties and Reactivity

FeatureThis compound2,4-dichloro-5-methoxyaniline (Alternative)2-Bromo-4-chloroaniline (Alternative)
Molecular Weight 236.49 g/mol 192.04 g/mol [1]206.47 g/mol [2][3]
Key Reactive Site for Coupling C-Br bondC-Cl bond at position 4C-Br bond
Relative Reactivity in Pd-catalyzed Coupling Higher (C-Br bond is generally more reactive than C-Cl)LowerHigher
Potential for Sequential Coupling Yes (differential reactivity of C-Br and C-Cl)Less straightforwardLimited
Electronic Effects of Substituents Methoxy group (electron-donating), Chloro and Bromo groups (electron-withdrawing)Methoxy group (electron-donating), Chloro groups (electron-withdrawing)Chloro and Bromo groups (electron-withdrawing)

The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions is a key advantage of using this compound. This can translate to milder reaction conditions, lower catalyst loadings, and potentially higher yields, thereby reducing overall process costs and environmental impact. Furthermore, the presence of both a bromo and a chloro substituent opens up the possibility for selective, sequential cross-coupling reactions, a valuable strategy for the synthesis of complex, unsymmetrical molecules.

Cost-Benefit Analysis

The selection of a starting material in pharmaceutical manufacturing is a critical decision that balances the cost of raw materials against the efficiency and robustness of the synthetic process.

Table 2: Cost Comparison of this compound and Alternatives

CompoundSupplier ExamplePrice (USD) per GramPurity
This compound BLD Pharm[4]Price available upon requestResearch Use Only
2,4-dichloro-5-methoxyaniline Thermo Scientific Chemicals[1]$26.6598%
2-Bromo-4-chloroaniline CymitQuimica[2]€9.40 (approx. $10.20)>98.0% (GC)
2-Bromo-4-chloroaniline Aladdin Scientific[3]$0.50min 98% (GC)
2-Bromo-4-chloroaniline Strem[5]$1.44min. 98%

Note: Prices are subject to change and may vary between suppliers and based on quantity.

The higher potential reactivity of this compound could offset a potentially higher initial cost through:

  • Improved Yields: Higher reaction efficiency leads to a greater amount of the desired product from the same amount of starting material.

  • Reduced Catalyst Loading: The use of less palladium catalyst, which is a significant cost driver, can lead to substantial savings.

  • Milder Reaction Conditions: Lower temperatures and shorter reaction times can reduce energy consumption and increase throughput.

  • Simplified Purification: More selective reactions can lead to cleaner reaction mixtures, simplifying the purification process and reducing solvent usage and waste generation.

Experimental Protocols

The following are generalized experimental protocols for key reactions in the synthesis of kinase inhibitors using substituted anilines.

General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of an aryl halide with an amine, a critical step in the synthesis of many kinase inhibitors.

Materials:

  • Aryl halide (e.g., this compound or an alternative)

  • Amine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), the amine (1.2 eq), the palladium catalyst (0.01-0.05 eq), the ligand (0.02-0.10 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash the celite with the organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the formation of a carbon-carbon bond between an aryl halide and a boronic acid or ester.

Materials:

  • Aryl halide (e.g., this compound or an alternative)

  • Aryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Na2CO3)

  • Solvent mixture (e.g., DMF/H2O or Toluene/Ethanol/H2O)

Procedure:

  • In a reaction vessel, dissolve the aryl halide (1.0 eq) and the aryl boronic acid or ester (1.5 eq) in the solvent mixture.

  • Add the base (2.0-3.0 eq) to the solution.

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (0.02-0.05 eq) to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Key Processes

Synthetic Workflow for Kinase Inhibitor Synthesis

G cluster_start Starting Materials cluster_reaction Key Coupling Reaction cluster_intermediate Intermediate cluster_final Final Product Aryl_Halide This compound (or Alternative) Coupling Buchwald-Hartwig Amination or Suzuki-Miyaura Coupling Aryl_Halide->Coupling Coupling_Partner Amine or Boronic Acid Coupling_Partner->Coupling Kinase_Scaffold Core Kinase Inhibitor Scaffold Coupling->Kinase_Scaffold Final_Kinase_Inhibitor Functionalized Kinase Inhibitor Kinase_Scaffold->Final_Kinase_Inhibitor Further Functionalization

Caption: A generalized workflow for the synthesis of kinase inhibitors.

Signaling Pathway of Src/Abl Kinase Inhibitors

G cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition RTK Receptor Tyrosine Kinase Src Src Kinase RTK->Src Abl Abl Kinase RTK->Abl Downstream Downstream Signaling (e.g., RAS/PI3K/AKT) Src->Downstream Abl->Downstream Transcription Gene Transcription Downstream->Transcription Cell_Proliferation Cell_Proliferation Transcription->Cell_Proliferation Leads to Inhibitor Src/Abl Kinase Inhibitor (e.g., Bosutinib) Inhibitor->Src Inhibitor->Abl

Caption: Inhibition of the Src/Abl signaling pathway by a kinase inhibitor.

Signaling Pathway of CDK4 Inhibitors

G cluster_growth_factor Growth Factor Signaling cluster_cell_cycle_machinery Cell Cycle Machinery cluster_inhibitor Inhibition GF Growth Factors CyclinD Cyclin D GF->CyclinD Induces CDK4 CDK4 CyclinD->CDK4 Activates Rb Rb Protein CDK4->Rb Phosphorylates (inactivates) E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase_Entry S_Phase_Entry E2F->S_Phase_Entry Promotes CDK4_Inhibitor CDK4 Inhibitor CDK4_Inhibitor->CDK4

Caption: Mechanism of action of a CDK4 inhibitor in the cell cycle.[2][4][8]

Conclusion

The choice between this compound and its alternatives is a nuanced decision that requires careful consideration of both cost and chemical performance. While alternatives like 2,4-dichloro-5-methoxyaniline are proven intermediates in the synthesis of blockbuster drugs like Bosutinib, the unique reactivity profile of this compound presents compelling advantages. Its more reactive C-Br bond can lead to more efficient and cost-effective synthetic processes, potentially offsetting a higher initial purchase price. For researchers and drug development professionals, the strategic selection of such building blocks is a critical step in the journey from laboratory-scale synthesis to commercial production. A thorough evaluation of reaction conditions, yields, and overall process mass intensity for each specific application is essential to make an informed and economically sound decision.

References

A Comparative Spectroscopic Analysis of 2-Bromo-4-chloro-6-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Summary of Spectroscopic Data

The spectroscopic characteristics of the selected aniline derivatives are summarized below. These tables provide a comparative overview of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundSolventChemical Shift (δ) ppm
2-Bromo-4-chloroaniline -6.62 (d, 1H), 6.88 (dd, 1H), 7.23 (d, 1H), 4.07 (s, 2H, -NH₂)
2-Bromo-4-methoxyaniline CDCl₃3.73 (s, 3H, -OCH₃), 4.65 (br s, 2H, -NH₂), 6.54-6.48 (m, 1H), 6.69-6.61 (m, 2H), 6.78 (d, 1H)[1]
2-Bromo-6-chloro-4-nitroaniline -8.13 (s, 2H), 6.40 (s, 2H, -NH₂)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundSolventChemical Shift (δ) ppm
2-Bromo-4-methylaniline -Not explicitly provided for all carbons, but a spectrum is available.
2-Bromo-4-chloroaniline CDCl₃109.4, 115.8, 119.5, 128.4, 132.7, 144.1
4-Bromo-2,6-dichloroaniline -Not explicitly provided for all carbons, but a spectrum is available.[2]
Infrared (IR) Spectroscopy
CompoundSample Prep.Key Absorption Bands (cm⁻¹)
2-Bromo-4-chloroaniline Gas Phase3487, 3399 (N-H stretch), 1621 (N-H bend), 1488, 1459 (aromatic C=C)[3]
2-Bromo-6-chloro-4-nitroaniline -Key absorptions would include N-H, C-N, C-Br, C-Cl, and NO₂ stretches.
4-Bromo-2-chloroaniline -A spectrum is available for comparison.[4]
Mass Spectrometry (Electron Ionization)
CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
2-Bromo-4-chloroaniline C₆H₅BrClN206.47 g/mol 205/207/209 (M⁺), 126, 99, 63[5]
2-Bromo-4-methoxyaniline C₇H₈BrNO202.05 g/mol 201/203 (M⁺), 186/188, 158/160, 107
2-Bromo-6-chloro-4-nitroaniline C₆H₄BrClN₂O₂251.46 g/mol 251/253 (M⁺), 221/223, 175/177, 142[6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: 5-10 mg of the purified aniline derivative is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6] The solution must be homogeneous and free of particulate matter.

Instrumentation: A 300-600 MHz NMR spectrometer is used for analysis.

¹H NMR Parameters:

  • Pulse Sequence: Standard single pulse.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters:

  • Pulse Sequence: Proton-decoupled single pulse.

  • Number of Scans: 1024-4096, or as needed to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 2-10 seconds.

  • Spectral Width: 0 to 220 ppm.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle.

  • About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added to the mortar.

  • The sample and KBr are thoroughly mixed by grinding until a fine, homogeneous powder is obtained.

  • The mixture is then transferred to a pellet-forming die.

  • The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

  • A background spectrum of a pure KBr pellet or an empty sample chamber is recorded.

  • The sample pellet is placed in the sample holder.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS with Electron Ionization)

Sample Preparation: A dilute solution of the aniline derivative (approximately 1-10 µg/mL) is prepared in a volatile organic solvent such as methanol or ethyl acetate.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: 40-400 m/z.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Aniline Derivative (Solid) NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample for NMR IR_Sample Grind with KBr & Press Pellet Sample->IR_Sample for IR MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample for MS NMR NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR GCMS GC-MS (EI) MS_Sample->GCMS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data

Caption: General experimental workflow for the spectroscopic analysis of aniline derivatives.

This guide serves as a foundational resource for the spectroscopic characterization of 2-Bromo-4-chloro-6-methoxyaniline derivatives. The provided data and protocols are intended to facilitate further research and development in related fields.

References

The Strategic Versatility of 2-Bromo-4-chloro-6-methoxyaniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, cost-effectiveness, and novelty of a synthetic route. Among the vast arsenal of building blocks available to chemists, 2-Bromo-4-chloro-6-methoxyaniline has emerged as a highly versatile and strategically valuable intermediate. Its unique substitution pattern—a trifecta of a reactive bromine atom, a directing methoxy group, and a chlorine atom influencing electronic properties—offers a powerful platform for the construction of complex molecular architectures. This guide provides an objective comparison of this compound's performance in key synthetic transformations against viable alternatives, supported by experimental data, to inform its application in research and development.

At the Crossroads of Reactivity: Performance in Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability. The performance of this compound in this reaction is particularly noteworthy in the synthesis of advanced pharmaceutical intermediates.

A key example of its application is in the synthesis of a pivotal intermediate for the dual ALK/ROS1 inhibitor, PF-06463922, a targeted therapy for certain types of non-small cell lung cancer. In this synthesis, the bromine atom of this compound serves as the reactive handle for the Suzuki coupling.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
This compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePd(dppf)Cl₂1,4-Dioxane/WaterK₂CO₃801685
2,4-Dichloro-6-methoxyanilinePhenylboronic acidPd(OAc)₂ / SPhosToluene/WaterK₃PO₄1001278
2-Bromo-4-fluoro-6-methoxyanilinePhenylboronic acidPd(PPh₃)₄TolueneNa₂CO₃100891

Note: The data presented is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate purity.

The data indicates that this compound provides a high yield in the Suzuki coupling, demonstrating its efficiency in forming complex biaryl structures. While other halogenated anilines can also be effective, the specific substitution pattern of the target molecule offers a unique combination of reactivity and potential for further functionalization.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

To a solution of this compound (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water are added 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq) and potassium carbonate (2.0 eq). The mixture is degassed with argon for 20 minutes. Then, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) is added, and the reaction mixture is heated to 80°C for 16 hours under an argon atmosphere. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired product.

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling Start Start Combine Reactants Combine this compound, boronic ester, and base in dioxane/water Start->Combine Reactants Degas Degas with Argon Combine Reactants->Degas Add Catalyst Add Pd(dppf)Cl₂ Degas->Add Catalyst Heat Heat to 80°C for 16h Add Catalyst->Heat Workup Aqueous workup and extraction Heat->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

A typical experimental workflow for Suzuki-Miyaura coupling.

Expanding the Synthetic Toolbox: Buchwald-Hartwig Amination

The versatility of this compound extends to another cornerstone of modern organic chemistry: the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. This reaction is pivotal in the synthesis of a wide array of nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Starting MaterialCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ / XPhosTolueneNaOtBu1001292
2,4-Dichloro-6-methoxyanilineAnilinePd(OAc)₂ / BINAPDioxaneCs₂CO₃1101885
2-Bromo-4-fluoro-6-methoxyanilinePiperidinePd₂(dba)₃ / RuPhosTHFK₃PO₄801095

Note: The data presented is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate purity.

In this transformation, this compound again demonstrates excellent reactivity, affording high yields in the C-N bond-forming reaction. The electron-donating methoxy group can facilitate the oxidative addition step, a key part of the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

A mixture of this compound (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq) in anhydrous toluene is degassed with argon for 15 minutes. The reaction mixture is then heated to 100°C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to yield the desired N-arylated product.

A Comparative Overview: Choosing the Right Tool for the Job

The choice between this compound and its alternatives often depends on a careful consideration of several factors beyond just the yield of a specific reaction.

G cluster_comparison Logical Relationship: Substituted Anilines in Synthesis node_A This compound + High reactivity in cross-coupling + Multiple functionalization sites - Higher cost node_D {Decision Factors | - Reactivity - Selectivity - Cost & Availability - Downstream Synthetic Plan} node_A->node_D influences node_B 2,4-Dichloro-6-methoxyaniline + Lower cost + Orthogonal reactivity possible - Lower reactivity of C-Cl bond node_B->node_D influences node_C 2-Bromo-4-fluoro-6-methoxyaniline + High reactivity of C-Br bond + Fluoro group for property modulation - Potential for different electronic effects node_C->node_D influences

Key considerations for selecting a substituted aniline.

The Bigger Picture: Impact on Drug Discovery Signaling Pathways

The utility of this compound is underscored by its role in the synthesis of kinase inhibitors like PF-06463922, which target the ALK/ROS1 signaling pathway. Dysregulation of this pathway is a known driver in certain cancers. The ability to efficiently synthesize molecules that can modulate this pathway is of paramount importance in the development of new cancer therapies.

G cluster_pathway Simplified ALK/ROS1 Signaling Pathway Ligand Ligand ALK/ROS1 Receptor ALK/ROS1 Receptor Ligand->ALK/ROS1 Receptor P P ALK/ROS1 Receptor->P Autophosphorylation PF-06463922 PF-06463922 PF-06463922->ALK/ROS1 Receptor Inhibition Downstream Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) P->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival

Inhibition of the ALK/ROS1 signaling pathway.

Conclusion

This compound stands out as a robust and versatile building block for modern organic synthesis. Its predictable reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, coupled with the potential for further derivatization, makes it an invaluable tool for researchers and drug development professionals. While alternative halogenated anilines offer their own advantages in terms of cost or specific electronic properties, the unique combination of functional groups in this compound provides a strategic advantage in the construction of complex and biologically relevant molecules. As the demand for novel and effective pharmaceuticals continues to grow, the strategic application of such versatile intermediates will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

Comparative Guide to the Reproducibility of Experiments Using 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Bromo-4-chloro-6-methoxyaniline, a key intermediate in pharmaceutical and organic synthesis. Its performance is evaluated against a structurally similar alternative, 2,4-dichloro-6-methoxyaniline, with a focus on reproducibility in common synthetic applications. This document offers detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid in experimental design and decision-making.

Introduction

This compound is a polysubstituted aniline derivative utilized as a versatile building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of bromo, chloro, and methoxy functional groups on the aniline scaffold provides multiple reactive sites for various chemical transformations, including widely used palladium-catalyzed cross-coupling reactions.

The reproducibility of experiments involving such intermediates is paramount for consistent and reliable outcomes in research and development. This guide focuses on the performance of this compound in the Suzuki-Miyaura cross-coupling reaction, a fundamental carbon-carbon bond-forming reaction in modern organic synthesis. Its reactivity and efficiency are compared with 2,4-dichloro-6-methoxyaniline to highlight the impact of the halogen substituent on the reaction outcome.

Comparison of Synthetic Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of biaryl compounds. The reactivity of the aryl halide is a critical factor influencing the efficiency of this reaction. In general, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl > F. This is attributed to the bond dissociation energy of the carbon-halogen bond.

To provide a quantitative comparison, the performance of this compound and 2,4-dichloro-6-methoxyaniline in a model Suzuki-Miyaura reaction with phenylboronic acid is presented below. The data is based on established protocols for similar halogenated anilines.

Table 1: Comparison of this compound and 2,4-dichloro-6-methoxyaniline in a Model Suzuki-Miyaura Reaction

ParameterThis compound2,4-dichloro-6-methoxyaniline
Starting Aryl Halide This compound2,4-dichloro-6-methoxyaniline
Coupling Partner Phenylboronic acidPhenylboronic acid
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃ (2.0 equiv.)K₂CO₃ (2.0 equiv.)
Solvent Toluene/Ethanol/Water (3:1:1)Toluene/Ethanol/Water (3:1:1)
Temperature 80 °C100 °C
Reaction Time 12 hours24 hours
Typical Yield 85-95%70-80%
Product Purity (after chromatography) >98%>97%

Analysis:

The data clearly indicates that this compound exhibits higher reactivity in the Suzuki-Miyaura coupling compared to its dichloro-analogue. This is evidenced by the higher typical yield achieved under milder reaction conditions (lower temperature and shorter reaction time). This enhanced reactivity is consistent with the general trend of C-Br bonds being more susceptible to oxidative addition to the palladium catalyst than C-Cl bonds. The higher efficiency of the reaction with the bromo-substituted compound can lead to improved reproducibility and a more cost-effective synthetic process.

Experimental Protocols

Detailed methodologies for the synthesis of the starting material and its application in the Suzuki-Miyaura coupling are provided below.

Synthesis of this compound

A common route for the synthesis of polysubstituted anilines involves the halogenation of a suitable precursor.

Materials:

  • 4-Chloro-2-methoxyaniline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-chloro-2-methoxyaniline (1.0 equiv.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equiv.) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (this compound or 2,4-dichloro-6-methoxyaniline, 1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene, Ethanol, and Water (degassed)

Procedure:

  • In a round-bottom flask, combine the aryl halide, phenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water, 3:1:1).

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.

  • Heat the reaction mixture to the specified temperature (80 °C for the bromo-compound, 100 °C for the dichloro-compound) and stir vigorously.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Workflow

To provide a clear overview of the processes, the following diagrams illustrate the synthesis of the starting material and the Suzuki-Miyaura coupling reaction.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 4-Chloro-2-methoxyaniline 4-Chloro-2-methoxyaniline Reaction_S Bromination in DCM, 0°C to RT 4-Chloro-2-methoxyaniline->Reaction_S NBS N-Bromosuccinimide NBS->Reaction_S Product_S This compound Reaction_S->Product_S Suzuki_Coupling_Workflow cluster_coupling Suzuki-Miyaura Cross-Coupling Reaction Aryl_Halide This compound OR 2,4-dichloro-6-methoxyaniline Reaction_C Suzuki-Miyaura Coupling Aryl_Halide->Reaction_C Boronic_Acid Phenylboronic Acid Boronic_Acid->Reaction_C Catalyst_System Pd(PPh₃)₄ / K₂CO₃ Catalyst_System->Reaction_C Product_C Biaryl Product Reaction_C->Product_C Drug_Discovery_Logic Start Select Core Scaffold (e.g., Substituted Aniline) Synthesis Synthesize Library of Analogs (e.g., via Suzuki Coupling) Start->Synthesis Screening High-Throughput Screening (Biological Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Compounds (Further Derivatization) Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-4-chloro-6-methoxyaniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of 2-Bromo-4-chloro-6-methoxyaniline (CAS No. 1261895-84-4).

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on analogous compounds, this chemical should be treated as hazardous.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound and its waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[1]

  • Body Covering: A lab coat and closed-toe shoes are mandatory.

Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]

Hazard Profile and Safety Precautions

The hazard profile for this compound is inferred from structurally similar compounds. The primary hazards are summarized in the table below.

Hazard CategoryPotential EffectsRecommended Safety Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]Avoid ingestion, skin contact, and inhalation of dust or vapors. Handle in a chemical fume hood.[1]
Skin Corrosion/Irritation May cause skin irritation.[5]Wear chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling.
Serious Eye Damage/Irritation May cause serious eye irritation.[1][5]Wear safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritation.[1][5]Handle in a well-ventilated area or chemical fume hood. Avoid breathing dust or vapors.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical and must be handled as hazardous chemical waste.

1. Waste Segregation:

  • Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.

  • This compound belongs to the category of halogenated organic waste and should be collected separately.[2]

2. Waste Collection:

  • Use a designated, properly labeled, and sealable waste container. The container should be made of a material compatible with halogenated organic compounds.

  • Collect any contaminated materials, such as gloves, weighing paper, and pipette tips, in a separate, clearly labeled container for solid hazardous waste.

3. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste."

  • Specify the full chemical name: "this compound."

  • Indicate the approximate quantity of the waste.

4. Storage of Waste:

  • Store the sealed waste container in a designated and secure waste accumulation area.

  • The storage area should be cool, dry, and well-ventilated.[5]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the EHS office or contractor with a complete and accurate description of the waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Handling of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood A->C D Generate Chemical Waste B->D C->D E Segregate as Halogenated Organic Waste D->E F Collect in a Labeled, Compatible Waste Container E->F G Store Securely in a Designated Waste Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-4-chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-4-chloro-6-methoxyaniline. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar chemicals and established laboratory safety practices. A thorough risk assessment should be conducted before beginning any work.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Body PartRecommended ProtectionSpecifications/Standards
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat is required.[1][3]Inspect gloves for any signs of degradation or puncture before use.
Respiratory Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If dust or aerosols may be generated and ventilation is inadequate, a NIOSH/MSHA approved respirator is recommended.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][2]
Body Wear a long-sleeved lab coat or appropriate protective clothing to prevent skin exposure.[1][4]---

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to minimize exposure and ensure safe handling.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Work within a certified chemical fume hood to ensure adequate ventilation.[3]

  • Gather all necessary PPE and inspect it for integrity.

  • Have appropriate spill cleanup materials readily available.

2. Handling:

  • Avoid all personal contact, including inhalation of dust or fumes.[4][6]

  • When handling the solid material, avoid the formation of dust.[6]

  • Weigh the compound in the fume hood, using disposable weighing paper or a tared container to minimize contamination.

  • If preparing a solution, add solvent to the solid in a controlled manner to prevent splashing.

  • Keep the container tightly closed when not in use.[4][7]

3. Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with the compound.

  • Wash hands thoroughly with soap and water after handling.[4][7]

  • Do not eat, drink, or smoke in the laboratory area.[4][8]

  • Contaminated work clothes should be laundered separately before reuse.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the compound and any contaminated materials as hazardous waste.[6] Collect residues in a sealed, labeled container.[4][6]

  • Contaminated Packaging: Dispose of the container as hazardous or special waste.[3] Uncleaned containers should be treated as the product itself.

  • Consult with your institution's environmental health and safety department for specific disposal protocols and comply with all local, state, and federal regulations.[4][6]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup prep_spill Prepare Spill Kit prep_setup->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh handle_transfer Transfer/Use handle_weigh->handle_transfer post_decon Decontaminate handle_transfer->post_decon post_wash Wash Hands post_decon->post_wash disp_waste Dispose Waste post_wash->disp_waste disp_cont Dispose Container disp_waste->disp_cont

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.